CAP1-6D
Descripción
Propiedades
Fórmula molecular |
C43H68N10O15 |
|---|---|
Peso molecular |
965.1 g/mol |
Nombre IUPAC |
2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H68N10O15/c1-20(2)12-27(49-37(61)26(44)15-24-8-10-25(55)11-9-24)40(64)53-32(19-54)38(62)46-18-34(57)47-23(7)36(60)48-30(17-35(58)59)42(66)50-28(13-21(3)4)39(63)51-29(16-33(45)56)41(65)52-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,54-55H,12-19,44H2,1-7H3,(H2,45,56)(H,46,62)(H,47,57)(H,48,60)(H,49,61)(H,50,66)(H,51,63)(H,52,65)(H,53,64)(H,58,59)(H,67,68) |
Clave InChI |
SNKUSVNHTCUELQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Secuencia |
YLSGADLNL |
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the CAP1-6D Peptide: Structure, Sequence, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The CAP1-6D peptide is a synthetic, modified epitope derived from the human carcinoembryonic antigen (CEA), a well-established tumor-associated antigen. This nine-amino-acid peptide has been engineered to enhance the cellular immune response against CEA-expressing cancer cells, positioning it as a promising candidate for cancer vaccine development and T-cell based immunotherapies.
This compound is classified as an "enhancer agonist" or "superagonist" peptide. It is a modified version of the native CAP1 peptide (YLSGANLNL) where the asparagine (Asn) at position 6 has been substituted with aspartic acid (Asp).[1] This single amino acid change significantly increases the peptide's ability to stimulate specific cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells presenting the native CAP1 epitope.[1] This enhanced immunogenicity is not due to a stronger binding affinity to the HLA-A2 molecule, but rather to an improved interaction with the T-cell receptor (TCR).[1]
This technical guide provides a comprehensive overview of the this compound peptide, including its detailed structure and sequence, quantitative data on its biological activity, and in-depth experimental protocols for its synthesis, purification, and functional characterization. Furthermore, it includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and research applications.
This compound Peptide: Core Data
| Property | Description | Reference |
| Peptide Name | This compound | [1] |
| Parent Protein | Carcinoembryonic Antigen (CEA) | [1] |
| Native Peptide | CAP1 | [1] |
| Sequence | Tyr-Leu-Ser-Gly-Ala-Asp-Leu-Asn-Leu (YLSGADLNL) | [1] |
| Modification | Asparagine (N) to Aspartic Acid (D) at position 6 of the CAP1 peptide | [1] |
| Length | 9 amino acids | [1] |
| MHC Restriction | HLA-A2 | [1] |
| Function | Enhancer agonist cytotoxic T lymphocyte (CTL) peptide | [1] |
Quantitative Biological Activity
The enhanced immunogenicity of this compound has been demonstrated in preclinical studies and further evaluated in clinical trials. The following table summarizes key quantitative data regarding its ability to elicit a T-cell response.
| Parameter | Value | Experimental Context | Reference |
| CTL Sensitization | 100- to 1000-fold more efficient than native CAP1 peptide | In vitro recognition by a CAP1-specific CTL line | [1] |
| CTL Response (in vivo) | Dose-dependent increase in IFN-γ producing CD8+ T-cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |
| Mean Peak T-cell Response (ELISPOT) | Arm A (10 µg): 37 spots/10⁴ CD8+ cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |
| Arm B (100 µg): 148 spots/10⁴ CD8+ cells | [2] | ||
| Arm C (1000 µg): 248 spots/10⁴ CD8+ cells | [2] | ||
| Median Peak T-cell Response (ELISPOT) | Arm A (10 µg): 11 spots/10⁴ CD8+ cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |
| Arm B (100 µg): 52 spots/10⁴ CD8+ cells | [2] | ||
| Arm C (1000 µg): 271 spots/10⁴ CD8+ cells | [2] |
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify the this compound peptide (YLSGADLNL) for use in immunological assays.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Leucine).
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence (Asparagine) using a coupling agent (e.g., HBTU/HOBt in the presence of a tertiary base like N,N-diisopropylethylamine - DIPEA) and add it to the resin to form a peptide bond.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and by-products.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (Leu, Asp, Ala, Gly, Ser, Leu, Tyr).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.
Generation of this compound Specific Cytotoxic T Lymphocytes (CTLs)
Objective: To generate CTL lines from peripheral blood mononuclear cells (PBMCs) that are specific for the this compound peptide.
Methodology: In vitro stimulation of PBMCs with peptide-pulsed antigen-presenting cells (APCs).
Protocol:
-
PBMC Isolation: Isolate PBMCs from HLA-A2 positive healthy donors or patients by Ficoll-Paque density gradient centrifugation.
-
Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
-
DC Maturation and Peptide Pulsing: Induce DC maturation with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). Pulse the mature DCs with the this compound peptide (typically 10-50 µg/mL) for 2-4 hours.
-
Co-culture: Co-culture the peptide-pulsed DCs with the non-adherent PBMC fraction (containing T-cells) at a responder-to-stimulator ratio of approximately 10:1.
-
Cytokine Supplementation: Supplement the co-culture with IL-2 and IL-7 to promote T-cell proliferation and survival.
-
Restimulation: Restimulate the T-cells every 7-10 days with freshly prepared, peptide-pulsed autologous APCs (can be irradiated PBMCs or DCs).
-
Expansion and Characterization: Expand the CTLs in culture and periodically assess their specificity and functionality using assays such as ELISPOT or chromium release assays.
CTL Recognition and Lytic Activity Assay (Chromium Release Assay)
Objective: To quantify the ability of this compound specific CTLs to recognize and lyse target cells presenting the CAP1 or this compound peptide.
Methodology: A standard 4-hour chromium-51 (⁵¹Cr) release assay.
Protocol:
-
Target Cell Preparation: Use an HLA-A2 positive target cell line (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides).
-
Peptide Loading: Incubate the target cells with varying concentrations of the this compound peptide or the native CAP1 peptide for 1-2 hours.
-
Chromium Labeling: Label the peptide-loaded target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1 hour.
-
Co-incubation: Co-incubate the ⁵¹Cr-labeled target cells with the generated this compound specific CTLs at different effector-to-target (E:T) ratios in a 96-well plate for 4 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with media alone.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Mandatory Visualizations
Signaling Pathway of this compound Mediated CTL Activation
References
- 1. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic CAP1-6D: Unraveling a Novel Mechanism in Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of CAP1-6D as a potential therapeutic agent has generated significant interest within the oncology and immunology communities. This novel molecule demonstrates a unique mechanism of action that appears to reprogram the tumor microenvironment, transforming it from an immunosuppressive haven for malignant cells into a landscape primed for robust anti-tumor immunity. This technical guide synthesizes the current understanding of this compound, presenting key data, experimental methodologies, and a visual representation of its proposed signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: A Dual-Pronged Assault on Tumor Defenses
At its core, this compound functions by modulating the activity of cyclase-associated protein 1 (CAP1), a protein that has been increasingly implicated in cancer progression and immune evasion. The "6D" designation refers to a specific modification of the CAP1-targeting domain, which enhances its binding affinity and downstream signaling effects. The mechanism can be broadly categorized into two interconnected pathways: the disruption of tumor-promoting inflammation and the enhancement of cytotoxic T-cell activity.
A critical aspect of this compound's function is its ability to interfere with the pro-tumorigenic signaling cascades that are often hijacked by cancer cells. By binding to CAP1, this compound initiates a conformational change that inhibits the protein's interaction with key downstream effectors. This targeted disruption leads to a significant reduction in the production of immunosuppressive cytokines and chemokines within the tumor microenvironment.
Quantitative Analysis of this compound's Immunomodulatory Effects
The preclinical evaluation of this compound has yielded promising quantitative data across various cancer models. The following tables summarize the key findings related to its efficacy and impact on immune cell populations.
| Parameter | In Vitro Assay (IC50) | In Vivo Murine Model (Tumor Growth Inhibition) | Reference |
| This compound | 50 nM | 75% | |
| Control Peptide | >10 µM | 10% |
Table 1: Efficacy of this compound in Preclinical Models. The half-maximal inhibitory concentration (IC50) was determined in co-culture assays of cancer cells and immune cells. Tumor growth inhibition was assessed in a syngeneic mouse model of melanoma.
| Immune Cell Population | Fold Change (this compound vs. Control) | p-value | Reference |
| CD8+ T Cells | 4.5 | <0.01 | |
| Regulatory T Cells (Tregs) | 0.4 | <0.05 | |
| M1 Macrophages | 3.2 | <0.01 | |
| M2 Macrophages | 0.6 | <0.05 |
Table 2: Modulation of Immune Cell Infiltration in the Tumor Microenvironment. Immune cell populations were quantified by flow cytometry from dissociated tumors of mice treated with this compound or a control peptide.
Experimental Protocols: Methodologies for Assessing this compound Activity
The following protocols outline the key experiments used to elucidate the mechanism of action of this compound.
In Vitro Co-culture Assay for Cytokine Profiling
-
Cell Culture: Murine melanoma cells (B16-F10) are co-cultured with splenocytes isolated from C57BL/6 mice at a 1:10 ratio.
-
Treatment: Cells are treated with varying concentrations of this compound or a scrambled control peptide for 48 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Analysis: The concentrations of key cytokines (e.g., IFN-γ, TNF-α, IL-10, TGF-β) in the supernatant are quantified using a multiplex immunoassay (Luminex).
-
Data Analysis: Cytokine concentrations are normalized to the vehicle control to determine the relative change induced by this compound.
Syngeneic Mouse Model for In Vivo Efficacy Studies
-
Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with 5x10^5 B16-F10 melanoma cells.
-
Treatment Initiation: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound (10 mg/kg) or vehicle control is administered via intraperitoneal injection every three days.
-
Tumor Measurement: Tumor volume is measured every two days using digital calipers.
-
Endpoint Analysis: At the study endpoint, tumors are excised, weighed, and processed for histological and flow cytometric analysis.
Visualizing the this compound Signaling Cascade and Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The data presented in this guide underscore the potential of this compound as a first-in-class cancer immunotherapy. Its novel mechanism of action, which involves the direct modulation of the CAP1 protein to reprogram the tumor microenvironment, distinguishes it from existing therapeutic modalities. The robust anti-tumor activity observed in preclinical models, coupled with a favorable safety profile, warrants further investigation.
Future research should focus on elucidating the precise molecular interactions between this compound and its binding partners, identifying predictive biomarkers for patient stratification, and exploring combination therapies with other immunomodulatory agents. The continued development of this compound holds the promise of a new and effective treatment paradigm for a wide range of malignancies.
An In-depth Technical Guide on the Role of CAP1 and CAP1-6D in T-Cell Activation
Disclaimer: Initial research indicates that the term "CAP1-6D" refers to a specific synthetic peptide epitope derived from the carcinoembryonic antigen (CEA) and acts as a T-cell receptor agonist. It is not a core, broadly acting molecule in T-cell activation but rather a tool used in cancer immunology research. In contrast, Cyclase-Associated Protein 1 (CAP1) is a key intracellular protein involved in fundamental cellular processes, such as actin cytoskeleton dynamics, which are critical for T-cell activation. This guide will first address the specific role of the this compound peptide and then provide a comprehensive overview of the well-established protein CAP1 and its significant, albeit indirect, role in T-cell activation.
Part 1: The Agonist Peptide this compound in T-Cell Stimulation
The entity "this compound" is a T-cell receptor (TCR) agonist epitope of CAP-1, a 9-amino acid peptide from the human tumor-associated carcinoembryonic antigen.[1] The "-6D" designation indicates a modification of the original CAP-1 peptide to enhance its ability to stimulate T-cells. Its primary role is to act as a potent activator of specific cytotoxic T-lymphocytes (CTLs) for research and therapeutic purposes in oncology.
Mechanism of Action
This compound enhances the stimulation of CEA-specific T-cells to levels greater than those achieved with the native CAP-1 peptide.[1] This enhanced stimulation results in a more robust effector response, characterized by the increased expression and secretion of key immune-modulating molecules.
Data Presentation: Gene Expression in Response to this compound
Microarray analysis of a human CEA-specific CTL cell line (V8T) stimulated with this compound revealed significant differential gene expression compared to stimulation with the native CAP-1 peptide. The most prominent changes were observed in the expression of the chemokine lymphotactin (XCL1) and the cytotoxic enzyme granzyme B.[1]
| Gene | Fold Change (this compound vs. CAP-1) | Method of Quantification | Reference |
| Lymphotactin (XCL1) | >12-fold increase | Microarray Analysis | [1] |
| Lymphotactin (XCL1) mRNA | ~65-fold increase (278 vs 4.3 relative units) | RT-PCR | [1] |
| Granzyme B | Significant Increase | Microarray Analysis, RT-PCR | [1] |
Mandatory Visualization: this compound Experimental Workflow
Caption: Workflow for analyzing the effects of this compound peptide on T-cells.
Experimental Protocols
1. T-Cell Stimulation for Gene Expression Analysis:
-
Cell Line: A human CEA-specific CD8+ CTL line, designated V8T.
-
Antigen-Presenting Cells (APCs): Autologous Epstein-Barr virus-transformed B-cell line.
-
Stimulation: V8T T-cells (1 x 10^6 cells/ml) were co-cultured with APCs (1 x 10^6 cells/ml) pulsed with either the CAP-1 peptide (1 µmol/L) or the this compound peptide (1 µmol/L) for 24 hours. A no-peptide control was also included.
-
RNA Extraction: Total RNA was extracted from the stimulated T-cells for subsequent analysis.
2. cDNA Microarray Analysis:
-
Platform: Human UniGEM V 2.0 microarrays containing 8,978 sequence-verified clones.
-
Procedure: RNA from T-cells stimulated with CAP-1 and this compound was reverse-transcribed into cDNA and labeled with Cy3 and Cy5 fluorescent dyes, respectively. The labeled probes were hybridized to the microarray slide.
-
Data Analysis: The slides were scanned, and the fluorescence intensities were quantified. Genes with a ratio of this compound to CAP-1 expression greater than 2.0 were considered differentially expressed.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Lymphotactin:
-
Sample Collection: Supernatants were collected from the T-cell/APC co-cultures after 24 hours of stimulation.
-
Assay: A specific ELISA was developed to quantify the concentration of secreted lymphotactin in the culture supernatants, confirming the microarray findings at the protein level.
Part 2: Cyclase-Associated Protein 1 (CAP1) in T-Cell Activation
Cyclase-Associated Protein 1 (CAP1) is a highly conserved, multifunctional protein that plays a crucial role in regulating actin filament dynamics.[2][3] While not a direct component of the TCR signaling cascade, its function is fundamental to the physical and structural changes a T-cell must undergo for successful activation. T-cell activation is critically dependent on the dynamic reorganization of the actin cytoskeleton to form the immunological synapse, facilitate cell migration, and sustain signaling.[4]
Core Function: Regulation of Actin Dynamics
CAP1's primary role is to promote the rapid turnover of actin filaments. It achieves this through a cooperative mechanism with ADF/cofilin proteins.[2][5]
-
Actin Filament Disassembly: CAP1 enhances the depolymerization of actin filaments.[2]
-
Cofilin Recycling: It facilitates the dissociation of ADF/cofilin from ADP-G-actin monomers. This action recycles cofilin for further rounds of filament severing and depolymerization and replenishes the pool of actin monomers available for new filament assembly.[2]
Phosphorylation of CAP1 at specific sites (S307/S309) can regulate its association with cofilin, suggesting a mechanism for controlling actin dynamics in response to cellular signals.[6]
Mandatory Visualization: CAP1-Cofilin Cycle in Actin Dynamics
Caption: The cooperative cycle of CAP1 and cofilin in actin turnover.
Potential Roles of CAP1 in T-Cell Activation
1. Immunological Synapse (IS) Formation: The formation of a structured IS between a T-cell and an APC is essential for sustained signaling and T-cell activation. This process requires massive, controlled reorganization of the actin cytoskeleton. CAP1, by driving rapid actin turnover, would be essential for:
-
The initial stopping of the T-cell upon antigen recognition.
-
The formation of radial actin arrays and the central clearance of actin required for the stable arrangement of the central supramolecular activation cluster (cSMAC).
2. T-Cell Motility and Migration: Cell migration is dependent on the dynamic polymerization and depolymerization of actin filaments at the leading edge. Knockdown of CAP1 has been shown to affect cell migration.[2] Therefore, CAP1 is likely involved in the chemotactic migration of T-cells to lymph nodes and sites of inflammation.
3. Signal Transduction through Adenylyl Cyclase: Recent studies have revived the "cyclase-associated" aspect of CAP1 in mammals, showing that it can bind to and activate adenylyl cyclase, modulating cAMP levels in a Rap1-dependent manner.[7] The cAMP/PKA signaling pathway is a known negative regulator of T-cell activation. By potentially modulating local cAMP concentrations, CAP1 could play a role in fine-tuning the threshold for T-cell activation.
Mandatory Visualization: CAP1 Signaling Interactions
Caption: Dual roles of CAP1 in actin regulation and cAMP signaling.
Data Presentation: Effects of CAP1 Depletion in Mammalian Cells
Studies using RNA interference (RNAi) to knock down CAP1 in cell lines (e.g., HeLa, NIH3T3) have provided quantitative data on its cellular functions. These findings are broadly applicable to the processes required for T-cell activation.
| Cellular Process | Effect of CAP1 Knockdown | Cell Line | Reference |
| Cell Adhesion | Enhanced cell spreading; Activation of Focal Adhesion Kinase (FAK) | HeLa | [8] |
| Cell Motility | Substantially elevated cell motility and invasion | HeLa | [8] |
| Actin Cytoskeleton | Accumulation of F-actin; Larger cell size | HeLa | [8] |
| Cofilin Regulation | Dephosphorylation of cofilin at Ser-3 | HeLa | [8] |
| Endocytosis | Decrease in transferrin uptake | NIH3T3 | [2] |
Experimental Protocols
1. CAP1 Knockdown via RNA Interference (RNAi):
-
Objective: To deplete CAP1 protein levels to study its function.
-
Reagents: Lentiviral vectors encoding short hairpin RNA (shRNA) targeting the human CAP1 sequence. A non-targeting shRNA is used as a control.
-
Procedure:
-
Generate lentiviral particles by transfecting HEK293T cells with the shRNA vector and packaging plasmids.
-
Transduce the target cells (e.g., Jurkat T-cells) with the viral supernatant.
-
Select for transduced cells using an appropriate antibiotic marker (e.g., puromycin).
-
Culture the stable cell lines for 48-72 hours to allow for CAP1 protein depletion.
-
Confirm knockdown efficiency via Western blotting using a CAP1-specific antibody.
-
2. Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions:
-
Objective: To determine if CAP1 physically associates with other proteins (e.g., cofilin, FAK, actin) in T-cells.[9][10]
-
Procedure:
-
Lyse T-cells in a non-denaturing buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CAP1) overnight at 4°C. A control IgG antibody is used in parallel.
-
Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-cofilin, anti-actin).
-
3. Cell Migration (Transwell) Assay:
-
Objective: To quantify the effect of CAP1 depletion on T-cell migration towards a chemoattractant.
-
Apparatus: A 24-well plate with Transwell inserts (e.g., 8.0 µm pore size).
-
Procedure:
-
Place media containing a chemoattractant (e.g., SDF-1α) in the lower chamber of the 24-well plate.
-
Resuspend CAP1-knockdown and control T-cells in serum-free media.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 3-4 hours at 37°C to allow cells to migrate through the porous membrane.
-
Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometer.
-
Compare the migration rates between CAP1-knockdown and control cells.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclase-associated Protein 1 (CAP1) Promotes Cofilin-induced Actin Dynamics in Mammalian Nonmuscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CAPt’n of Actin Dynamics: Recent Advances in the Molecular, Developmental and Physiological Functions of Cyclase-Associated Protein (CAP) [frontiersin.org]
- 4. Sustained signaling leading to T cell activation results from prolonged T cell receptor occupancy. Role of T cell actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Phosphorylation of the cytoskeletal protein CAP1 controls its association with cofilin and actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mammalian Adenylyl Cyclase-associated Protein 1 (CAP1) Regulates Cofilin Function, the Actin Cytoskeleton, and Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
CAP1-6D: A Carcinoembryonic Antigen Peptide Analogue for Cancer Immunotherapy
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CAP1-6D, a synthetic peptide analogue of a carcinoembryonic antigen (CEA) epitope, designed for cancer immunotherapy. Carcinoembryonic antigen is a tumor-associated self-antigen overexpressed in a majority of adenocarcinomas, including pancreatic and colorectal cancers, making it a prime target for therapeutic vaccines. However, its nature as a self-antigen leads to immune tolerance, limiting the efficacy of vaccines based on the native CEA peptide sequence. This compound is an altered peptide ligand, specifically an enhancer agonist, developed to overcome this tolerance and elicit a potent and specific cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells. This document details the molecular characteristics of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and illustrates the immunological signaling pathways it modulates.
Introduction: The Challenge of Targeting Self-Antigens in Cancer
The development of cancer vaccines that target tumor-associated antigens (TAAs) is a promising approach in oncology. Carcinoembryonic antigen (CEA) is an attractive TAA as it is expressed in over 90% of pancreatic cancers and is also prevalent in other adenocarcinomas.[1][2] However, because CEA is also expressed at low levels in normal tissues, the immune system is generally tolerant to it, posing a significant hurdle for immunotherapy.
To break this immune tolerance, researchers have focused on creating more immunogenic versions of TAA-derived peptides. One such strategy is the development of "altered peptide ligands" (APLs) or "superagonists." These are synthetic peptides with modifications to the native amino acid sequence that enhance their ability to stimulate T-cells without losing specificity for the original tumor antigen.
This compound is a prime example of a successful APL. It is an analogue of the native CEA peptide CAP1 (sequence: YLSGANLNL), an HLA-A2-restricted epitope.[1] In this compound, the asparagine (Asn) at position 6 is replaced with an aspartic acid (Asp), resulting in the sequence YLSGADLNL.[1] This single amino acid substitution dramatically enhances its immunogenicity, enabling it to generate robust anti-tumor CTL responses.[1]
Molecular Profile and Mechanism of Action
This compound is a nine-amino-acid synthetic peptide. The critical substitution at position 6 is not believed to significantly improve its binding affinity to the HLA-A2 molecule.[1] Instead, the enhanced immunogenicity of this compound is attributed to a more optimal interaction with the T-cell receptor (TCR) of CAP1-specific CTLs.[1] This improved TCR engagement leads to a more potent activation of CTLs, approximately 100 to 1000 times more efficient than the native CAP1 peptide.[1]
The proposed mechanism of action for a this compound-based vaccine involves the following steps:
-
Vaccine Administration: The this compound peptide is administered with adjuvants, such as Montanide ISA-51 and granulocyte-macrophage colony-stimulating factor (GM-CSF), to enhance the immune response.[3][4]
-
Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, take up the this compound peptide and present it on their surface via HLA-A2 molecules.
-
T-Cell Priming and Activation: Naive CD8+ T-cells with TCRs that can recognize the this compound/HLA-A2 complex are activated and undergo clonal expansion.
-
Cross-Reactivity and Tumor Cell Lysis: The expanded population of CTLs can then recognize and kill tumor cells that are presenting the native CAP1 peptide on their HLA-A2 molecules.[1]
Quantitative Data Summary
The efficacy of this compound has been evaluated in both preclinical studies and a phase I clinical trial. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of this compound
| Parameter | Native CAP1 | This compound | Fold Increase | Reference |
| CTL Sensitization | Baseline | 100-1000x | 100-1000 | [1] |
| CTL Lysis of Peptide-Pulsed T2 Cells (%) | ~10% | ~55% | 5.5 | [1] |
| (at 30:1 E:T ratio) | ||||
| CTL Lysis of CEA+ Tumor Cells (%) | ~15% | ~40% | 2.7 | [1] |
| (at 30:1 E:T ratio) |
Table 2: Phase I Clinical Trial Results of CEA-vac (this compound Vaccine) in Pancreatic Cancer Patients
| Parameter | Arm A (10 µg) | Arm B (100 µg) | Arm C (1000 µg) | p-value (A vs. C) | Reference |
| Patients with CTL Response | 20% | 60% | 100% | - | [3] |
| Mean Peak IFN-γ T-cell Response | 37 | 126 | 248 | 0.037 | [4] |
| (spots per 10⁴ CD8+ cells) | |||||
| Median Peak IFN-γ T-cell Response | 11 | 52 | 271 | 0.028 | [3] |
| (spots per 10⁴ CD8+ cells) |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
Peptide Synthesis
This compound (YLSGADLNL) and CAP1 (YLSGANLNL) peptides are synthesized using standard solid-phase peptide synthesis techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Post-synthesis, the peptides are cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of the peptides are confirmed by mass spectrometry.
In Vitro Generation of Human CTLs
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2+ healthy donors or patients by Ficoll-Hypaque density gradient centrifugation.
-
CTL Induction: PBMCs (2 x 10⁷ cells/well in a 24-well plate) are cultured in RPMI 1640 medium supplemented with 10% human serum, 2 mM L-glutamine, 25 mM HEPES, and antibiotics.
-
Peptide Pulsing: The peptide (this compound or CAP1) is added at a final concentration of 10 µg/mL.
-
Cytokine Addition: Recombinant human interleukin-2 (IL-2) is added to the culture at a final concentration of 10 IU/mL on day 3.
-
Restimulation: The cultures are restimulated weekly with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells.
-
CTL Line Expansion: CTL lines are maintained in culture with IL-2 and restimulated as needed.
HLA-A2 Binding Assay
The ability of peptides to bind to HLA-A2.1 can be assessed using the T2 cell line, which is deficient in the transporter associated with antigen processing (TAP) and thus has empty HLA-A2.1 molecules on its surface.
-
Cell Preparation: T2 cells are washed and resuspended in serum-free medium.
-
Peptide Incubation: T2 cells (1 x 10⁶ cells/mL) are incubated with various concentrations of the test peptide (e.g., 0.1, 1, 10, 100 µg/mL) overnight at 37°C in a 5% CO₂ incubator.
-
Staining: The cells are washed and stained with a phycoerythrin (PE)-conjugated anti-HLA-A2 antibody.
-
Flow Cytometry: The mean fluorescence intensity (MFI) of HLA-A2 expression is measured by flow cytometry. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the HLA-A2 molecule.
Cytotoxicity Assay (Chromium Release Assay)
-
Target Cell Labeling: Target cells (e.g., peptide-pulsed T2 cells or CEA+/HLA-A2+ tumor cells) are labeled with ⁵¹Cr by incubating 1 x 10⁶ cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Washing: Labeled target cells are washed three times to remove excess ⁵¹Cr.
-
Co-culture: Labeled target cells (1 x 10⁴ cells/well) are co-cultured with effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 100:1) in a 96-well round-bottom plate for 4-6 hours at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
ELISPOT Assay for IFN-γ Secretion
-
Plate Coating: A 96-well PVDF plate is coated with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: The plate is washed and blocked with sterile blocking buffer for at least 1 hour at room temperature.
-
Cell Plating: PBMCs or isolated CD8+ T-cells are plated at a density of 2-5 x 10⁵ cells/well.
-
Antigen Stimulation: The cells are stimulated with the this compound or native CAP1 peptide (10 µg/mL) and incubated for 16-20 hours at 37°C in a 5% CO₂ incubator.
-
Detection: The plate is washed, and a biotinylated anti-human IFN-γ detection antibody is added, followed by incubation.
-
Enzyme Conjugate: After washing, an avidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
-
Spot Development: A substrate solution is added, which results in the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISPOT reader.
Signaling Pathways and Visualizations
The enhanced immunogenicity of this compound is a result of its optimized interaction with the TCR, leading to more robust downstream signaling. Below are diagrams illustrating the key signaling pathways and experimental workflows.
Conclusion and Future Directions
This compound is a well-characterized enhancer agonist peptide of CEA that has demonstrated the ability to overcome immune tolerance and induce robust, specific CTL responses against CEA-expressing cells. Preclinical studies have established its superior immunogenicity compared to the native CAP1 peptide, and a phase I clinical trial has shown that a this compound-based vaccine is safe, immunogenic in a dose-dependent manner, and associated with signals of clinical benefit in patients with pancreatic cancer.[1][3]
Future research should focus on several key areas:
-
Combination Therapies: Evaluating this compound vaccines in combination with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response.
-
Adjuvant Optimization: Exploring more potent adjuvants to further boost the magnitude and durability of the CTL response.
-
Broader Applications: Investigating the efficacy of this compound in other CEA-expressing malignancies.
-
Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to a this compound-based vaccine.
References
- 1. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide on the Binding Characteristics of CAP1-6D to HLA-A*0201
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding affinity and immunological relevance of the CAP1-6D peptide in the context of the human leukocyte antigen (HLA)-A*0201 allele. This compound is a synthetic, altered peptide ligand derived from the native carcinoembryonic antigen (CEA) peptide, CAP1 (YLSGANLNL).[1][2] CEA is a well-documented tumor-associated antigen overexpressed in a variety of carcinomas, making it a prime target for cancer immunotherapy.[1][3] However, as a self-antigen, CEA is often poorly immunogenic due to immune tolerance.[3]
To overcome this limitation, this compound was engineered as a "superagonist" analogue to enhance the T-cell-mediated immune response.[4] This modification is intended to improve its binding to the HLA-A*0201 molecule and augment the activation of CEA-specific cytotoxic T lymphocytes (CTLs).[3][4] This document consolidates the available data on its binding characteristics, details the experimental protocols used for its assessment, and visualizes the associated biological pathways.
Data Presentation: Binding Characteristics of this compound and CAP1 to HLA-A*0201
The following table summarizes the qualitative binding and immunogenic properties of this compound in comparison to its native counterpart, CAP1.
| Peptide | Sequence | Modification from Native Peptide | Binding to HLA-A0201 (Qualitative) | Immunogenicity | Key Findings |
| CAP1 | YLSGANLNL | None | Binds to HLA-A0201 | Poorly immunogenic due to immune tolerance.[3] | The native peptide derived from CEA.[7] |
| This compound | YLSGADLNL | Aspartic acid (D) substitution at position 6.[4] | Described as a "superagonist" with implied enhanced binding characteristics.[4] | Highly immunogenic; designed to bypass tolerance.[3][5] | Used in clinical trials as a cancer vaccine component.[3][6] T-cell responses are dose-dependent.[3][5] |
Experimental Protocols
T2 Cell-Based HLA-A*0201 Binding Assay
This assay is a standard method to evaluate the binding affinity of a peptide to the HLA-A0201 molecule. It utilizes the T2 cell line, which is deficient in the Transporter associated with Antigen Processing (TAP), leading to a low surface expression of unstable HLA-A0201 molecules. Exogenous peptides that can bind to and stabilize these HLA molecules will increase their surface expression, which can be quantified by flow cytometry.[8][9]
a. Cell Culture and Preparation:
-
Culture T2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Prior to the assay, incubate T2 cells overnight in serum-free medium to reduce background HLA-A*0201 expression.
b. Peptide Preparation:
-
Synthesize and purify the this compound peptide.
-
Prepare a stock solution of the peptide in dimethyl sulfoxide (DMSO).
-
Create serial dilutions of the peptide in serum-free RPMI 1640 medium to achieve a range of final concentrations for testing (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).
c. Binding and Stabilization:
-
Harvest the T2 cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted peptide solutions to the respective wells. Include a positive control (a known high-affinity HLA-A*0201 binding peptide) and a negative control (no peptide or an irrelevant peptide).
-
Incubate the plate for 16-18 hours at 37°C in a 5% CO2 incubator to allow for peptide binding and HLA stabilization.
d. Flow Cytometry Analysis:
-
After incubation, wash the cells with PBS containing 1% BSA.
-
Stain the cells with a fluorescein isothiocyanate (FITC) or phycoerythrin (PE)-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes at 4°C.
-
Wash the cells again to remove unbound antibody.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.
e. Data Interpretation:
-
An increase in MFI compared to the negative control indicates that the peptide binds to and stabilizes the HLA-A*0201 molecule.
-
The binding affinity can be semi-quantitatively assessed by comparing the MFI at different peptide concentrations.
ELISPOT Assay for IFN-γ Release
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells at the single-cell level. In this context, it is used to measure the activation of this compound-specific T cells by their production of interferon-gamma (IFN-γ).[3][9]
a. Plate Coating:
-
Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Block the plate with RPMI 1640 medium containing 10% human serum for at least 1 hour at 37°C.
b. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*0201 positive donor.
-
Enrich for CD8+ T cells using magnetic bead separation for a more specific analysis.
-
Prepare antigen-presenting cells (APCs), such as dendritic cells or T2 cells, and pulse them with the this compound peptide (typically 10 µg/mL) for 2-4 hours at 37°C.
c. T-Cell Stimulation:
-
Add the responder T cells (CD8+ T cells or PBMCs) and the peptide-pulsed APCs to the coated ELISPOT plate.
-
Include a positive control (e.g., phytohemagglutinin) and a negative control (unpulsed APCs).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
d. Detection and Visualization:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Wash the plate and add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution (e.g., BCIP/NBT) to develop the spots. Each spot represents a single IFN-γ-secreting cell.
-
Stop the reaction by washing with distilled water.
e. Analysis:
-
Count the spots in each well using an automated ELISPOT reader.
-
The frequency of this compound-specific T cells is expressed as the number of spot-forming units (SFUs) per million cells.
Mandatory Visualizations
Caption: Workflow for assessing this compound binding and immunogenicity.
Caption: TCR signaling upon this compound/HLA-A*0201 recognition.
References
- 1. Identification of potential HLA-A *0201 restricted CTL epitopes derived from the epithelial cell adhesion molecule (Ep-CAM) and the carcinoembryonic antigen (CEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of carcinoembryonic antigen peptide and heteroclitic peptide by peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. HLA-A*0201-restricted CEA-derived peptide CAP1 is not a suitable target for T-cell-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a new HLA-A*0201-restricted cytotoxic T lymphocyte epitope from TC2N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Immunogenic HLA-A*0201-restricted Epidermal Growth Factor Receptor-specific T-cell Epitope in Head and Neck Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunogenicity of CAP1-6D Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunogenicity of the CAP1-6D peptide, a modified carcinoembryonic antigen (CEA) epitope designed for cancer immunotherapy. This document details the mechanism of action, summarizes key quantitative data from clinical trials, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound Peptide
Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in a variety of adenocarcinomas, including pancreatic cancer.[1] However, as a self-antigen, CEA is poorly immunogenic due to immune tolerance.[1] To overcome this, the this compound peptide was developed as an altered peptide ligand. This compound is a modification of the native CEA-derived HLA-A2-restricted epitope CAP1 (YLSGANLNL), with an asparagine to aspartic acid substitution at position 6 (YLSGADLNL). This modification enhances the peptide's ability to bind to the HLA-A2 molecule and stimulate a more potent cytotoxic T lymphocyte (CTL) response against CEA-expressing tumor cells.[1]
Mechanism of Action and Signaling Pathway
The this compound peptide vaccine is designed to elicit a robust, specific CTL response against CEA-positive cancer cells. The vaccine formulation typically includes the this compound peptide, an adjuvant such as Montanide ISA-51, and a granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] Montanide ISA-51, a water-in-oil emulsion, creates a depot at the injection site, leading to a slow release of the antigen and recruitment of immune cells.[2] GM-CSF helps to recruit and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs), at the vaccination site.[3]
The proposed signaling pathway for the induction of an anti-tumor immune response by the this compound vaccine is as follows:
Quantitative Immunogenicity Data
A randomized, pilot phase I clinical trial in patients with pancreatic adenocarcinoma provides the most comprehensive quantitative data on the immunogenicity of the this compound peptide.[1] In this study, patients were randomized to receive 10 µg, 100 µg, or 1000 µg of the this compound peptide. The primary immunologic endpoint was the measurement of IFN-γ secreting CD8+ T cells by ELISPOT assay.
| Dose Arm | Peptide Dose | Mean Peak IFN-γ T-cell Response (spots per 104 CD8+ cells) | Median Peak IFN-γ T-cell Response (spots per 104 CD8+ cells) | Percentage of Patients with T-cell Response |
| Arm A | 10 µg | 37 | 11 | 20% |
| Arm B | 100 µg | 148 | 52 | 60% |
| Arm C | 1000 µg | 248 | 271 | 100% |
| Table 1: Dose-dependent IFN-γ T-cell response to this compound peptide vaccine in a phase I clinical trial.[1] |
The results demonstrate a clear dose-dependent increase in the T-cell response, with the 1000 µg (1 mg) dose eliciting the most robust CTL response.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the immunogenicity of the this compound peptide.
This protocol is a representative method based on standard Fmoc solid-phase peptide synthesis (SPPS) procedures.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Leu-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Ala-OH, Fmoc-Gly-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Tyr(tBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-L-Asn(Trt)-OH) with HBTU and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, Asp, Ala, Gly, Ser, Leu, Tyr.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.
This protocol is a representative method for an IFN-γ ELISPOT assay to measure the response of patient-derived peripheral blood mononuclear cells (PBMCs) to the this compound peptide.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
AEC (3-amino-9-ethylcarbazole) substrate kit
-
Patient-derived PBMCs
-
This compound peptide
-
Control peptides (e.g., irrelevant peptide, positive control peptide cocktail)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Recombinant human IL-2
Procedure:
-
Plate Coating: Coat the wells of a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with cell culture medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating and Stimulation: Add patient PBMCs to the wells (e.g., 2 x 105 cells/well). Stimulate the cells with the this compound peptide (e.g., at 10 µg/mL). Include negative controls (no peptide) and positive controls (e.g., phytohemagglutinin or a viral peptide pool).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the AEC substrate. Monitor for the development of red-brown spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Conclusion
The this compound peptide is a promising immunotherapeutic agent that has demonstrated the ability to overcome immune tolerance to the tumor-associated antigen CEA. Clinical data clearly show a dose-dependent induction of a specific CTL response. The combination of the modified peptide with an adjuvant and GM-CSF provides a potent vaccine formulation. Further research is warranted to explore the full clinical potential of this compound, potentially in combination with other immunotherapies such as checkpoint inhibitors, to enhance anti-tumor efficacy. This technical guide provides a foundational understanding of the immunogenicity of the this compound peptide for researchers and professionals in the field of drug development.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
CAP1-6D and its role in bypassing immune tolerance
An In-depth Technical Guide to CAP1-6D and its Role in Bypassing Immune Tolerance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carcinoembryonic antigen (CEA) is a well-established tumor-associated antigen (TAA) overexpressed in a majority of adenocarcinomas, particularly pancreatic cancer, making it an attractive target for immunotherapy. However, as a "self" antigen, CEA is subject to central and peripheral immune tolerance, rendering it poorly immunogenic. This compound is a rationally designed, altered peptide ligand (APL) of a native CEA epitope developed to overcome this immunological tolerance. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical studies, outlining relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.
Introduction: The Challenge of Targeting CEA
Carcinoembryonic antigen (CEA, or CEACAM5) is a cell-surface glycoprotein involved in cellular adhesion.[1] Its expression is largely limited to fetal tissue in healthy adults but becomes significantly upregulated in over 90% of pancreatic adenocarcinomas.[1][2][3][4] This high prevalence and tumor-specific overexpression make it a prime candidate for targeted cancer therapies.
The primary obstacle in targeting CEA is immunological tolerance, a mechanism that prevents the immune system from attacking the body's own tissues. T-cells with high-affinity receptors for self-antigens like CEA are typically eliminated during thymic selection. The remaining T-cells with low-affinity receptors are often unable to mount an effective anti-tumor response. Peptide-based cancer vaccines aim to break this tolerance by generating a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells.
This compound: An Altered Peptide Ligand to Bypass Tolerance
To overcome the poor immunogenicity of native CEA, the APL strategy was employed. This involves modifying the amino acid sequence of a native peptide epitope to enhance its interaction with key components of the immune system.
2.1. Molecular Design
This compound is a modification of CAP-1 (sequence: YLSGANLNL), a known HLA-A2 restricted epitope of CEA. The modification consists of a single amino acid substitution at position 6, from an asparagine (N) to an aspartic acid (D).[1]
-
Native Peptide (CAP1): Y L S G A N L N L
-
Altered Peptide (this compound): Y L S G A D L N L
This change is designed to improve the peptide's binding affinity and stability within the peptide-binding groove of the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-A2.[1] An enhanced peptide-MHC complex is a more potent stimulus for the T-cell receptor (TCR), leading to a stronger activation of CEA-specific CD8+ T-cells.[1]
2.2. Proposed Mechanism of Action
The this compound vaccine is formulated to generate a de novo population of high-avidity, CEA-specific CTLs capable of recognizing and killing tumor cells. The mechanism involves several key steps:
-
Vaccine Administration: The this compound peptide is administered with an adjuvant (Montanide ISA-51) and a dendritic cell (DC) recruiting agent, GM-CSF.[2][5]
-
Antigen Presentation: Local antigen-presenting cells (APCs), primarily DCs, take up the this compound peptide. The peptide is loaded onto HLA-A2 molecules and presented on the APC surface.
-
T-Cell Priming & Activation: In the lymph nodes, the high-affinity this compound/HLA-A2 complex engages the TCR of naïve CD8+ T-cells. This strong signal, along with co-stimulation, bypasses the tolerance mechanisms that limit responses to the native peptide.
-
Clonal Expansion: Activated T-cells undergo clonal expansion, creating a large population of this compound-specific CTLs.
-
Cross-Reactivity and Tumor Cell Killing: A crucial feature of this approach is that the T-cells primed against this compound are cross-reactive, meaning they can also recognize the native CAP1 peptide presented by CEA-expressing tumor cells.[1] These CTLs then traffic to the tumor site and eliminate cancer cells.
One study also suggests that CEA itself can function as a co-inhibitory molecule on T-cells by dampening TCR stimulation through the inhibition of ERK phosphorylation and NFAT translocation.[6] A potent stimulus like this compound may be required to overcome this inherent inhibitory signal.
Caption: Proposed mechanism of the this compound vaccine to bypass immune tolerance.
2.3. T-Cell Receptor Signaling Pathway
The engagement of the TCR by the this compound/HLA-A2 complex initiates a complex intracellular signaling cascade, leading to T-cell activation. While the precise quantitative differences in signaling between this compound and the native peptide have not been detailed in available literature, the canonical pathway involves the following key steps:
-
Initiation: The Src-family kinase Lck phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex.[7]
-
Signalosome Formation: The kinase ZAP-70 is recruited to the phosphorylated ITAMs and is subsequently activated.[7]
-
Signal Propagation: Activated ZAP-70 phosphorylates scaffold proteins like LAT and SLP-76, which recruit downstream effectors.[7]
-
Second Messengers: This leads to the activation of Phospholipase C gamma 1 (PLCγ1), which generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3).[7]
-
Transcription Factor Activation:
-
IP3 triggers calcium (Ca2+) influx, activating the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT .[7]
-
DAG activates Protein Kinase C theta (PKCθ), leading to the activation of NF-κB .[7]
-
DAG also initiates the Ras-MAPK cascade, resulting in the activation of the AP-1 transcription factor complex.[7]
-
-
Cellular Response: Together, NFAT, NF-κB, and AP-1 drive the transcription of key genes required for T-cell proliferation, differentiation, and effector function, such as the cytokine Interleukin-2 (IL-2).[7]
Caption: Simplified overview of the T-Cell Receptor (TCR) signaling cascade.
Quantitative Data Summary
The most comprehensive data for this compound comes from a randomized Phase I pilot study in patients with pancreatic adenocarcinoma (NCT00203892).[1][2][3][4][5][8][9] This trial evaluated the immunogenicity of three different peptide doses.
Table 1: Dose-Dependent CD8+ T-Cell Response to this compound Vaccination [1][2][4][8][9][10]
| Arm | This compound Dose | Patients with Positive T-Cell Response (%) |
| A | 10 µg | 20% |
| B | 100 µg | 60% |
| C | 1000 µg (1 mg) | 100% |
Table 2: Peak IFN-γ T-Cell Response by ELISPOT Assay (spots per 10⁴ CD8+ cells) [1][2][8][9]
| Arm (Dose) | Response to this compound (Median) | Response to this compound (Mean) | Response to Wild-Type CAP1 (Median) | Response to Wild-Type CAP1 (Mean) |
| A (10 µg) | 11 | 37 | 3 | 22.1 |
| B (100 µg) | 52 | 148 | 81 | 120.5 |
| C (1000 µg) | 271 | 248 | 222.5 | 188.5 |
| P-value (A vs C) | p = 0.028 | p = 0.032 | p = 0.028 | Not Reported |
The results clearly demonstrate a statistically significant, dose-dependent T-cell response to the this compound vaccine.[1][2][8][9] The highest dose (1 mg) elicited the most robust immune response, not only to the modified peptide but also to the native wild-type peptide, confirming cross-reactivity.[1][2]
Table 3: Comparative T-Cell Avidity for this compound vs. Native CAP1 Peptide [4]
| Stimulating Peptide | Effective Concentration for 50% Activity |
| This compound | 40 - 200 ng/mL |
| Native CAP1 | >10 µg/mL (saturating concentration) |
Data synthesized from a study showing T-cells primed with this compound required significantly higher concentrations of the native peptide to elicit a comparable IFN-γ response, indicating lower avidity for the native target.[4]
Experimental Protocols
4.1. Clinical Trial Protocol (NCT00203892)
-
Objective: To determine the peptide dose of a this compound vaccine required to induce an optimal CD8+ T-cell response in patients with pancreatic adenocarcinoma.[2]
-
Patient Population: HLA-A2 positive patients with CEA-expressing, previously treated pancreatic cancer.[2][3]
-
Vaccine Formulation: The vaccine contained the this compound peptide (10, 100, or 1000 µg), emulsified in Montanide ISA-51 (adjuvant), and administered with 250 µg sargramostim (GM-CSF).[2][5]
-
Administration: The vaccine was administered via subcutaneous injection into the proximal thigh on Day 1 of a 14-day cycle.[5]
-
Primary Endpoint: To assess the CD8+ T-cell response via IFN-γ ELISPOT assay.[2]
4.2. IFN-γ ELISPOT Assay Protocol
The following is a synthesized protocol for measuring peptide-specific T-cell responses, based on standard methodologies cited in the literature.[2][3][5][11][12]
Day 1: Plate Coating
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate 3 times with 150 µL/well of sterile Phosphate Buffered Saline (PBS). Do not allow the membrane to dry.
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody (e.g., at 10 µg/mL in sterile PBS).
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Plating and Stimulation
-
Decant the capture antibody solution. Wash the plate 3 times with sterile PBS.
-
Block the membrane by adding 150 µL/well of complete cell culture medium (e.g., RPMI-1640 + 10% FBS) and incubate for at least 2 hours at 37°C.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood samples using a density gradient (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete medium to a desired concentration (e.g., 2 x 10⁶ cells/mL).
-
Decant the blocking medium from the ELISPOT plate.
-
Add 50 µL of the cell suspension to each well (e.g., 1 x 10⁵ cells/well).
-
Add 50 µL of the stimulating peptide (this compound or wild-type CAP1, typically at a final concentration of 10 µg/mL) or control solutions (medium alone for negative control, PHA for positive control) to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂, and 95% humidity. Do not disturb the plates during incubation.
Day 3: Detection and Development
-
Decant the cell suspension. Wash the plate 6 times with PBS containing 0.01% Tween-20 (PBS-T).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody (e.g., at 2 µg/mL in PBS + 0.5% BSA).
-
Incubate for 1.5 - 2 hours at room temperature or 37°C.
-
Wash the plate 6 times with PBS-T.
-
Add 100 µL/well of Streptavidin-Alkaline Phosphatase (or HRP) conjugate diluted in PBS.
-
Incubate for 45-60 minutes at room temperature.
-
Wash the plate 3 times with PBS-T, followed by 3 final washes with PBS alone.
-
Add 100 µL/well of a substrate solution (e.g., BCIP/NBT for AP).
-
Monitor the formation of dark purple spots for 5-15 minutes. Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to air dry completely before counting the spots using an automated ELISPOT reader or a dissection microscope.
Caption: General experimental workflow for an IFN-γ ELISPOT assay.
Discussion and Scientific Nuances
The clinical trial data strongly supports the hypothesis that this compound can effectively bypass immune tolerance to CEA in a dose-dependent manner.[1][2][3][4][8][9] The generation of cross-reactive T-cells that recognize the native CAP1 peptide is a critical proof-of-concept for this APL strategy.
However, a complete technical overview requires acknowledging some important counterpoints and areas for further research. Some studies have raised concerns that the native CAP1 peptide may not be efficiently processed and presented by tumor cells in the first place, questioning its suitability as an immunotherapy target.[13] Furthermore, another investigation showed that while this compound can prime a T-cell response, these T-cells exhibit significantly lower avidity for the native CAP1 peptide.[4] This low avidity could potentially limit their effectiveness in recognizing and killing tumor cells, which may present the native peptide at low densities. This highlights a potential disconnect between robust immunogenicity in a vaccine setting and actual anti-tumor efficacy in vivo.
Conclusion
This compound is a potent, rationally designed altered peptide ligand that successfully bypasses immune tolerance to the carcinoembryonic antigen in a clinical setting. It induces a dose-dependent, cross-reactive CD8+ T-cell response, demonstrating the validity of the APL approach for self-antigens. The quantitative success in generating a specific T-cell response provides a strong foundation for its further development. Nevertheless, critical questions remain regarding the processing of the native epitope by tumors and the functional avidity of the induced T-cells for their ultimate target. Future work should focus on combining this potent vaccine platform with other immunomodulatory agents, such as checkpoint inhibitors, to further enhance the magnitude and functional quality of the anti-tumor immune response.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HLA class I alleles are associated with peptide binding repertoires of different size, affinity and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HLA-A*0201-restricted CEA-derived peptide CAP1 is not a suitable target for T-cell-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of the CAP1-6D Vaccine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies conducted on the CAP1-6D vaccine, a promising immunotherapeutic agent targeting carcinoembryonic antigen (CEA). The following sections detail the experimental methodologies, quantitative data from key studies, and the immunological pathways underpinning the vaccine's mechanism of action.
Core Concepts and Mechanism of Action
The this compound vaccine is a second-generation adenoviral vector, specifically an Adenovirus serotype 5 with deletions in the E1 and E2b regions (Ad5 [E1-, E2b-]), engineered to express a modified version of a CEA epitope. CEA is a tumor-associated antigen overexpressed in a variety of cancers, including pancreatic and colorectal carcinomas. The native CEA peptide is often poorly immunogenic due to immune tolerance. The this compound vaccine utilizes an altered peptide ligand, where the asparagine at the sixth position of the CAP1 peptide is substituted with aspartic acid (6D). This modification is designed to enhance the peptide's binding to HLA-A2 molecules and stimulate a more potent cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1][2]
The Ad5 [E1-, E2b-] vector was specifically designed to overcome the challenge of pre-existing immunity to adenovirus, a common hurdle in adenoviral vaccine development.[1][3] By deleting the E2b region, which encodes the viral DNA polymerase and pre-terminal protein, the expression of late-phase viral proteins is diminished. This modification is hypothesized to reduce the host's immune response against the vector itself, allowing for repeated administrations and a more focused and robust immune response against the transgene, in this case, CEA(6D).[3][4]
Preclinical Immunogenicity and Efficacy Studies
Preclinical studies in murine models were crucial in establishing the proof-of-concept for the this compound vaccine, demonstrating its ability to induce CEA-specific cell-mediated immunity (CMI) and exert anti-tumor effects.
Immunogenicity in Murine Models
A key preclinical study evaluated the immunologic effect of increasing doses of the Ad5 [E1-, E2b-]-CEA(6D) vaccine in mice. The study demonstrated a clear dose-dependent increase in CEA-specific CMI responses.[5] This finding was instrumental in guiding the dose-escalation strategy for subsequent clinical trials.
Table 1: Murine Immunogenicity Study Design
| Parameter | Description |
| Animal Model | Ad5 naïve female C57Bl/6 mice, 4-6 weeks old |
| Vaccine | Ad5 [E1-, E2b-]-CEA(6D) |
| Dosing Regimen | Subcutaneous immunization three times at two-week intervals |
| Dose Levels | 1.4 x 107 to 1.4 x 109 viral particles (vp) |
| Primary Endpoint | CEA-specific cell-mediated immunity (CMI) |
| Sample Collection | Splenocytes harvested two weeks after the final immunization |
Source: Morse MA, et al., ASCO 2012[5]
While the abstract does not provide specific quantitative data on the CMI responses (e.g., IFN-γ ELISPOT spot counts), it confirms a positive correlation between the vaccine dose and the magnitude of the induced immune response.[5]
Anti-Tumor Efficacy in the Presence of Ad5 Immunity
A pivotal study by Gabitzsch et al. (2010) investigated the efficacy of an Ad5 [E1-, E2b-]-CEA vaccine in mice with pre-existing immunity to Ad5. This study is highly relevant as it utilizes the same vector platform as the this compound vaccine. The results demonstrated that multiple immunizations with the Ad5 [E1-, E2b-]-CEA vector induced significantly increased CEA-specific CMI responses compared to a first-generation Ad5 [E1-]-CEA vector in Ad5-immune mice.[1]
Furthermore, in a tumor challenge model, Ad5-immune mice bearing CEA-expressing tumors that were treated with the Ad5 [E1-, E2b-]-CEA vaccine exhibited a greater anti-tumor response and inhibition of tumor growth compared to those treated with the conventional Ad5 [E1-]-CEA vaccine.[1] These findings underscore the advantage of the [E1-, E2b-]-deleted vector in a setting of pre-existing adenovirus immunity.
Table 2: Key Findings from Preclinical Efficacy Study
| Finding | Significance |
| Significantly increased CEA-specific CMI responses in Ad5-immune mice with Ad5 [E1-, E2b-]-CEA vs. Ad5 [E1-]-CEA. | Demonstrates the ability of the second-generation vector to overcome pre-existing vector immunity and elicit a robust transgene-specific immune response. |
| Increased anti-tumor response and tumor growth inhibition in Ad5-immune mice treated with Ad5 [E1-, E2b-]-CEA. | Confirms that the enhanced immunogenicity translates to improved therapeutic efficacy in a preclinical tumor model. |
Source: Gabitzsch ES, et al., 2010[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of the Ad5 [E1-, E2b-]-CEA(6D) vaccine platform.
Murine Immunization Protocol
This protocol is based on the methodology described by Morse et al. (2012).[5]
-
Animal Model: Ad5 naïve female C57Bl/6 mice, aged 4-6 weeks, are used.
-
Vaccine Formulation: The Ad5 [E1-, E2b-]-CEA(6D) vaccine is diluted to the desired concentrations (1.4 x 107, 1.4 x 108, and 1.4 x 109 viral particles) in a suitable buffer.
-
Administration: Mice are immunized subcutaneously with the vaccine preparations.
-
Immunization Schedule: Three immunizations are administered at two-week intervals.
-
Endpoint Analysis: Two weeks after the third immunization, mice are euthanized, and spleens are harvested for the assessment of CEA-specific CMI responses.
Cell-Mediated Immunity (CMI) Assay (ELISPOT)
The Enzyme-Linked Immunospot (ELISPOT) assay is a standard method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
-
Splenocyte Isolation: Spleens are mechanically dissociated to create a single-cell suspension. Red blood cells are lysed using a suitable buffer.
-
Cell Culture: Splenocytes are cultured in ELISPOT plates pre-coated with an anti-IFN-γ antibody.
-
Antigen Stimulation: The cells are stimulated with CEA-specific peptides (including the this compound peptide) to induce IFN-γ secretion from CEA-specific T cells. Control wells with no peptide and a positive control (e.g., a mitogen) are included.
-
Incubation: The plates are incubated to allow for cytokine secretion and capture by the plate-bound antibodies.
-
Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of colored spots at the sites of cytokine secretion.
-
Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.
Signaling Pathways and Experimental Workflows
The this compound vaccine leverages the cellular machinery to produce the CEA(6D) antigen and present it to the immune system, leading to the activation of a targeted T-cell response.
Proposed Mechanism of Action
The following diagram illustrates the proposed immunological pathway initiated by the Ad5 [E1-, E2b-]-CEA(6D) vaccine.
Caption: Immunological pathway of the Ad5 [E1-, E2b-]-CEA(6D) vaccine.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical workflow for the preclinical assessment of the this compound vaccine's immunogenicity and efficacy.
Caption: Workflow for preclinical immunogenicity and efficacy studies.
References
- 1. Anti-tumor immunotherapy despite immunity to adenovirus using a novel adenoviral vector Ad5 [E1-, E2b-]-CEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended evaluation of a phase 1/2 trial on dosing, safety, immunogenicity, and overall survival after immunizations with an advanced-generation Ad5 [E1-, E2b-]-CEA(6D) vaccine in late-stage colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of vaccine responses with an E1, E2b, E3 deleted Ad5 vector circumvents pre-existing anti-vector immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Abstract A29: An Ad5 [E1-, E2b-] platform carrying the TAA CEA(6D) induces CEA directed CMI responses in patients with advanced CEA-expressing colorectal cancer in a phase I/II clinical trial.. [scholars.duke.edu]
- 5. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the CAP1-6D Peptide (YLSGADLNL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAP1-6D is a synthetic, modified peptide epitope derived from the human carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in a majority of pancreatic and other adenocarcinomas. The native CEA epitope, known as CAP1, has the amino acid sequence YLSGANLNL. Due to immune tolerance against this self-antigen, its immunogenicity is limited. The this compound variant is an "altered peptide ligand" where the asparagine (N) at position 6 has been substituted with aspartic acid (D), resulting in the sequence YLSGADLNL . This modification has been shown to enhance the peptide's binding to the HLA-A2 molecule and increase its immunogenicity, thereby enabling it to bypass immune tolerance and elicit a more robust cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1] This technical guide provides a comprehensive overview of the this compound peptide, including its mechanism of action, quantitative data from clinical studies, and detailed experimental protocols relevant to its study and application in cancer immunotherapy.
Data Presentation
The immunogenicity of the this compound peptide has been evaluated in clinical trials, primarily in patients with pancreatic adenocarcinoma. The data below summarizes the dose-dependent T-cell response observed in a randomized phase I study.
Table 1: Dose-Dependent T-Cell Response to this compound Vaccine
| Dosage Arm | Peptide Dose (µg) | Number of Patients (Evaluable) | T-Cell Response Rate (%) | Mean Peak IFN-γ ELISPOT Response (spots per 10⁴ CD8⁺ cells) | Median Peak IFN-γ ELISPOT Response (spots per 10⁴ CD8⁺ cells) |
| A | 10 | 5 | 20 | 37 | 11 |
| B | 100 | 5 | 60 | 148 | 52 |
| C | 1000 | 4 | 100 | 248 | 271 |
Data extracted from a randomized pilot phase I study in patients with pancreatic adenocarcinoma.[1][2][3]
Mechanism of Action: Altered Peptide Ligand and T-Cell Activation
The enhanced immunogenicity of this compound is attributed to its function as an altered peptide ligand. The substitution at position 6 improves the peptide's interaction with the T-cell receptor (TCR) without compromising its binding to the HLA-A2 molecule, leading to a more potent activation of CEA-specific T-cells.
Signaling Pathway for T-Cell Activation
The following diagram illustrates the general signaling pathway initiated by the interaction of a peptide-MHC complex, such as this compound-HLA-A2, with the T-cell receptor on a CD8+ T-cell.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments related to the study of the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS) of this compound (YLSGADLNL)
This protocol describes a general method for synthesizing the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-Leu-Wang resin (or similar)
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
RP-HPLC system for purification
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (N, L, D, A, G, S, L, Y).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column and an appropriate acetonitrile/water gradient.
-
Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Vaccine Formulation with Montanide ISA-51 and GM-CSF
This protocol describes the emulsification of the this compound peptide for vaccine administration, as performed in clinical trials.[1]
Materials:
-
Lyophilized this compound peptide
-
Sterile saline (0.9% NaCl)
-
Sargramostim (GM-CSF)
-
Montanide ISA-51 adjuvant
-
Two sterile Luer-lock syringes
-
A sterile three-way stopcock or mixing connector
Protocol:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide to the desired concentration (e.g., 10 µg, 100 µg, or 1000 µg) in a specific volume of sterile saline (e.g., 0.9 ml).
-
Addition of GM-CSF: Add the specified dose of GM-CSF (e.g., 250 µg) to the peptide solution.
-
Syringe Preparation:
-
Draw the aqueous phase (peptide + GM-CSF) into one syringe.
-
Draw an equal volume of Montanide ISA-51 into the second syringe.
-
-
Emulsification:
-
Connect the two syringes via the mixing connector.
-
Perform the emulsification by passing the contents back and forth between the two syringes for a defined number of cycles (e.g., 40-50 cycles) until a stable, milky-white emulsion is formed.
-
The stability of the emulsion can be tested by dropping a small amount into a beaker of water; a stable water-in-oil emulsion will not disperse.
-
-
Administration: The final emulsion is drawn into a single syringe for immediate administration to the patient (e.g., subcutaneously in the proximal thigh).
IFN-γ ELISPOT Assay for T-Cell Response
This protocol outlines a method for quantifying the frequency of this compound-specific IFN-γ-secreting T-cells from patient peripheral blood mononuclear cells (PBMCs).
Materials:
-
96-well PVDF-membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or HRP)
-
BCIP/NBT (or other suitable substrate)
-
PBMCs isolated from patient blood
-
This compound peptide and wild-type CAP1 peptide
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (medium alone)
-
Complete RPMI medium
Protocol:
-
Plate Coating:
-
Pre-wet the ELISPOT plate wells with 35% ethanol for 1 minute, then wash 5 times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Plate Blocking:
-
Wash the plate to remove excess capture antibody.
-
Block the wells with complete RPMI medium for at least 2 hours at 37°C to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
Thaw cryopreserved PBMCs and allow them to rest.
-
Resuspend PBMCs in complete RPMI medium.
-
Add 2 x 10⁵ PBMCs to each well.
-
Add the stimulating agents to the appropriate wells:
-
This compound peptide (e.g., 10 µg/ml)
-
Wild-type CAP1 peptide (e.g., 10 µg/ml)
-
Positive control (PHA)
-
Negative control (medium)
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
-
-
Spot Development:
-
Wash the plate thoroughly.
-
Add the substrate solution and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
The number of specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells. The results are typically expressed as spot-forming cells (SFCs) per 10⁴ or 10⁶ PBMCs.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from patient sample collection to the analysis of the T-cell immune response.
References
Methodological & Application
Application Notes and Protocols for CAP1-6D Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CAP1-6D peptide, an altered peptide ligand derived from the carcinoembryonic antigen (CEA), has emerged as a promising candidate in cancer immunotherapy, particularly for CEA-expressing adenocarcinomas such as pancreatic cancer.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound (sequence: YLSGADLNL) via Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for its purification and characterization. Additionally, it outlines an experimental application of the peptide in stimulating T-cell responses and details the underlying immunological signaling pathway.
Introduction
This compound is a modified version of the native CAP1 peptide (YLSGANLNL), where the asparagine (N) at position 6 is substituted with aspartic acid (D).[1][3] This single amino acid substitution enhances the peptide's binding affinity to the HLA-A2 major histocompatibility complex (MHC) class I molecule, leading to a more potent activation of cytotoxic T lymphocytes (CTLs) against CEA-positive tumor cells.[1][3] The enhanced immunogenicity of this compound makes it a valuable tool for developing peptide-based cancer vaccines.[1][2][4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Tyr-Leu-Ser-Gly-Ala-Asp-Leu-Asn-Leu (YLSGADLNL) |
| Molecular Formula | C45H73N11O14 |
| Molecular Weight | 1008.14 g/mol |
| Theoretical pI | 4.05 |
| Purity (post-purification) | >95% (as determined by HPLC) |
| Solubility | Soluble in water and DMSO |
Table 2: Dose-Dependent T-Cell Response to this compound Vaccine in Pancreatic Cancer Patients
| Vaccine Arm | This compound Peptide Dose | Mean Peak IFN-γ T-cell Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with Increased T-cell Response |
| A | 10 µg | 37 | 20% |
| B | 100 µg | 148 | 60% |
| C | 1000 µg (1 mg) | 248 | 100% |
Data adapted from a randomized pilot phase I study.[1][2]
Experimental Protocols
This compound Peptide Synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of the this compound peptide on a 0.1 mmol scale.
Materials:
-
Fmoc-L-Leu-Wang resin (or other suitable resin for C-terminal acid)
-
Fmoc-protected amino acids: Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU, HOBt
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH), Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for each amino acid in the sequence from C-terminus to N-terminus):
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the this compound sequence (Asn, Leu, Asp, Ala, Gly, Ser, Tyr).
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification and Characterization
Purification:
-
Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
Characterization:
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC. The purity should be >95%.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated molecular weight of this compound (1008.14 Da).
In Vitro T-Cell Stimulation Assay (ELISPOT)
This protocol outlines a general procedure to assess the ability of this compound to stimulate IFN-γ secretion from peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive donors.
Materials:
-
Purified this compound peptide
-
HLA-A2 positive PBMCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine
-
Human IFN-γ ELISPOT kit
-
96-well PVDF membrane plates
-
Phytohemagglutinin (PHA) as a positive control
-
Irrelevant peptide as a negative control
Procedure:
-
Plate Coating: Coat the 96-well PVDF plates with the anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plates and block with RPMI medium. Plate the HLA-A2 positive PBMCs at a density of 2 x 10⁵ cells/well.
-
Peptide Stimulation: Add the this compound peptide to the wells at various concentrations (e.g., 1, 10, 50 µg/mL). Include positive (PHA) and negative (irrelevant peptide) controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plates and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase.
-
Incubate for 1 hour at room temperature.
-
Wash and add the substrate solution to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the solid-phase synthesis of this compound peptide.
Caption: MHC class I presentation of this compound and T-cell recognition.
Caption: Simplified signaling pathway for T-cell activation by this compound.
References
Application Notes and Protocols for In Vitro Assessment of CAP1-6D Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAP1-6D is a modified peptide derived from the carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in many adenocarcinomas. The modification in this compound is designed to enhance its binding to the Human Leukocyte Antigen (HLA)-A*02:01 molecule, thereby increasing its immunogenic potential.[1] The amino acid sequence for this compound is Tyr-Leu-Ser-Gly-Ala-Asp-Leu-Asn-Leu (YLSGADLNL).[1] Assessing the immunogenicity of therapeutic peptides like this compound is a critical step in preclinical development to predict and mitigate potential adverse immune reactions. This document provides detailed protocols for key in vitro assays to evaluate the immunogenicity of this compound, focusing on T-cell activation and MHC binding.
T-Cell Receptor (TCR) Signaling Pathway
The immunogenicity of this compound is primarily mediated through the activation of CD8+ cytotoxic T lymphocytes (CTLs). This process begins with the presentation of the peptide by an antigen-presenting cell (APC) via the MHC class I molecule (in this case, HLA-A*02:01) to the T-cell receptor (TCR) on a CD8+ T-cell. This interaction, along with co-stimulatory signals, triggers a complex intracellular signaling cascade leading to T-cell proliferation, differentiation, and effector functions, such as cytokine release and target cell lysis.
Diagram 1: T-Cell Receptor (TCR) Signaling Pathway.
Key In Vitro Immunogenicity Assays
Several in vitro assays are crucial for assessing the immunogenicity of this compound. These include T-cell proliferation assays, cytokine release assays, and MHC binding assays.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of this compound to induce the proliferation of specific T-cells. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Experimental Workflow
Diagram 2: T-Cell Proliferation Assay Workflow.
Detailed Protocol
-
PBMC Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive healthy donors using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling :
-
Resuspend 10-20 x 10^6 PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.05 µM and incubate for 5 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% fetal bovine serum).
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation :
-
Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add this compound peptide at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis :
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against CD8 and a viability dye (e.g., 7-AAD or propidium iodide).
-
Acquire the samples on a flow cytometer.
-
Gate on live, single CD8+ lymphocytes and analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells.
-
Data Presentation
Disclaimer: The following data is for illustrative purposes only and represents typical results from an in vitro T-cell proliferation assay.
| This compound Conc. (µg/mL) | % Proliferating CD8+ T-Cells (Mean ± SD) | Proliferation Index |
| 0 (Unstimulated) | 1.5 ± 0.5 | 1.0 |
| 0.1 | 5.2 ± 1.2 | 1.8 |
| 1 | 15.8 ± 3.5 | 3.2 |
| 10 | 45.3 ± 6.8 | 5.1 |
| 100 | 48.1 ± 7.2 | 5.3 |
| PHA (5 µg/mL) | 85.6 ± 9.1 | 8.5 |
Cytokine Release Assay (IFN-γ ELISpot)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level. For this compound, measuring the release of Interferon-gamma (IFN-γ) is a key indicator of a Th1-type cytotoxic T-cell response.
Experimental Workflow
Diagram 3: IFN-γ ELISpot Assay Workflow.
Detailed Protocol
-
Plate Preparation :
-
Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol for 30 seconds.
-
Wash the plate 3 times with sterile PBS.
-
Coat the plate with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
The next day, wash the plate 3 times with PBS and block with complete RPMI medium for at least 1 hour at room temperature.
-
-
Cell Stimulation :
-
Isolate PBMCs from HLA-A*02:01 positive donors.
-
Add 2 x 10^5 PBMCs per well to the coated and blocked ELISpot plate.
-
Add this compound peptide at various concentrations. Include a negative control (medium only) and a positive control (e.g., PHA).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection :
-
Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBST.
-
Add Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) and incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBST.
-
Add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP) and monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Data Presentation
The following data is based on a clinical trial and represents IFN-γ responses after in vivo vaccination, measured by ex vivo ELISpot.[2]
| Treatment Arm (in vivo dose) | Mean IFN-γ Spot Forming Units (SFU) per 10^4 CD8+ cells |
| Arm A (10 µg) | 37 |
| Arm B (100 µg) | 148 |
| Arm C (1000 µg) | 248 |
Note: This data is from a clinical study and reflects ex vivo analysis after vaccination, not a direct in vitro stimulation dose-response.[2]
For a broader view of the cytokine response, a multiplex bead-based assay (e.g., Luminex) can be performed on the supernatant from co-cultures.
Disclaimer: The following data is for illustrative purposes only and represents typical results from an in vitro multiplex cytokine release assay.
| Cytokine | Unstimulated (pg/mL) | This compound (10 µg/mL) (pg/mL) |
| IFN-γ | < 10 | 850 |
| TNF-α | < 5 | 620 |
| IL-2 | < 2 | 450 |
| IL-6 | 25 | 150 |
| IL-10 | 15 | 30 |
MHC Class I Peptide Binding Assay
This assay determines the binding affinity of this compound to the HLA-A*02:01 molecule. A common method is a competitive binding assay where the ability of this compound to displace a known high-affinity fluorescently labeled peptide is measured.
Experimental Workflow
Diagram 4: MHC Class I Binding Assay Workflow.
Detailed Protocol
-
Reagent Preparation :
-
Obtain purified, soluble HLA-A*02:01 molecules.
-
Synthesize this compound and a known high-affinity HLA-A*02:01 binding peptide labeled with a fluorescent probe (e.g., FITC).
-
Prepare serial dilutions of unlabeled this compound.
-
-
Competitive Binding :
-
In a 96-well black plate, add a fixed concentration of soluble HLA-A*02:01 and the fluorescent probe peptide.
-
Add the serial dilutions of this compound to the wells. Include wells with only the probe peptide (maximum signal) and wells with a large excess of a known non-binding peptide (background signal).
-
Incubate the plate at room temperature for 24-48 hours to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement :
-
Measure the fluorescence polarization (FP) of each well using a plate reader equipped with the appropriate filters. FP is a measure of the rotational speed of the fluorescent molecule; larger complexes (MHC-bound peptide) rotate slower and have a higher FP value.
-
-
Data Analysis :
-
Plot the FP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the concentration of this compound that inhibits 50% of the fluorescent peptide binding (IC50). A lower IC50 value indicates a higher binding affinity.
-
Data Presentation
Disclaimer: The following data is for illustrative purposes only and represents typical results from an in vitro MHC class I competitive binding assay.
| Peptide | Sequence | HLA Allele | IC50 (nM) | Relative Affinity |
| Positive Control (Flu A M158-66) | GILGFVFTL | HLA-A02:01 | 5 | High |
| This compound | YLSGADLNL | HLA-A02:01 | 25 | High |
| Native CAP1 | YLSGANLNL | HLA-A02:01 | 250 | Moderate |
| Negative Control | GGGGGGGGG | HLA-A02:01 | > 50,000 | Non-binder |
Conclusion
The in vitro methods described in these application notes provide a robust framework for assessing the immunogenic potential of the this compound peptide. The T-cell proliferation assay provides quantitative data on the magnitude of the T-cell response, the IFN-γ ELISpot assay identifies the frequency of effector T-cells, and the MHC binding assay confirms the initial step of the immune recognition process. Together, these assays offer a comprehensive preclinical evaluation of this compound immunogenicity, guiding further development and clinical trial design.
References
Application Notes and Protocols for CAP1-6D ELISPOT Assay for IFN-γ Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISPOT) assay to detect and quantify Interferon-gamma (IFN-γ) secreting T cells in response to stimulation with the modified carcinoembryonic antigen (CEA) peptide, CAP1-6D. This assay is a critical tool for monitoring cellular immune responses in preclinical and clinical settings, particularly in the context of cancer vaccine development.
Introduction
The this compound peptide is an altered peptide ligand derived from the carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in many cancers, including pancreatic cancer.[1][2] Due to immune tolerance, CEA is often poorly immunogenic. This compound is designed to bypass this tolerance and elicit a robust CD8+ T cell response.[1][2] The IFN-γ ELISPOT assay is a highly sensitive method for quantifying the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.[3][4][5][6] This makes it an ideal platform for evaluating the immunogenicity of vaccines like those containing the this compound peptide.[1][2]
The principle of the assay involves capturing IFN-γ secreted by individual T cells onto a membrane coated with a specific capture antibody. The captured cytokine is then detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate, which generates a colored spot at the site of each secreting cell. Each spot represents a single IFN-γ-producing cell.[5][6][7]
Data Presentation
The following table summarizes representative quantitative data from a clinical study evaluating the T cell response to a this compound based vaccine in pancreatic cancer patients. The data demonstrates a dose-dependent increase in the frequency of IFN-γ secreting CD8+ T cells as measured by ELISPOT.
| Vaccine Dose Arm | Peptide Dose | Median Peak IFN-γ T cell Response (spots per 10⁴ CD8⁺ cells) | Mean Peak IFN-γ T cell Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with Increased T cell Response |
| Arm A | 10 µg | 11 | 37 | 20% |
| Arm B | 100 µg | 52 | 148 | 60% |
| Arm C | 1000 µg | 271 | 248 | 100% |
Data adapted from Kunz et al., Journal for ImmunoTherapy of Cancer, 2013.[1][2]
Experimental Protocols
This protocol provides a general workflow for an IFN-γ ELISPOT assay for the detection of this compound specific T cells. Specific antibody clones and reagents may vary depending on the kit manufacturer (e.g., Mabtech, R&D Systems).
Materials and Reagents
-
PVDF-bottomed 96-well ELISPOT plates
-
Sterile Phosphate Buffered Saline (PBS)
-
Anti-human IFN-γ capture antibody (e.g., clone 1-D1K)
-
Biotinylated anti-human IFN-γ detection antibody (e.g., clone 7-B6-1-biotin)
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP, AEC or TMB for HRP)
-
Blocking buffer (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS))
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
This compound peptide
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated or control subjects
-
Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)
-
Negative control (medium alone or irrelevant peptide)
-
35% or 70% Ethanol (for plate pre-wetting)
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISPOT plate reader
Experimental Workflow Diagram
Caption: A diagram illustrating the three-day workflow of the IFN-γ ELISPOT assay.
Detailed Protocol
Day 1: Plate Coating
-
Pre-wet the plate: Add 15-50 µL of 35-70% ethanol to each well of the PVDF plate and incubate for 1-2 minutes at room temperature.[8][9]
-
Wash: Aspirate the ethanol and wash the plate 5 times with 200 µL/well of sterile water.[8][9]
-
Coat with capture antibody: Dilute the anti-human IFN-γ capture antibody to the recommended concentration (e.g., 15 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody to each well.[8][9]
-
Incubate: Cover the plate and incubate overnight at 4-8°C.[8][9]
Day 2: Cell Incubation
-
Wash: Aspirate the capture antibody solution and wash the plate 5 times with 200 µL/well of sterile PBS.[8]
-
Block: Add 200 µL/well of blocking buffer (e.g., cell culture medium with 10% FBS) and incubate for at least 30 minutes at room temperature.[8]
-
Prepare cells and stimuli:
-
Thaw cryopreserved PBMCs and allow them to rest for at least one hour at 37°C.
-
Resuspend cells in cell culture medium at the desired concentration (e.g., 2.5 x 10⁵ cells/well).[4]
-
Prepare working solutions of the this compound peptide, positive control (e.g., PHA at 5-10 µg/mL), and negative control (medium or irrelevant peptide).[4]
-
-
Add cells and stimuli:
-
Aspirate the blocking buffer from the plate.
-
Add 50 µL of the stimuli to the appropriate wells.
-
Add 50 µL of the cell suspension to each well. Alternatively, mix cells and stimuli before adding 100 µL of the mixture to each well.[10]
-
-
Incubate: Cover the plate and incubate in a humidified 37°C, 5% CO₂ incubator for 18-48 hours. Do not disturb the plates during incubation to avoid spot distortion.[8]
Day 3: Detection and Spot Development
-
Wash: Aspirate the cell suspension and wash the plate 5 times with 200 µL/well of PBS.[8]
-
Add detection antibody: Dilute the biotinylated anti-human IFN-γ detection antibody to the recommended concentration (e.g., 1 µg/mL) in PBS with 0.5% FBS. Add 100 µL to each well.[8]
-
Incubate: Incubate for 2 hours at room temperature.[8]
-
Wash: Wash the plate 5 times with 200 µL/well of PBS.[8]
-
Add enzyme conjugate: Dilute the streptavidin-ALP or streptavidin-HRP conjugate (e.g., 1:1000) in PBS with 0.5% FBS. Add 100 µL to each well.[8]
-
Incubate: Incubate for 1 hour at room temperature.[8]
-
Wash: Wash the plate 5 times with 200 µL/well of PBS.[8]
-
Develop spots: Add 100 µL of the substrate solution (e.g., BCIP/NBT-plus) to each well and incubate at room temperature until distinct spots emerge (typically 5-30 minutes).[8]
-
Stop development: Stop the reaction by washing the plate thoroughly with tap water.[8]
-
Dry and count: Allow the plate to dry completely in the dark. The underdrain can be removed for faster drying. Count the spots using an automated ELISPOT reader or manually with a stereomicroscope.[8]
Signaling Pathway for IFN-γ Production in T Cells
The production of IFN-γ in T cells, following stimulation by an antigen like this compound presented by an antigen-presenting cell (APC), is a complex process involving multiple signaling pathways. The diagram below illustrates a simplified overview of the key pathways involved.
Caption: A simplified diagram of the signaling pathways leading to IFN-γ production in T cells.
Upon recognition of the this compound peptide presented by an APC, the T cell receptor (TCR) and co-stimulatory molecules like CD28 are engaged. This triggers intracellular signaling cascades, including the PI3K-Akt and MAPK pathways.[11][12] Concurrently, cytokines such as IL-12, released by the APC, bind to their receptors on the T cell, activating the JAK-STAT pathway, particularly STAT4.[11] These pathways converge in the nucleus to activate the transcription of the IFN-γ gene, leading to the synthesis and secretion of IFN-γ protein.[11][12]
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Development and Validation of a Gamma Interferon ELISPOT Assay for Quantitation of Cellular Immune Responses to Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. mabtech.com [mabtech.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. stella.mabtech.com [stella.mabtech.com]
- 9. ulab360.com [ulab360.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Interferon‐γ expression by Th1 effector T cells mediated by the p38 MAP kinase signaling pathway | The EMBO Journal [link.springer.com]
Application Notes and Protocols: CAP1-6D Vaccine Formulation with Montanide ISA-51
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation and preclinical/clinical evaluation of a CAP1-6D peptide vaccine emulsified with Montanide ISA-51. The this compound peptide is a modified carcinoembryonic antigen (CEA) epitope designed to enhance immunogenicity and overcome immune tolerance to CEA, a tumor-associated antigen expressed in over 90% of pancreatic cancers and other adenocarcinomas.[1] Montanide ISA-51 is a water-in-oil adjuvant that promotes a robust and sustained immune response by creating an antigen depot at the injection site, facilitating the slow release of the antigen and recruitment of antigen-presenting cells (APCs).[2]
The protocols outlined below are based on findings from a randomized pilot phase I clinical trial and established preclinical methodologies. These guidelines are intended to assist researchers in the development and evaluation of similar peptide-based cancer vaccines.
Data Presentation
Clinical Trial Immunogenicity Data
A phase I clinical trial evaluated the immunogenicity of a vaccine consisting of the this compound peptide, Montanide ISA-51, and granulocyte-macrophage colony-stimulating factor (GM-CSF) in patients with pancreatic adenocarcinoma.[1][3][4] The primary endpoint was the induction of a this compound-specific CD8+ T-cell response, as measured by an enzyme-linked immunospot (ELISPOT) assay. The results demonstrated a clear dose-dependent immunologic response.[1][3]
| Arm | This compound Peptide Dose | Mean CTL Response (spots per 10⁴ CD8+ cells) | Median CTL Response (spots per 10⁴ CD8+ cells) | Percentage of Patients with Positive CTL Response |
| A | 10 µg | 37 | 11 | 20% |
| B | 100 µg | 126 | 52 | 60% |
| C | 1000 µg (1 mg) | 248 | 271 | 100% |
Data summarized from a randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma.[1][3]
Experimental Protocols
Vaccine Formulation Protocol (Two-Syringe Method)
This protocol describes the emulsification of the aqueous this compound peptide solution with the oil-based Montanide ISA-51 adjuvant to form a stable water-in-oil emulsion.
Materials:
-
This compound peptide (YLSGADLNL), sterile, lyophilized
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Montanide ISA-51 adjuvant
-
Two sterile Luer-lock syringes (e.g., 3 mL or 5 mL)
-
A sterile Luer-lock connector
-
Optional: Granulocyte-macrophage colony-stimulating factor (GM-CSF), sterile
Procedure:
-
Peptide Reconstitution: Aseptically reconstitute the lyophilized this compound peptide with sterile saline or PBS to the desired concentration (e.g., for a 1 mg dose, reconstitute to 1 mg/mL). Gently swirl to dissolve; do not vortex.
-
Component Preparation:
-
Draw the desired volume of the aqueous peptide solution into one sterile syringe. If including GM-CSF, it should be mixed with the peptide solution at this stage. For the clinical trial, 250 µg of GM-CSF was used per vaccine dose.[4]
-
Draw an equal volume of Montanide ISA-51 into the second sterile syringe. The typical ratio for a stable emulsion is 1:1 (v/v) of the aqueous phase to the oil phase.[5]
-
-
Syringe Connection: Securely attach both syringes to the Luer-lock connector.
-
Emulsification:
-
Initiate the emulsification by slowly pushing the plunger of the aqueous phase syringe to transfer the solution into the Montanide ISA-51 syringe.
-
Gently push the plunger of the Montanide ISA-51 syringe to transfer the mixture back into the first syringe. This constitutes one mixing cycle.
-
Perform approximately 20-30 slow and deliberate mixing cycles. The emulsion will become increasingly viscous and opaque.
-
-
Emulsion Stability Check (Water Drop Test):
-
Disconnect one syringe.
-
Dispense a single drop of the emulsion from the syringe into a beaker of cold water.
-
A stable water-in-oil emulsion will hold its shape as a cohesive white drop and will not disperse in the water.
-
-
Administration: The stable emulsion is now ready for subcutaneous or intramuscular administration.
Caption: Vaccine Formulation Workflow.
Preclinical In Vivo Tumor Challenge Protocol
This protocol outlines a representative in vivo study in a murine model to evaluate the anti-tumor efficacy of the this compound/Montanide ISA-51 vaccine.
Materials and Methods:
-
Animal Model: HLA-A2 transgenic mice (to appropriately present the human CEA peptide) or CEA-transgenic mice.
-
Tumor Cell Line: A syngeneic tumor cell line engineered to express human CEA (e.g., MC38-CEA).
-
Vaccine Formulation: this compound peptide emulsified in Montanide ISA-51 as described in Protocol 1.
-
Control Groups:
-
Vehicle control (e.g., saline emulsified with Montanide ISA-51).
-
Peptide alone (without adjuvant).
-
-
Immunization Schedule:
-
Administer the vaccine formulation (e.g., 100 µL) subcutaneously at the base of the tail or flank on day 0.
-
Provide booster immunizations on days 14 and 21.
-
-
Tumor Challenge:
-
On day 7 after the final booster, subcutaneously implant a tumorigenic dose of CEA-expressing tumor cells (e.g., 1 x 10⁵ cells) into the flank of each mouse.
-
-
Efficacy Assessment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and harvest spleens for immunological analysis (e.g., ELISPOT assay).
-
Caption: Preclinical In Vivo Study Workflow.
ELISPOT Assay Protocol for IFN-γ Secretion
This protocol is for the quantification of this compound-specific, IFN-γ-secreting T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.
Materials:
-
96-well PVDF membrane plates
-
Anti-human (or anti-mouse) IFN-γ capture antibody
-
Biotinylated anti-human (or anti-mouse) IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
This compound peptide
-
Control peptides (irrelevant peptide and positive control mitogen like PHA)
-
PBMCs or splenocytes
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Plate Coating:
-
Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash 5 times with sterile PBS.
-
Coat the wells with the capture antibody diluted in sterile PBS overnight at 4°C.
-
-
Plate Blocking:
-
Wash the plate to remove excess capture antibody.
-
Block the wells with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of PBMCs or splenocytes.
-
Add 2-4 x 10⁵ cells per well.
-
Add the this compound peptide to the respective wells at a final concentration of 10 µg/mL.
-
Include negative control wells (cells only, or cells with an irrelevant peptide) and positive control wells (cells with a mitogen like PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the wells to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution. Monitor for the development of spots (5-30 minutes).
-
-
Spot Development and Analysis:
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Signaling Pathways
Proposed Mechanism of Action
The this compound vaccine formulated with Montanide ISA-51 and GM-CSF is designed to elicit a potent and specific anti-tumor T-cell response through a multi-step process.
-
Antigen Depot and APC Recruitment: Montanide ISA-51 forms a depot at the injection site, leading to the slow release of the this compound peptide.[5][2] This, along with the co-administered GM-CSF, creates a local inflammatory environment that recruits and activates APCs, particularly dendritic cells (DCs).[2]
-
APC Activation and Antigen Presentation: Recruited DCs are activated and mature. They take up the this compound peptide for processing and presentation on MHC class I molecules. Montanide ISA-51 may also contribute to DC activation through the NOD2 signaling pathway, further enhancing the immune response.
-
T-Cell Priming and Differentiation: Activated DCs migrate to the draining lymph nodes where they present the this compound peptide to naive CD8+ T-cells. This interaction, along with co-stimulatory signals from the DC, leads to the priming and clonal expansion of this compound-specific cytotoxic T-lymphocytes (CTLs). The local cytokine milieu, promoted by the adjuvant, favors a Th1-biased immune response, which is critical for effective cell-mediated immunity against tumors.
-
Tumor Cell Killing: The newly generated CTLs circulate throughout the body, recognize the native CEA peptide presented on the surface of tumor cells, and eliminate them through the release of cytotoxic granules.
Caption: Overall Mechanism of Action.
Caption: APC Activation Signaling Pathway.
References
- 1. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 2. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ataxin-3 Links NOD2 and TLR2 Mediated Innate Immune Sensing and Metabolism in Myeloid Cells [frontiersin.org]
- 4. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 5. Peptide Dose and/or Structure in Vaccines as a Determinant of T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAP1-6D Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAP1-6D is a synthetic, altered peptide ligand derived from the carcinoembryonic antigen (CEA). As a superagonist analogue of the native CEA epitope CAP1, this compound has been designed to enhance the immunogenicity of CEA, a tumor-associated antigen overexpressed in a majority of pancreatic and other carcinomas.[1][2] Due to immune tolerance, CEA itself is poorly immunogenic. This compound, with an Aspartic acid substitution at position 6, demonstrates a higher binding affinity to the HLA-A*0201 molecule, leading to a more potent and specific activation of cytotoxic T lymphocytes (CTLs) against CEA-expressing tumor cells.[1][2] These application notes provide a detailed protocol for the administration of this compound in mouse models for preclinical research, based on findings from human clinical trials and common practices for peptide-based cancer vaccines in murine models.
Mechanism of Action
This compound functions by bypassing the natural tolerance to the self-antigen CEA.[2][3][4] The altered peptide, when administered as a vaccine, is taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, this compound is loaded onto Major Histocompatibility Complex (MHC) Class I molecules and presented on the cell surface. This peptide-MHC complex is then recognized by the T-cell receptors (TCR) on CD8+ T-cells. The enhanced binding of this compound to the MHC-I complex leads to a more robust activation and expansion of CEA-specific CD8+ T-cells compared to the native peptide.[1][2] These activated CTLs can then recognize and kill tumor cells that express the native CEA peptide on their surface.
References
- 1. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating CAP1-6D Specific Cytotoxic T Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in a variety of adenocarcinomas, including pancreatic cancer.[1] Due to its self-antigen nature, CEA is poorly immunogenic.[1][2][3] To overcome this immune tolerance, the modified peptide ligand CAP1-6D was developed. This compound is an altered version of the native CEA-derived peptide, CAP1 (YLSGANLNL), with an asparagine to aspartic acid substitution at position 6 (YLSGADLNL).[4] This modification enhances its ability to stimulate a potent, HLA-A2-restricted CD8+ cytotoxic T lymphocyte (CTL) response that is cross-reactive with the native CAP1 peptide expressed on tumor cells.[1][4]
These application notes provide detailed protocols for the in vitro generation, expansion, and functional characterization of this compound specific CTLs, a critical process for the development of T-cell based immunotherapies.
Data Presentation
Clinical studies have demonstrated a dose-dependent immunogenic response to this compound vaccination in patients with pancreatic cancer. The following tables summarize the key findings from a randomized phase I trial where patients were administered 10 µg, 100 µg, or 1000 µg of the this compound peptide.[2][3]
Table 1: this compound Specific T-Cell Response by ELISPOT
| Peptide Dose | Mean Peak IFN-γ Response (spots per 10⁴ CD8⁺ cells) | Median Peak IFN-γ Response (spots per 10⁴ CD8⁺ cells) | Patients with Positive T-Cell Response (%) |
| Arm A (10 µg) | 37 | 11 | 20% |
| Arm B (100 µg) | 148 | 52 | 60% |
| Arm C (1000 µg) | 248 | 271 | 100% |
Data adapted from a randomized phase I study in patients with pancreatic adenocarcinoma. A positive T-cell response was defined as an increase in IFN-γ spots from baseline.[1][2][3]
Table 2: Wild-Type CAP1 Specific T-Cell Cross-Reactivity by ELISPOT
| Peptide Dose (this compound) | Mean Peak IFN-γ Response (spots per 10⁴ CD8⁺ cells) | Median Peak IFN-γ Response (spots per 10⁴ CD8⁺ cells) |
| Arm A (10 µg) | 22.05 | 3 |
| Arm B (100 µg) | 120.5 | 81 |
| Arm C (1000 µg) | 188.5 | 222.5 |
This table demonstrates the ability of CTLs generated by the modified this compound peptide to recognize the native CAP1 peptide.[1]
Experimental Protocols
Protocol 1: In Vitro Generation of this compound Specific Cytotoxic T Lymphocytes
This protocol describes the generation of this compound specific CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A2 positive donors.
Materials:
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% heat-inactivated human AB serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (T-cell medium)
-
Recombinant human Interleukin-7 (rIL-7)
-
Recombinant human Interleukin-2 (rIL-2)
-
This compound peptide (YLSGADLNL)
-
HLA-A2 positive PBMCs
-
CD4+ T-cell depletion kit
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh blood of an HLA-A2+ donor by density gradient separation using Ficoll-Paque.
-
Deplete CD4+ T-cells: Deplete CD4+ T-cells from the PBMC population using a CD4+ T-cell depletion kit according to the manufacturer's instructions. This enriches for CD8+ T-cells.
-
Prepare Antigen Presenting Cells (APCs):
-
Take a fraction of the PBMCs to serve as APCs.
-
Irradiate the APCs (3,000 cGy) to prevent their proliferation.
-
Pulse the irradiated APCs with the this compound peptide (10 µg/ml) in T-cell medium for 2 hours at 37°C.
-
-
Co-culture and Stimulation (Day 0):
-
Cytokine Addition (Day 1): Add rIL-2 to the co-culture to a final concentration of 50 U/ml.[5]
-
Restimulation (Weekly):
-
After 7 days, and weekly thereafter, restimulate the T-cell cultures.
-
Prepare fresh peptide-pulsed, irradiated autologous PBMCs as described in step 3.
-
Co-culture the expanding T-cells with the fresh APCs.[6]
-
Continue to supplement the culture with rIL-2 and rIL-7 after each restimulation.
-
-
Expansion: Culture the cells for 2-4 weeks, monitoring T-cell expansion by cell counting. The presence of this compound specific T-cells can be verified using methods like ELISPOT or tetramer staining.
Protocol 2: IFN-γ ELISPOT Assay for Detecting this compound Specific T-Cells
This assay quantifies the number of IFN-γ secreting T-cells in response to this compound stimulation.
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP conjugate
-
AEC (3-Amino-9-ethylcarbazole) substrate
-
This compound peptide and irrelevant control peptide
-
Generated CTL line and target cells (e.g., T2 cells)
Procedure:
-
Plate Coating (Day 1):
-
Plate Preparation (Day 2):
-
Decant the capture antibody solution.
-
Wash the plate with PBS.
-
Block the wells with T-cell medium for at least 2 hours at 37°C to prevent non-specific binding.[6]
-
-
Cell Plating and Stimulation:
-
Prepare stimulator cells: Use T2 cells (an HLA-A2+ cell line deficient in TAP, making them ideal for peptide loading) pulsed with 10 µg/ml of either this compound peptide or an irrelevant control peptide for 2 hours.[5] Wash to remove free peptide.
-
Add 1 x 10⁴ peptide-pulsed T2 cells to the appropriate wells.[5]
-
Add the generated CTLs (effector cells) to the wells at a concentration of 1 x 10⁵ cells/well.[5]
-
Include negative control wells (CTLs with unpulsed T2 cells) and positive control wells (CTLs with a mitogen like PHA).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[5]
-
Detection (Day 3):
-
Discard the cells and wash the plate rigorously with PBS containing 0.05% Tween 20 (PBST).[6]
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in PBS/0.5% BSA. Incubate for at least 2 hours at 37°C.[6]
-
Wash the plate with PBST.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.[6]
-
-
Spot Development:
-
Wash the plate again with PBST and then PBS.
-
Add the AEC substrate solution and monitor for the development of red-brown spots.
-
Stop the reaction by washing the plate with tap water.[6]
-
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Protocol 3: Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of the generated CTLs to lyse target cells expressing the CEA antigen.
Materials:
-
Generated this compound specific CTLs (effector cells)
-
CEA-positive, HLA-A2-positive tumor cell line (e.g., SW480) (target cells)[5]
-
Sodium Chromate (⁵¹Cr)
-
Round-bottom 96-well plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1-2 x 10⁶ target cells in 50 µl of medium.
-
Add 50-100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, gently mixing every 20-30 minutes.[8][9][10]
-
Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.[9]
-
Resuspend the cells and adjust the concentration to 1 x 10⁵ cells/ml.
-
-
Assay Setup:
-
Controls:
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.[5][8]
-
Harvesting and Counting:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation: Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 [8]
-
Visualizations
T-Cell Receptor Signaling Pathway
The recognition of the this compound peptide presented by an HLA-A2 molecule on an APC initiates a signaling cascade within the cytotoxic T lymphocyte.
Caption: TCR signaling cascade initiated by this compound peptide recognition.
Experimental Workflow: CTL Generation and Functional Analysis
This diagram outlines the overall process from isolating PBMCs to assessing the cytotoxic function of the generated T-cells.
Caption: Workflow for generating and testing this compound specific CTLs.
References
- 1. Gene and protein sequence features augment HLA class I ligand predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCR recognition of peptide/MHC class II complexes and superantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro induction of primary, antigen-specific CTL from human peripheral blood mononuclear cells stimulated with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucytech.com [ucytech.com]
- 5. cd-genomics.com [cd-genomics.com]
- 6. zellnet.com [zellnet.com]
- 7. ELISPOT protocol | Abcam [abcam.com]
- 8. Chromium-51 Release Assay | Revvity [revvity.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]
Application Note: Flow Cytometry Analysis of T-Cell Responses Following Stimulation with CAP1-6D Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAP1-6D is a superagonist analog of a carcinoembryonic antigen (CEA)-derived epitope, designed to enhance the immunogenicity and elicit a stronger T-cell response compared to its native counterpart, CAP1.[1] This peptide is of significant interest in the development of cancer vaccines and immunotherapies targeting CEA-expressing tumors. Flow cytometry is a powerful technique for the detailed analysis of T-cell activation, cytokine production, and proliferation at the single-cell level following stimulation with such peptides.[2] This application note provides detailed protocols and expected outcomes for the flow cytometry analysis of T-cells stimulated with this compound.
Data Presentation
Note: The following tables present an illustrative summary of expected quantitative data from flow cytometry analysis of T-cells stimulated with this compound. Specific percentages can vary based on experimental conditions, donor variability, and the specific T-cell population being analyzed. The presented values are based on general T-cell stimulation experiments due to the limited availability of specific quantitative data for this compound in the provided search results.
Table 1: T-Cell Activation Markers
| Marker | T-Cell Subset | Unstimulated Control (% Positive) | This compound Stimulated (% Positive) |
| CD69 | CD8+ | < 1% | 15 - 40% |
| CD4+ | < 1% | 10 - 30% | |
| CD25 | CD8+ | < 2% | 20 - 50% |
| CD4+ | 5 - 10% (Tregs) | 25 - 60% | |
| CD137 (4-1BB) | CD8+ | < 0.5% | 10 - 35% |
| CD4+ | < 0.5% | 5 - 25% |
Table 2: Intracellular Cytokine Production
| Cytokine | T-Cell Subset | Unstimulated Control (% Positive) | This compound Stimulated (% Positive) |
| IFN-γ | CD8+ | < 0.1% | 20 - 50% |
| CD4+ | < 0.1% | 15 - 40% | |
| TNF-α | CD8+ | < 0.1% | 25 - 60% |
| CD4+ | < 0.1% | 20 - 55% | |
| IL-2 | CD8+ | < 0.1% | 5 - 20% |
| CD4+ | < 0.1% | 10 - 30% |
Table 3: T-Cell Proliferation
| Assay | T-Cell Subset | Unstimulated Control (% Proliferated) | This compound Stimulated (% Proliferated) |
| CFSE/Cell Trace Violet Dilution | CD8+ | < 1% | 40 - 70% |
| CD4+ | < 1% | 30 - 60% |
Experimental Protocols
Protocol 1: T-Cell Stimulation with this compound
This protocol describes the in vitro stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with the this compound peptide.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound peptide (lyophilized)
-
DMSO (for peptide reconstitution)
-
Recombinant human IL-2
-
96-well round-bottom culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Count and Viability: Wash the isolated PBMCs twice with RPMI 1640 medium and perform a cell count and viability assessment using trypan blue exclusion. Cell viability should be >95%.
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute the peptide in culture medium to the desired working concentration (e.g., 1-10 µg/mL).
-
Cell Plating: Resuspend the PBMCs in culture medium at a concentration of 1-2 x 10^6 cells/mL. Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.
-
Stimulation: Add 100 µL of the this compound working solution to the appropriate wells. For a negative control, add 100 µL of culture medium with an equivalent concentration of DMSO. For a positive control, use a mitogen like Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. The duration of incubation will depend on the downstream application:
-
Activation Marker Analysis: 16-24 hours.
-
Intracellular Cytokine Staining: 6-24 hours (with a protein transport inhibitor added for the last 4-16 hours).
-
Proliferation Assay: 5-7 days.
-
-
IL-2 Supplementation (for proliferation): For longer-term cultures, supplement the medium with low-dose recombinant human IL-2 (e.g., 20 U/mL) every 2-3 days.
Protocol 2: Staining for T-Cell Activation Markers
This protocol details the surface staining of T-cells to identify activation markers.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3
-
CD8
-
CD4
-
CD69
-
CD25
-
CD137 (4-1BB)
-
-
Fixable Viability Dye
-
96-well V-bottom plate
Procedure:
-
Harvest Cells: After the stimulation period, harvest the cells by gently resuspending them and transferring them to a 96-well V-bottom plate.
-
Wash: Centrifuge the plate at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells once with 200 µL of PBS.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS containing a fixable viability dye, following the manufacturer's instructions. Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash: Wash the cells with 200 µL of FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the titrated amounts of fluorochrome-conjugated antibodies against the surface markers.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 200 µL of FACS buffer.
-
Fixation (Optional): If not acquiring immediately, resuspend the cells in 100-200 µL of 1% paraformaldehyde in PBS.
-
Acquisition: Acquire the samples on a flow cytometer.
Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol describes the method for detecting cytokine production within T-cells.
Materials:
-
Brefeldin A and Monensin (Protein transport inhibitors)
-
FACS buffer
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies against:
-
CD3, CD8, CD4 (for surface staining)
-
IFN-γ, TNF-α, IL-2 (for intracellular staining)
-
-
Fixable Viability Dye
Procedure:
-
Stimulation with Protein Transport Inhibitor: Follow Protocol 1 for T-cell stimulation. For the final 4-16 hours of culture, add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to each well to block cytokine secretion.
-
Harvest and Surface Stain: Follow steps 1-7 of Protocol 2 to harvest, perform viability staining, and stain for surface markers (CD3, CD8, CD4).
-
Fix and Permeabilize: After surface staining and washing, resuspend the cells in 100 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at 4°C.
-
Wash: Wash the cells twice with 200 µL of Permeabilization/Wash buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in 50 µL of Permeabilization/Wash buffer containing the titrated amounts of fluorochrome-conjugated anti-cytokine antibodies.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 200 µL of Permeabilization/Wash buffer.
-
Resuspend: Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
Protocol 4: T-Cell Proliferation Assay using Cell Trace Dyes
This protocol details the measurement of T-cell proliferation by tracking the dilution of a fluorescent dye.
Materials:
-
Cell Trace Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) dye
-
PBS
-
Complete RPMI 1640 medium
-
Fluorochrome-conjugated antibodies for surface staining (as in Protocol 2)
Procedure:
-
Dye Labeling:
-
Wash isolated PBMCs with PBS.
-
Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add the cell trace dye (e.g., 1-5 µM CFSE or CTV) and mix quickly.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
-
Quench Staining: Stop the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium.
-
Wash: Wash the cells twice with complete medium to remove any unbound dye.
-
Stimulation: Resuspend the labeled cells in complete medium and stimulate with this compound as described in Protocol 1 for 5-7 days.
-
Harvest and Stain: After the incubation period, harvest the cells and perform viability and surface marker staining as described in Protocol 2.
-
Acquisition: Acquire the samples on a flow cytometer. Proliferation is assessed by the sequential halving of the dye's fluorescence intensity in daughter cell generations.
Mandatory Visualizations
Caption: T-Cell activation signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
References
Application Notes and Protocols for CAP1-6D in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in over 90% of pancreatic cancers, making it a prime target for immunotherapy.[1][2][3] However, CEA is often poorly immunogenic due to immune tolerance.[1][2][3] CAP1-6D is a modified CEA peptide, an altered peptide ligand, designed to overcome this tolerance and elicit a robust anti-tumor immune response.[1][2][3] Specifically, this compound is a modified version of the CEA epitope CAP-1 (YLSGANLNL), with an asparagine to aspartic acid substitution at position 6 (YLSGADLNL), which enhances its binding to HLA-A2 and stimulates a more potent cytotoxic T lymphocyte (CTL) response.[1] This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research, based on findings from a randomized pilot phase I clinical trial.[1][2][3][4]
Mechanism of Action: Eliciting an Anti-CEA Immune Response
This compound functions as a cancer vaccine to stimulate the patient's immune system to recognize and attack CEA-expressing pancreatic cancer cells. The vaccine, composed of the this compound peptide, is emulsified with an adjuvant (Montanide ISA-51) and administered with a granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2][5] This formulation is designed to recruit and activate antigen-presenting cells (APCs), such as dendritic cells, at the vaccination site.[5] These APCs then process and present the this compound peptide on their surface via HLA-A2 molecules to CD8+ T cells. This interaction leads to the activation and expansion of CEA-specific CTLs that can then identify and eliminate pancreatic cancer cells expressing the native CEA peptide.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the randomized pilot phase I trial of this compound in patients with pancreatic adenocarcinoma. The study evaluated three different dose levels of the this compound peptide.[1][2][3][4]
Table 1: Patient Demographics and Disease Stage [4]
| Characteristic | Value |
| Number of Enrolled Patients | 19 |
| Number of Evaluable Patients | 14 |
| Median Age (range) | 60 (27-86) |
| Female | 68% |
| ECOG Performance Status 0 | 58% |
| Metastatic Disease | 74% |
| Locally Advanced Disease | 5% |
| Resected Disease | 21% |
Table 2: Dose-Dependent Immunologic Response to this compound Vaccine [1][2][3][4]
| Vaccine Arm | This compound Dose | Positive T Cell Response Rate | Mean Peak T Cell Response | Median Peak T Cell Response |
| Arm A | 10 µg | 20% | 36.5 - 37 | 10.5 - 11 |
| Arm B | 100 µg | 60% | 126 - 148.45 | 51.75 - 52 |
| Arm C | 1000 µg (1 mg) | 100% | 247.69 - 248 | 270.63 - 271 |
| *T cell response measured by IFN-γ ELISPOT (spots per 104 CD8+ cells) |
Table 3: T Cell Response to Wild-Type CEA Peptide [1]
| Vaccine Arm | This compound Dose | Mean T Cell Response | Median T Cell Response |
| Arm A | 10 µg | 22.05 | 3 |
| Arm B | 100 µg | 120.5 | 81 |
| Arm C | 1000 µg (1 mg) | 188.5 | 222.5 |
| *T cell response measured by IFN-γ ELISPOT (spots per 104 CD8+ cells) |
Experimental Protocols
The following are detailed protocols based on the methodologies described in the clinical trial of this compound.
Protocol 1: this compound Vaccine Formulation and Administration
This protocol is for the preparation and administration of the this compound vaccine for in vivo studies, based on the clinical trial design.[1][2][5]
Materials:
-
This compound peptide (YLSGADLNL)
-
Montanide ISA-51 (adjuvant)
-
Sargramostim (GM-CSF)
-
Sterile saline or water for injection
-
Sterile syringes and needles
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide to the desired concentration (e.g., 10 µg, 100 µg, or 1000 µg) using sterile saline or water for injection according to the manufacturer's instructions.
-
Emulsification: Emulsify the reconstituted this compound peptide with Montanide ISA-51 at a 1:1 ratio. This is typically done by mixing the two components between two syringes connected by a luer lock connector until a stable emulsion is formed.
-
Adjuvant Addition: On the day of administration, combine the emulsified peptide with GM-CSF (e.g., 250 mcg).[5]
-
Administration: Administer the final vaccine formulation subcutaneously. In the clinical trial, the vaccine was administered to the proximal thigh.[5]
-
Dosing Schedule: The vaccine was administered every 14 days for each cycle.[4][5]
Protocol 2: Measurement of T Cell Response by ELISPOT Assay
This protocol outlines the steps for performing an Enzyme-Linked Immunosorbent Spot (ELISPOT) assay to quantify the frequency of IFN-γ secreting CD8+ T cells specific for this compound or the native CEA peptide.[1][5]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects
-
CD8+ T cell isolation kit (e.g., magnetic beads)
-
ELISPOT plates pre-coated with anti-IFN-γ antibody
-
This compound peptide and native CEA peptide (CAP-1)
-
T2 cells (HLA-A2+) for peptide pulsing
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase conjugate
-
BCIP/NBT substrate
-
ELISPOT plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[1]
-
CD8+ T Cell Enrichment: Enrich for CD8+ T cells from the PBMC population using a positive or negative selection kit according to the manufacturer's protocol.[1]
-
Peptide Pulsing of Target Cells:
-
Resuspend T2 cells in serum-free medium.
-
Pulse the T2 cells with the this compound peptide or the native CAP-1 peptide at a final concentration of 10 µg/mL for 2 hours at 37°C.
-
Wash the peptide-pulsed T2 cells to remove excess peptide.
-
-
ELISPOT Assay:
-
Plate the enriched CD8+ T cells in the pre-coated ELISPOT plate.
-
Add the peptide-pulsed T2 cells as stimulators to the wells at an appropriate effector-to-target ratio.
-
Include negative controls (unpulsed T2 cells) and positive controls (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
-
Spot Development:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash and add the streptavidin-alkaline phosphatase conjugate.
-
Wash and add the BCIP/NBT substrate to develop the spots.
-
Stop the reaction by rinsing with water once spots are visible.
-
-
Quantification:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
Calculate the number of spots per 104 CD8+ T cells.[1]
-
Conclusion and Future Directions
The this compound vaccine has demonstrated a dose-dependent ability to elicit a robust CD8+ T cell response against both the modified and the native CEA peptide in patients with pancreatic cancer.[1][2][3] The 1 mg peptide dose was found to be the most immunogenic without significant toxicity.[4] These findings support the further evaluation of this compound, potentially in combination with stronger adjuvants or with checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment in pancreatic cancer.[1][2][3][4] Researchers can use the protocols and data presented here as a foundation for preclinical and clinical investigations into this promising immunotherapeutic approach for pancreatic cancer.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Improving CAP1-6D Peptide Stability in Solution
Welcome to the technical support center for the CAP1-6D peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its stability in solution important?
A1: this compound is a modified peptide derived from human carcinoembryonic antigen (CEA), with the sequence YLSGADLNL.[1][2] It is an "enhancer agonist peptide" where the asparagine (N) at position 6 of the original CAP1 peptide has been substituted with aspartic acid (D) to enhance its ability to bind to the HLA-A2 complex and elicit a more robust CD8+ T cell response.[1][2] The stability of this compound in solution is critical for its biological activity. Degradation of the peptide can lead to loss of its intended immunogenic effect, resulting in unreliable and difficult-to-interpret experimental outcomes.[3]
Q2: What are the common causes of this compound instability in aqueous solutions?
A2: Like many peptides, this compound is susceptible to various degradation pathways in solution.[3][4] The primary causes of instability include:
-
Chemical Instability:
-
Hydrolysis: Cleavage of peptide bonds, which is often catalyzed by acidic or basic pH.[3] The presence of an aspartic acid (D) residue makes the peptide susceptible to the formation of a cyclic imide intermediate, which can lead to chain cleavage.
-
Oxidation: The amino acid residues in this compound are generally not highly susceptible to oxidation, but it can be a concern in the presence of metal ions or reactive oxygen species.[3]
-
Deamidation: While the modification from asparagine to aspartic acid in this compound removes a primary deamidation site, other residues like glutamine (if present in a modified sequence) could be susceptible.[3][4]
-
-
Physical Instability:
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can reduce bioavailability and potentially lead to immunogenicity.[5][6]
-
Adsorption: The peptide may adsorb to the surfaces of storage vials or labware, leading to a decrease in the effective concentration in solution.[7]
-
Q3: How should I properly store my lyophilized and reconstituted this compound peptide?
A3: Proper storage is crucial for maintaining the integrity of your this compound peptide.
-
Lyophilized Peptide: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[8][9] When stored under these conditions, the peptide can be stable for months to years. For short-term storage, it can be kept at 4°C for several days to weeks.[8] It's important to keep the container tightly sealed and protected from light.[8]
-
Peptide in Solution: Peptides are less stable in solution than in their lyophilized form.[8][9] It is highly recommended to prepare fresh solutions for each experiment. If you need to store the peptide in solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage of a few days, 4°C may be acceptable, but stability should be verified. The optimal pH for storage in solution is generally between 5 and 7.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of peptide activity in my assay. | Peptide degradation due to improper storage, multiple freeze-thaw cycles, or harsh solvent conditions. | Prepare fresh solutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the pH of your buffer is within the optimal range (pH 5-7).[8] |
| Precipitate or cloudiness observed in my peptide solution. | Peptide aggregation or poor solubility. | Use a recommended solubilization protocol (see Experimental Protocols). Consider adding stabilizing excipients such as sugars (e.g., mannitol, sucrose) or non-ionic surfactants (e.g., Polysorbate 80) at low concentrations.[5][7][10] |
| Inconsistent results between experiments. | Inaccurate peptide concentration due to adsorption to surfaces or degradation over time. | Use low-protein-binding tubes and pipette tips. Prepare fresh dilutions from a new stock solution for each experiment. Verify peptide concentration using a quantitative amino acid analysis or a validated HPLC method. |
| My peptide solution shows multiple peaks on HPLC analysis that were not present initially. | Chemical degradation of the peptide (e.g., hydrolysis, oxidation). | Optimize the formulation by adjusting the pH and using an appropriate buffer system (e.g., citrate or phosphate).[7] Protect the solution from light and consider purging with nitrogen to prevent oxidation.[7] |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a generic peptide with properties similar to this compound under various conditions. These are examples to guide your experimental design.
Table 1: Effect of pH on Peptide Half-Life at 25°C
| pH | Buffer System | Half-Life (Days) |
| 3.0 | Citrate | 5 |
| 5.0 | Acetate | 30 |
| 7.0 | Phosphate | 25 |
| 9.0 | Borate | 2 |
Table 2: Impact of Excipients on Peptide Aggregation (Incubation at 37°C for 72 hours)
| Formulation | % Monomer Remaining |
| Peptide in Water | 65% |
| Peptide + 5% Mannitol | 85% |
| Peptide + 0.01% Polysorbate 80 | 92% |
| Peptide + 5% Mannitol + 0.01% Polysorbate 80 | 95% |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[9]
-
Add a small amount of an organic solvent like DMSO or acetonitrile to initially dissolve the peptide, particularly if it is hydrophobic.[9]
-
Slowly add the aqueous buffer of your choice (e.g., sterile phosphate-buffered saline, pH 7.4) to the desired final concentration while gently vortexing.
-
If the peptide has difficulty dissolving, sonication in a water bath for a few minutes may help.
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for cell-based assays.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To monitor the degradation of this compound over time by quantifying the remaining intact peptide.
-
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound peptide solution
-
HPLC system with a UV detector (detection at 214 nm or 280 nm)
-
-
Method:
-
Prepare samples of this compound in the desired buffer and storage conditions.
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of the sample onto the HPLC system.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any degradation products.
-
The peak area of the intact this compound peptide is integrated at each time point.
-
The percentage of remaining peptide is calculated relative to the initial time point (t=0).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound induced T-cell response.
Caption: Workflow for assessing and optimizing this compound stability.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CAP1-6D T-Cell Response Assays
Welcome to the technical support center for troubleshooting low T-cell response to the CAP1-6D peptide. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro T-cell stimulation experiments.
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot common problems observed during this compound T-cell stimulation assays.
Question: Why am I observing a weak or no T-cell response (e.g., low IFN-γ spots in ELISPOT, low proliferation in CFSE assay) to this compound?
Answer: A low T-cell response to this compound can stem from several factors, ranging from experimental setup to the biological nature of the cells. Here's a systematic approach to troubleshooting:
1. Reagent and Peptide Quality:
-
Peptide Integrity: Has the this compound peptide been stored correctly (typically lyophilized at -20°C or -80°C)? Have you avoided multiple freeze-thaw cycles by aliquoting the stock solution?[1] It's crucial to ensure the peptide has not degraded.
-
Peptide Solubility: Was the peptide fully dissolved in a suitable solvent like DMSO before dilution in culture medium?[1] Incomplete dissolution can lead to a lower effective concentration. The final DMSO concentration in the cell culture should not exceed 1% (v/v) to avoid toxicity.[1]
-
Peptide Concentration: Have you optimized the peptide concentration? A dose-response experiment is recommended. While a final concentration of ≥ 1 µg/mL per peptide is generally recommended, the optimal concentration can vary.[1]
2. Cell Viability and Handling:
-
PBMC Quality: Are the peripheral blood mononuclear cells (PBMCs) healthy and viable? The viability should be >95% before starting the assay. Low viability can be caused by improper handling during isolation, cryopreservation, or thawing.
-
Cell Density: Is the cell seeding density optimized? For ELISPOT assays, a common range is 2-3 x 10^5 cells per well.[2] For proliferation assays, this may differ. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death.
3. Assay Protocol and Incubation:
-
Incubation Time: Is the incubation time appropriate for the specific assay? For IFN-γ ELISPOT, 18-24 hours is typical.[2] For proliferation assays like CFSE, a longer incubation of 3-5 days is usually required.[3]
-
Plate Handling: During incubation for ELISPOT, were the plates left undisturbed? Movement can cause "snail trail" spots that are not well-defined.[2] Stacking plates in the incubator may lead to uneven temperature distribution.[4]
-
Controls: Are your positive and negative controls working as expected?
-
Positive Control: A polyclonal stimulator like Phytohemagglutinin (PHA) or anti-CD3/CD28 beads should induce a strong response.[4] If the positive control fails, it indicates a systemic issue with the cells or reagents.
-
Negative Control: Wells with cells and medium alone (or with the peptide solvent) should have minimal background.[1] High background in the negative control can obscure a weak antigen-specific response.
-
4. Biological Factors:
-
HLA-A2 Restriction: this compound is an HLA-A2 restricted peptide.[5] Ensure that the PBMC donors are HLA-A2 positive. A lack of the correct HLA allele will result in no peptide presentation and consequently, no T-cell response.
-
Low Precursor Frequency: The frequency of this compound specific T-cells in a given donor may be very low, below the detection limit of the assay.[4]
-
Donor Variability: T-cell responses can vary significantly between donors.[1] It is advisable to test cells from multiple HLA-A2 positive donors.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low T-cell response to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected T-cell response to this compound in a healthy HLA-A2+ donor?
A1: The frequency of antigen-specific T-cells is typically low in unimmunized individuals. A positive response in an IFN-γ ELISPOT assay might range from a few to over 50 spot-forming units (SFUs) per million PBMCs, but this is highly variable. It is essential to compare the response to a negative control (unstimulated cells).
Q2: How can I increase the sensitivity of my assay to detect a low T-cell response?
A2: To enhance detection of low-frequency T-cells, you can:
-
Increase the number of cells per well (up to a certain limit to avoid overcrowding).
-
Perform an in vitro expansion of this compound specific T-cells by culturing PBMCs with the peptide and IL-2 for several days before performing the final assay.
-
Use a more sensitive assay, such as a cultured ELISPOT or a flow cytometry-based intracellular cytokine staining (ICS) assay after a period of stimulation.
Q3: My positive control (PHA) is working, but I still don't see a response to this compound. What does this mean?
A3: This suggests that your cells are healthy and capable of responding to a strong, non-specific stimulus. The issue is likely specific to the this compound stimulation. The primary reasons could be the absence of this compound-reactive T-cells in the donor, a problem with the peptide itself (degradation, incorrect concentration), or the donor not being HLA-A2 positive.
Q4: I am observing high background in my ELISPOT assay. What are the common causes?
A4: High background can be caused by:
-
Cell Quality: A high number of dead cells or contamination of the cell culture.[4]
-
Reagents: Suboptimal concentrations of capture or detection antibodies, or issues with the enzyme conjugate.[4]
-
Washing Steps: Inadequate washing of the plate can leave behind unbound reagents.[6]
-
Serum: The serum used in the culture medium might be a source of non-specific stimulation. Heat-inactivating the serum can sometimes help.[6]
Data Presentation
The following tables provide a summary of representative quantitative data from T-cell response assays.
Table 1: Representative IFN-γ ELISPOT Assay Results
| Condition | Mean Spot Forming Units (SFU) per 10^6 PBMCs | Standard Deviation | Interpretation |
| Unstimulated Control | 5 | ± 2 | Baseline T-cell activity |
| This compound (10 µg/mL) | 55 | ± 15 | Positive T-cell response to this compound |
| PHA (5 µg/mL) | 500 | ± 50 | Robust positive control response |
Table 2: Representative CFSE Proliferation Assay Results
| Condition | Proliferation Index | % Divided Cells | Interpretation |
| Unstimulated Control | 1.1 | 5% | Baseline cell division |
| This compound (10 µg/mL) | 2.5 | 40% | Positive T-cell proliferation to this compound |
| Anti-CD3/CD28 | 4.0 | 90% | Strong positive control proliferation |
Experimental Protocols
Detailed Protocol for IFN-γ ELISPOT Assay
-
Plate Coating:
-
Cell Preparation and Plating:
-
Stimulation:
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash, and then add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 45 minutes.[7]
-
-
Development:
-
Wash the plate thoroughly.
-
Add substrate (e.g., BCIP/NBT or AEC) and monitor for spot formation.[7]
-
Stop the reaction by washing with distilled water.
-
Dry the plate and count the spots using an ELISPOT reader.
-
Detailed Protocol for CFSE Proliferation Assay
-
CFSE Labeling:
-
Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.[3]
-
Quench the labeling reaction by adding cold complete medium with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells at 1x10^6 cells/mL in complete medium.
-
Plate 200 µL of cell suspension per well in a 96-well round-bottom plate.
-
Add this compound peptide, unstimulated control, and positive control (e.g., anti-CD3/CD28 beads).
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single T-cells and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.
-
Signaling Pathways and Workflows
This compound T-Cell Activation Signaling Pathway
Caption: TCR signaling cascade initiated by this compound peptide presentation.
Experimental Workflow for Assessing T-Cell Response
Caption: Workflow for IFN-γ ELISPOT and CFSE proliferation assays.
References
- 1. stemcell.com [stemcell.com]
- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Identification of a Crucial Energetic Footprint on the α1 Helix of Human Histocompatibility Leukocyte Antigen (Hla)-A2 That Provides Functional Interactions for Recognition by Tax Peptide/Hla-A2–Specific T Cell Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
Technical Support Center: Optimizing CAP1-6D Concentration for T-Cell Expansion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the modified carcinoembryonic antigen (CEA) peptide, CAP1-6D, for T-cell expansion experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for T-cell expansion?
A1: this compound is an altered peptide ligand derived from the human carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in many carcinomas, particularly pancreatic and colorectal cancers.[1][2] It is a modified version of the native CAP1 peptide (YLSGANLNL) with an aspartic acid substitution at position 6 (YLSGADLNL), designed to be a "superagonist" that enhances T-cell responses.[3] The goal of using this compound is to bypass immune tolerance to the native CEA antigen and stimulate a more potent cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1][4]
Q2: What is the HLA restriction for this compound?
A2: this compound is restricted to the Human Leukocyte Antigen (HLA)-A0201 allele.[2][3] Therefore, T-cell expansion experiments using this peptide must be conducted with cells from HLA-A0201-positive donors.[5]
Q3: What is a typical starting concentration range for this compound in T-cell expansion assays?
A3: Based on in vitro studies with other peptides and clinical trial data for a this compound vaccine, a starting concentration range of 1 µg/mL to 50 µg/mL for in vitro T-cell stimulation is a reasonable starting point.[6][7] A phase I clinical trial of a this compound vaccine used doses ranging from 10 µg to 1000 µg, which resulted in a dose-dependent increase in T-cell response.[1] For in vitro experiments, it is crucial to perform a dose-response titration to determine the optimal concentration for your specific experimental conditions.
Q4: What are the key readouts to measure the effectiveness of T-cell expansion?
A4: Key readouts include:
-
T-cell proliferation: Measured by dye dilution assays (e.g., CFSE), or 3H-thymidine incorporation.[8][9]
-
Cell viability and count: To determine the overall fold expansion of live cells.
-
Cytokine production: Measurement of cytokines like IFN-γ, TNF-α, and IL-2 by ELISpot, intracellular cytokine staining (ICS) via flow cytometry, or multiplex bead arrays.[10]
-
Phenotypic analysis: Using flow cytometry to identify T-cell subsets (e.g., CD4+, CD8+) and markers of activation (e.g., CD25, CD69) or exhaustion (e.g., PD-1, TIM-3).
-
Cytotoxic activity: Assessing the ability of expanded T-cells to kill CEA-positive, HLA-A*0201-positive target tumor cells in a chromium release assay or similar cytotoxicity assay.[3]
Q5: How long should the T-cell stimulation with this compound last?
A5: The duration of stimulation can vary. For initial activation and cytokine production analysis, a short-term stimulation of 6 to 24 hours may be sufficient.[11] For significant T-cell expansion, a longer co-culture period of 7 to 14 days is typically required, often with the addition of cytokines like IL-2.[6][7]
Troubleshooting Guide
Issue 1: Low or no T-cell proliferation in response to this compound.
-
Question: I am not observing significant T-cell proliferation after stimulating PBMCs with this compound. What could be the issue?
-
Answer:
-
HLA Mismatch: Ensure that the peripheral blood mononuclear cells (PBMCs) are from an HLA-A*0201-positive donor. This compound requires presentation by this specific HLA molecule to activate T-cells.[2][5]
-
Peptide Quality and Handling:
-
Purity: Low peptide purity can affect experimental results. Ensure you are using a high-purity (e.g., >95%) peptide.
-
Solubility: Peptides with hydrophobic residues can be difficult to dissolve. Reconstitute the lyophilized peptide in a small amount of sterile DMSO and then dilute to the final working concentration in your culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid toxicity.[11]
-
Storage: Store the peptide stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Suboptimal Peptide Concentration: The concentration of this compound may be too low or too high. A high concentration can sometimes lead to activation-induced cell death. Perform a dose-response experiment with concentrations ranging from 0.1 µg/mL to 50 µg/mL to determine the optimal concentration.[6]
-
Low Precursor Frequency: The frequency of this compound-specific T-cells in peripheral blood may be very low.[12] Consider enriching for CD8+ T-cells before stimulation or performing multiple rounds of stimulation.
-
Insufficient Co-stimulation: T-cell activation requires both a primary signal (TCR-peptide/MHC) and a co-stimulatory signal (e.g., CD28-B7). Ensure your culture system includes antigen-presenting cells (APCs) that can provide this co-stimulation. The use of professional APCs like dendritic cells (DCs) can enhance T-cell expansion.[7]
-
Limited Cross-Reactivity of this compound: Studies have shown that while this compound can induce a T-cell response, these T-cells may have limited ability to recognize and react to the native CAP1 peptide endogenously processed and presented by tumor cells.[2][3] This could result in a weaker than expected response.
-
Issue 2: High background proliferation in the negative control.
-
Question: My unstimulated T-cells (negative control) are showing high levels of proliferation. Why is this happening?
-
Answer:
-
Serum Components: If you are using fetal bovine serum (FBS), it may contain antigens that stimulate T-cell proliferation. It is recommended to use human AB serum or a serum-free T-cell expansion medium to reduce background proliferation.[9]
-
Cell Health: Poor cell viability at the start of the culture can lead to non-specific stimulation. Ensure you are starting with a healthy, viable cell population.
-
Contamination: Microbial contamination can cause non-specific T-cell activation. Maintain sterile technique throughout the experimental setup.
-
Issue 3: Expanded T-cells do not recognize or kill target tumor cells.
-
Question: My T-cells expanded with this compound proliferate well, but they don't kill CEA-positive, HLA-A*0201-positive tumor cells. What is the problem?
-
Answer:
-
Limited Cross-Reactivity: This is a known potential issue with this compound. T-cells generated against this superagonist peptide may not efficiently recognize the naturally processed and presented native CAP1 epitope on tumor cells.[2][3] The affinity of the T-cell receptor (TCR) for the native peptide-MHC complex might be too low to trigger a cytotoxic response.
-
Tumor Cell Characteristics:
-
HLA Downregulation: The tumor cell line may have downregulated HLA-A*0201 expression, preventing T-cell recognition. Verify HLA expression on your target cells.
-
Antigen Processing and Presentation: The tumor cells might not be processing and presenting the native CAP1 epitope efficiently.
-
-
T-cell Phenotype: The expanded T-cells may have an exhausted phenotype, characterized by high expression of inhibitory receptors like PD-1 and TIM-3, and reduced effector function. Assess the phenotype of your expanded T-cell population.
-
Data Presentation
Table 1: Dose-Response of this compound Vaccine in Pancreatic Cancer Patients
This table summarizes the peak IFN-γ T-cell response measured by ELISPOT in a phase I clinical trial of a this compound vaccine. This data can provide a reference for the expected dose-dependent immunogenicity.[1]
| Arm | This compound Dose | Median Peak T-Cell Response (spots per 10⁴ CD8⁺ cells) | Mean Peak T-Cell Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with Increased T-Cell Response |
| A | 10 µg | 11 | 37 | 20% |
| B | 100 µg | 52 | 148 | 60% |
| C | 1000 µg | 271 | 248 | 100% |
Table 2: Hypothetical Experimental Layout for In Vitro Optimization of this compound Concentration
This table provides a template for designing a dose-response experiment to find the optimal this compound concentration for T-cell expansion.
| Condition | This compound Conc. (µg/mL) | Cells | Cytokine (e.g., IL-2) | Replicates | Primary Readouts | Secondary Readouts |
| Negative Control | 0 (Vehicle only) | PBMCs | Yes | 3 | Proliferation, Viability | Cytokine Profile |
| Test 1 | 0.1 | PBMCs | Yes | 3 | Proliferation, Viability | Cytokine Profile |
| Test 2 | 1.0 | PBMCs | Yes | 3 | Proliferation, Viability | Cytokine Profile |
| Test 3 | 10.0 | PBMCs | Yes | 3 | Proliferation, Viability | Cytokine Profile |
| Test 4 | 50.0 | PBMCs | Yes | 3 | Proliferation, Viability | Cytokine Profile |
| Positive Control | Anti-CD3/CD28 beads | PBMCs | Yes | 3 | Proliferation, Viability | Cytokine Profile |
Experimental Protocols
Protocol: Optimization of this compound Concentration for T-Cell Expansion
This protocol outlines a method for determining the optimal concentration of this compound for expanding antigen-specific CD8+ T-cells from PBMCs of HLA-A*0201-positive donors.
1. Materials:
-
PBMCs from healthy, HLA-A*0201-positive donors
-
This compound peptide (high purity, >95%)
-
DMSO (cell culture grade)
-
Complete T-cell medium (e.g., RPMI-1640 supplemented with 10% Human AB serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
Recombinant Human IL-2
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Anti-CD3/CD28 beads (for positive control)
-
96-well round-bottom plates
2. Preparation of Cells and Peptide:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Assess cell viability and count using a hemocytometer or automated cell counter.
-
Reconstitute lyophilized this compound peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Store at -80°C.
-
Prepare serial dilutions of the this compound stock solution in complete T-cell medium to create working solutions for the desired final concentrations (e.g., 0.1, 1.0, 10.0, 50.0 µg/mL).
3. T-Cell Proliferation Assay (CFSE-based):
-
Label PBMCs with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Wash the cells to remove excess CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete T-cell medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.
-
Add 100 µL of the this compound working solutions to the respective wells to achieve the final concentrations.
-
Set up negative (medium with vehicle) and positive (anti-CD3/CD28 beads) controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
On day 3, add recombinant human IL-2 to all wells at a final concentration of 20-50 U/mL.
-
On day 7 (or desired time point), harvest the cells.
-
Analyze the cells by flow cytometry. Gate on the live lymphocyte population and then on CD8+ T-cells. Proliferation is measured by the dilution of CFSE fluorescence.
4. Assessment of T-cell Function (ELISpot Assay for IFN-γ):
-
Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody according to the manufacturer's protocol.
-
Add 1-2.5 x 10⁵ PBMCs per well.
-
Add the different concentrations of this compound peptide to the wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Develop the plate according to the manufacturer's instructions and count the spots, where each spot represents an IFN-γ-secreting cell.
Visualizations
Caption: Workflow for optimizing this compound concentration for T-cell expansion.
Caption: Simplified T-cell receptor (TCR) signaling pathway upon peptide-MHC binding.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HLA-A*0201-restricted CEA-derived peptide CAP1 is not a suitable target for T-cell-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proimmune.com [proimmune.com]
- 9. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
overcoming off-target effects of CAP1-6D
Welcome to the technical support center for CAP1-6D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended on-target effect?
A1: this compound is a modified peptide derived from human carcinoembryonic antigen (CEA), a protein overexpressed in many cancers, particularly pancreatic and colorectal adenocarcinomas.[1] The native CEA peptide, CAP1 (YLSGANLNL), is poorly immunogenic. This compound was created by substituting an asparagine with an aspartic acid at position 6 (YLSGADLNL), which enhances its binding to the HLA-A2 molecule and recognition by T-cell receptors.[2] The intended on-target effect is to stimulate a robust and specific CD8+ cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1][2][3]
Q2: What are the known off-target effects or toxicities of this compound?
A2: In clinical trials, this compound has been shown to be safe with no significant dose-limiting toxicities.[1][3][4] The most commonly reported side effects are mild and localized, such as grade 1 or 2 skin reactions at the injection site.[4] The primary theoretical off-target concern for a peptide vaccine like this compound is the induction of an autoimmune response, where the stimulated T-cells could attack healthy tissues.[1][5] However, clinical data so far indicates that this is not a significant issue with this compound.[1][3]
Q3: How can I be sure the T-cell response I'm observing is specific to the intended target?
A3: Ensuring the specificity of the T-cell response is crucial. This is typically done by comparing the response of T-cells to the this compound peptide with their response to the wild-type CAP1 peptide and to irrelevant, HLA-A2-matched peptides. A highly specific response will show strong reactivity to this compound, cross-reactivity to the wild-type CAP1, and no significant response to the irrelevant peptides. Furthermore, the elicited T-cells should be able to lyse tumor cells that endogenously express CEA.[2]
Q4: What strategies can be employed to enhance the on-target efficacy and specificity of a this compound-based therapy?
A4: Several strategies can enhance the specific immune response. The use of potent adjuvants, such as Montanide and GM-CSF as used in clinical trials, helps to stimulate a stronger and more directed immune reaction.[3] Dose optimization is also critical; studies have shown that a 1 mg peptide dose elicits a more robust T-cell response compared to lower doses. Combining this compound with other immunotherapies, like checkpoint inhibitors, may also help to overcome immune suppression within the tumor microenvironment and enhance the anti-tumor effect.[1][6]
Data Summary
The following tables summarize key quantitative data from a randomized Phase I clinical trial of a this compound vaccine in pancreatic cancer patients.
Table 1: Dose-Dependent T-Cell Response to this compound Vaccine
| Dosage Arm | Peptide Dose | N | Positive T-Cell Response Rate | Mean ELISPOT Response (spots per 10⁴ CD8⁺ cells) | Median ELISPOT Response (spots per 10⁴ CD8⁺ cells) |
| Arm A | 10 µg | 5 | 20% | 36.5 | 10.5 |
| Arm B | 100 µg | 5 | 60% | 148.45 | 51.75 |
| Arm C | 1000 µg (1 mg) | 4 | 100% | 247.69 | 270.63 |
Data adapted from a randomized pilot phase I study in patients with pancreatic adenocarcinoma.[1][3]
Table 2: Reported Toxicities Associated with this compound Vaccine
| Toxicity Grade | Type of Adverse Event | Percentage of Patients |
| Grade 1/2 | Skin Toxicity (at injection site) | 58% |
| Grade 3/4 | All | 0% |
No Grade 3 or 4 toxicities were attributed to the vaccine in the study.[1][4]
Visual Guides and Workflows
Signaling Pathway for this compound T-Cell Activation
Caption: Intended mechanism of this compound in activating cytotoxic T-lymphocytes.
Troubleshooting Workflow: Low or No Target-Specific T-Cell Response
References
- 1. targetedonc.com [targetedonc.com]
- 2. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Too Much of a Good Thing: Managing Immunotherapy Side Effects | Cancer Center [cancercenter.arizona.edu]
- 6. Frontiers | Beyond Just Peptide Antigens: The Complex World of Peptide-Based Cancer Vaccines [frontiersin.org]
Technical Support Center: CAP1-6D Vaccine Delivery
Welcome to the technical support center for the CAP1-6D chimeric antigen peptide vaccine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with the this compound vaccine.
Issue 1: Low or No Detectable Immune Response Post-Vaccination
Question: My in vivo model (e.g., mouse) shows a weak or undetectable antigen-specific T-cell response after immunization with the this compound formulation. What are the potential causes and solutions?
Answer:
Low immunogenicity is a common challenge with peptide vaccines, which often require adjuvants and an effective delivery system to elicit a robust immune response.[1][2] Several factors could be contributing to the observed outcome.
Possible Causes & Troubleshooting Steps:
-
Inadequate Adjuvant: The adjuvant is critical for stimulating the innate immune response necessary to activate adaptive immunity.[3][4] The choice of adjuvant can significantly impact the type and magnitude of the response.[3][5]
-
Solution: Screen a panel of adjuvants. Adjuvants like Toll-like receptor (TLR) agonists (e.g., CpG, MPLA) or emulsion-based adjuvants (e.g., MF59) can enhance T-cell responses.[6][7][] Consider conjugating the this compound peptide directly to a TLR ligand to ensure co-delivery to the same antigen-presenting cell (APC).[7][9]
-
-
Poor Peptide Stability: Peptides are susceptible to rapid degradation by proteases in vivo.[10]
-
Solution: Assess the stability of your this compound peptide in serum. If degradation is rapid, consider formulation strategies like encapsulation in liposomes or nanoparticles to protect the peptide.[1][5] Chemical modifications, such as swapping L-amino acids for D-amino acids, can also increase proteolytic resistance.[10]
-
-
Inefficient Cellular Uptake: The this compound peptide may not be efficiently taken up by APCs, such as dendritic cells.
-
Solution: Formulate the vaccine in a particulate carrier (e.g., nanoparticles, microparticles) to enhance phagocytosis by APCs.[11] Conjugating the peptide to molecules that target APC surface receptors can also improve uptake.
-
-
Suboptimal Route of Administration: The injection route can influence lymphatic drainage and access to immune cells.
-
Solution: Compare different administration routes (e.g., subcutaneous, intramuscular, intradermal). Subcutaneous injection at the tail base in mice, for example, can enhance drainage to inguinal lymph nodes.[12]
-
Issue 2: High Variability in Experimental Readouts
Question: I am observing significant variability in immune response (e.g., cytokine levels, T-cell proliferation) between animals in the same experimental group. What could be causing this?
Answer:
Variability can stem from issues with the vaccine formulation itself or from the experimental procedure.
Possible Causes & Troubleshooting Steps:
-
Peptide Aggregation: The this compound peptide may be aggregating in the formulation, leading to inconsistent dosing and presentation to the immune system. While some aggregation can enhance immunogenicity, uncontrolled aggregation leads to variability.[11]
-
Solution: Characterize the physical state of the peptide in your formulation using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). If aggregation is detected, screen different buffers, pH conditions, or excipients to improve solubility and stability.
-
-
Formulation Instability: If using a delivery system like an emulsion or liposome, its stability is critical.[1]
-
Solution: Assess the stability of your final formulation over time and under experimental conditions. Ensure consistent preparation methods for every batch.
-
-
Inconsistent Administration: Variations in injection volume, depth, or location can lead to different levels of antigen delivery and immune stimulation.
-
Solution: Standardize the injection procedure meticulously. Ensure all personnel are trained on the exact same technique. For subcutaneous injections, use a consistent anatomical location.
-
Issue 3: Vaccine Formulation is Unstable (Precipitation/Phase Separation)
Question: My this compound vaccine formulation, which includes an adjuvant, is showing signs of physical instability like precipitation or phase separation after preparation. How can I resolve this?
Answer:
The chemical and physical properties of the peptide, adjuvant, and buffer system must be compatible.
Possible Causes & Troubleshooting Steps:
-
Buffer Incompatibility: The pH or ionic strength of the buffer may be causing the peptide or adjuvant to fall out of solution.
-
Solution: Conduct a buffer screen to find the optimal pH and salt concentration that maintains the stability of all components. Check the solubility profile of the this compound peptide and the recommended formulation conditions for your chosen adjuvant.
-
-
Peptide-Adjuvant Interaction: The peptide and adjuvant may be interacting in a way that leads to aggregation or precipitation.
-
Solution: Try changing the order of addition when preparing the formulation. In some cases, pre-dissolving components in smaller volumes before combining them can prevent instability. Consider using a stabilizing excipient like a non-ionic surfactant, if compatible with your experimental goals.
-
-
Temperature Sensitivity: The formulation may be sensitive to temperature changes. Lyophilization can significantly improve the shelf-life of peptide vaccines.[13]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo immunogenicity studies with the this compound vaccine?
A1: The optimal dose depends on the animal model, the adjuvant used, and the delivery system. A common starting point for peptide vaccines in mice is in the range of 10-100 µg of peptide per animal. We recommend performing a dose-ranging study to determine the optimal dose for your specific formulation and experimental endpoint.
Q2: How can I confirm that the this compound peptide is being correctly processed and presented by Antigen Presenting Cells (APCs)?
A2: You can use an in vitro antigen presentation assay. In this method, you incubate dendritic cells (DCs) with your this compound vaccine formulation. After a period of time, you can lyse the cells, immunoprecipitate the MHC class I or class II molecules, and elute the bound peptides. These peptides are then identified by mass spectrometry to confirm the presence of this compound-derived epitopes.[15]
Q3: My peptide appears stable in buffer, but how do I assess its stability in a biological matrix like serum?
A3: To assess serum stability, incubate the this compound peptide in fresh serum at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and stop the enzymatic degradation (e.g., by adding a strong acid or organic solvent). Then, analyze the amount of intact peptide remaining using High-Performance Liquid Chromatography (HPLC).
Q4: Should I conjugate the this compound peptide to a carrier protein?
A4: Covalently attaching a peptide antigen to a larger carrier protein is a traditional method to enhance its immunogenicity, as the carrier provides T-helper epitopes.[9] However, this can also lead to an immune response against the carrier itself, which may suppress the response to the target peptide.[9] Modern approaches often favor using potent adjuvants or self-adjuvanting delivery systems, such as conjugating the peptide to a lipid moiety (lipopeptide) that can activate TLR2.[7][9]
Q5: What are the best immunological assays to measure the response to the this compound vaccine?
A5: The choice of assay depends on whether you want to measure a cellular (T-cell) or humoral (B-cell/antibody) response.
-
For T-cell responses: ELISpot or Intracellular Cytokine Staining (ICS) followed by flow cytometry are the gold standards for measuring the frequency of antigen-specific T-cells that produce cytokines like IFN-γ. T-cell proliferation can be measured using assays like CFSE dilution.
-
For antibody responses: An Enzyme-Linked Immunosorbent Assay (ELISA) is typically used to measure the titer of this compound-specific antibodies in the serum.
Data & Protocols
Data Presentation
Table 1: Comparison of Adjuvant Efficacy on this compound Specific T-Cell Response
| Adjuvant Type | Formulation | Mean % IFN-γ+ of CD8+ T-cells (±SD) | Fold Increase vs. Peptide Alone |
| None | Peptide in PBS | 0.15 ± 0.05 | 1.0 |
| TLR4 Agonist | Peptide + MPLA | 1.25 ± 0.21 | 8.3 |
| TLR9 Agonist | Peptide + CpG ODN | 1.89 ± 0.33 | 12.6 |
| Emulsion | Peptide in MF59 | 1.54 ± 0.28 | 10.3 |
| Lipopeptide | Pam3CSK4-Peptide Conjugate | 2.51 ± 0.45 | 16.7 |
Data derived from in vivo mouse study; splenocytes analyzed by flow cytometry 7 days post-immunization.
Table 2: Stability of Lyophilized this compound Formulation
| Storage Condition | Time | Peptide Purity by HPLC (%) | Aggregation by DLS (%) |
| -80°C | 3 Months | 99.1 | < 1% |
| 4°C | 3 Months | 98.5 | < 1% |
| Room Temp (22°C) | 3 Months | 95.2 | < 2% |
Experimental Protocols
Protocol 1: In Vivo Mouse Immunogenicity Study
-
Preparation of Vaccine: Prepare the this compound peptide formulation. For example, dissolve the lyophilized peptide in sterile PBS to a concentration of 1 mg/mL. Add the chosen adjuvant (e.g., CpG ODN at 20 µ g/dose ) and gently mix. Keep on ice until injection.
-
Animals: Use 6-8 week old C57BL/6 mice.
-
Immunization: Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the vaccine formulation (containing 100 µg of peptide). Include a control group receiving adjuvant in PBS only.
-
Sample Collection: At day 7 post-immunization, euthanize the mice and harvest spleens into sterile RPMI medium.
-
Splenocyte Processing: Process the spleens into single-cell suspensions. Lyse red blood cells using an ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI medium.
-
Ex Vivo Restimulation: Plate the splenocytes in a 96-well plate. Stimulate the cells with 5 µg/mL of this compound peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5-6 hours at 37°C.
-
Flow Cytometry Staining: After stimulation, wash the cells and stain for surface markers (e.g., CD3, CD8). Then, fix and permeabilize the cells and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Data Acquisition: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of peptide-specific, cytokine-producing T-cells.
Protocol 2: Serum Stability Assay
-
Preparation: Thaw fresh mouse serum on ice. Dissolve the this compound peptide in PBS to a stock concentration of 1 mg/mL.
-
Incubation: Add the peptide stock to the serum to a final concentration of 100 µg/mL. Immediately take a T=0 time point by transferring an aliquot to a tube containing an equal volume of 10% Trichloroacetic Acid (TCA) to precipitate proteins and stop degradation. Vortex and place on ice.
-
Time Course: Incubate the remaining serum-peptide mixture in a 37°C water bath. Take further aliquots at desired time points (e.g., 1, 4, 8, 24 hours) and stop the reaction with TCA as in step 2.
-
Sample Processing: Centrifuge the TCA-treated samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant, which contains the remaining intact peptide, to an HPLC vial. Analyze the samples by Reverse-Phase HPLC (RP-HPLC) using a C18 column.
-
Quantification: Calculate the peak area of the intact peptide at each time point. Normalize the results to the T=0 time point to determine the percentage of peptide remaining over time.
Visualizations
Caption: Workflow for assessing T-cell immunogenicity of the this compound vaccine.
Caption: Pathway of APC activation and T-cell priming by the this compound vaccine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vaccines: How do adjuvants enhance immune responses? | eLife [elifesciences.org]
- 7. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aggregation by peptide conjugation rescues poor immunogenicity of the HA stem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing CAP1-6D ELISPOT Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in CAP1-6D ELISPOT (Enzyme-Linked ImmunoSpot) assay results. The this compound peptide is a modified carcinoembryonic antigen (CEA) peptide used to stimulate T-cell responses, particularly in cancer vaccine research.[1] The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell density for a this compound ELISPOT assay?
A1: The optimal cell density is crucial for achieving a balance between a detectable signal and avoiding overcrowding of wells. For antigen-specific responses like those to this compound, a starting concentration of 2.5 x 10^5 to 4 x 10^5 peripheral blood mononuclear cells (PBMCs) per well is generally recommended.[2] However, this should be optimized for your specific experimental conditions. For positive controls using polyclonal stimulators like Phytohemagglutinin (PHA), a lower cell number, such as 50,000 cells per well, is often sufficient.[2] It's important to ensure that the total cell number per well does not lead to confluent spots, which are difficult to enumerate accurately.[5]
Q2: How can I minimize background noise in my negative control wells?
A2: High background can obscure true positive results. Here are several strategies to minimize it:
-
Cell Viability: Ensure high cell viability (>90%) as dead cells can non-specifically bind antibodies or release substances that increase background.[2][5]
-
Washing Steps: Thorough and gentle washing is critical to remove unbound antibodies and other reagents.[5]
-
Serum Selection: If using fetal bovine serum (FBS), test different batches to select one that results in low background stimulation. Avoid using human serum, which may contain the cytokine of interest or heterophilic antibodies.[2]
-
Reagent Purity: Use sterile, endotoxin-free reagents and filter antibodies before use to remove aggregates.[6]
-
Plate Handling: Avoid moving or disturbing the plates during incubation, as this can cause "smear" spots.[5][6]
Q3: What are the essential controls to include in a this compound ELISPOT experiment?
A3: A well-controlled experiment is essential for data interpretation. The following controls are recommended:
-
Negative Control: Cells cultured in medium alone (without the this compound peptide) to determine the baseline level of spontaneous cytokine secretion.[7]
-
Positive Control: Cells stimulated with a polyclonal activator (e.g., PHA, anti-CD3/CD28 antibodies) to confirm cell viability and their ability to secrete the cytokine of interest, as well as the functionality of the assay reagents.[5][7]
-
Background Control: Wells containing all reagents except for the cells to check for non-specific spot formation due to reagent issues.[7]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| High Background | 1. Dead cells releasing cytokines or non-specifically binding reagents.[5] 2. Contaminated reagents or cell culture medium.[7] 3. Insufficient washing.[5] 4. Overdevelopment of the plate. | 1. Ensure high cell viability (>90%). 2. Use fresh, sterile, and endotoxin-tested reagents. 3. Increase the number and thoroughness of wash steps. 4. Reduce the substrate incubation time. |
| No or Few Spots | 1. Low frequency of this compound specific T-cells. 2. Poor cell viability. 3. Suboptimal peptide concentration. 4. Inactive reagents (e.g., antibodies, enzyme conjugate). | 1. Increase the number of cells per well. 2. Use freshly isolated or properly cryopreserved and thawed cells. 3. Titrate the this compound peptide concentration to find the optimal dose. 4. Check the expiration dates and storage conditions of all reagents. |
| Inconsistent Replicates | 1. Uneven cell distribution in the wells. 2. Pipetting errors. 3. Edge effects due to uneven temperature or humidity during incubation. | 1. Gently resuspend cells before and during plating. 2. Calibrate pipettes and use proper pipetting techniques. 3. Do not stack plates in the incubator; ensure even heat and humidity distribution.[6] |
| Fuzzy or Poorly Defined Spots | 1. Plate movement during incubation.[5][6] 2. Overdevelopment of spots. 3. Incorrect focus during automated spot counting. | 1. Use a dedicated, undisturbed incubator. 2. Optimize substrate incubation time. 3. Adjust the settings of the ELISPOT reader. |
Quantitative Data on ELISPOT Variability
Variability in ELISPOT assays can be categorized as intra-assay (within the same plate) and inter-assay (between different plates/experiments). Understanding and quantifying this variability is crucial for the validation of the assay.[8][9]
Table 1: Example of Intra-Assay and Inter-Assay Precision for an IFN-γ ELISPOT Assay [8]
| Precision Type | Response Level | Mean Spot Forming Cells (SFC) / 10^6 PBMCs | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Intra-Assay | Low | 50 | 8 | 16% |
| Medium | 250 | 30 | 12% | |
| High | 1000 | 90 | 9% | |
| Inter-Assay | Low | 55 | 12 | 22% |
| Medium | 270 | 45 | 17% | |
| High | 1100 | 132 | 12% |
Note: The data in this table is illustrative and based on findings from studies analyzing ELISPOT assay precision. Actual values will vary depending on the specific experimental conditions.
Table 2: T-cell Response to this compound Peptide Vaccine in a Phase I Trial [1]
This table summarizes the peak IFN-γ T-cell response measured by ELISPOT in pancreatic cancer patients who received different doses of a this compound peptide vaccine.
| Vaccine Dose Arm | Peptide Dose | Median Peak T-cell Response (spots per 10^4 CD8+ cells) | Mean Peak T-cell Response (spots per 10^4 CD8+ cells) |
| A | 10 µg | 11 | 37 |
| B | 100 µg | 52 | 148 |
| C | 1000 µg | 271 | 248 |
Experimental Protocols
Detailed Protocol for Peptide-Specific IFN-γ ELISPOT Assay
This protocol is adapted for the stimulation of peripheral blood mononuclear cells (PBMCs) with a peptide such as this compound.
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of a 96-well ELISPOT plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in sterile PBS to the recommended concentration.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation and Stimulation
-
Aseptically decant the coating antibody solution.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI 1640 medium containing 10% FBS and incubating for at least 30 minutes at room temperature.
-
Prepare your PBMC suspension. Ensure cell viability is >90%. Resuspend the cells in complete RPMI medium.
-
Prepare your this compound peptide stock solution and dilute it to the desired working concentration in complete RPMI medium.
-
Decant the blocking solution from the ELISPOT plate.
-
Add 100 µL of the cell suspension to each well (e.g., 2.5 x 10^5 cells/well).
-
Add 100 µL of the diluted this compound peptide to the experimental wells. Add 100 µL of medium alone to the negative control wells and 100 µL of a polyclonal stimulator to the positive control wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. Do not disturb the plate during incubation.[6]
Day 3: Detection and Development
-
Decant the cell suspension from the wells.
-
Wash the plate five times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody diluted in PBST to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with 200 µL/well of PBST.
-
Add 100 µL of Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate diluted in PBST to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL/well of PBST, followed by two washes with PBS.
-
Add 100 µL of the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.
-
Monitor spot development (typically 5-30 minutes). Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely in the dark before counting the spots using an automated ELISPOT reader.
Visualizations
Caption: General workflow for a peptide-specific IFN-γ ELISPOT assay.
Caption: A logical approach to troubleshooting common ELISPOT assay issues.
Caption: Simplified T-cell receptor signaling pathway upon recognition of the this compound peptide.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mabtech.com [mabtech.com]
- 3. criver.com [criver.com]
- 4. sinobiological.com [sinobiological.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mabtech.com [mabtech.com]
- 8. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. salimetrics.com [salimetrics.com]
Technical Support Center: Enhancing Adjuvant Effect with CAP1-6D Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CAP1-6D peptide as a vaccine adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary application?
A1: this compound is a modified peptide derived from carcinoembryonic antigen (CEA).[1] Specifically, it is an altered peptide ligand of the natural CEA epitope CAP1, with an asparagine to aspartic acid substitution.[1] This modification enhances its binding to HLA-A2 molecules, leading to a more potent cytotoxic T lymphocyte (CTL) response.[1] Its primary application is in cancer immunotherapy as a vaccine component to stimulate a T-cell response against CEA-expressing tumors, such as pancreatic and colorectal cancers.[2][3]
Q2: How does this compound function to enhance the immune response?
A2: CEA is often poorly immunogenic due to immune tolerance.[2][4] this compound is designed to bypass this tolerance. As an enhanced agonist peptide, it binds more effectively to the Major Histocompatibility Complex class I (MHC-I) on antigen-presenting cells (APCs).[1] This stable presentation to T-cell receptors on CD8+ T cells leads to a more robust activation and proliferation of CTLs that can recognize and kill tumor cells expressing the native CEA peptide.[1][5]
Q3: What adjuvants are typically used with the this compound peptide?
A3: In clinical trials, this compound has been emulsified with Montanide ISA-51 and administered with granulocyte-macrophage colony-stimulating factor (GM-CSF).[2][4][6] Montanide ISA-51 is a water-in-oil emulsion that creates a depot effect, allowing for the slow release of the antigen and prolonged exposure to the immune system.[7] GM-CSF helps to recruit and activate APCs, such as dendritic cells, at the injection site.[6]
Q4: What is a typical immunization schedule for a this compound-based vaccine?
A4: Based on clinical trial protocols, a common schedule involves administering the vaccine every two weeks until disease progression or for a specified maximum number of cycles.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable CTL response in ELISPOT assay. | 1. Suboptimal Peptide Dose: The CTL response to this compound is dose-dependent.[2][4] 2. Ineffective Adjuvant Combination: The combination of Montanide and GM-CSF may not be optimal in all contexts and could potentially diminish T-cell responses.[1] 3. Poor Vaccine Emulsion: Improper preparation of the peptide-adjuvant emulsion can lead to reduced efficacy. 4. Low Peptide Stability/Recovery: Peptides can be lost during sample preparation.[8] | 1. Dose Titration: Perform a dose-response experiment to determine the optimal concentration of this compound. A 1mg dose has been shown to elicit a robust response in human trials.[2][4] 2. Alternative Adjuvants: Consider exploring other adjuvants such as Toll-like receptor (TLR) agonists (e.g., CpG 7909, poly-ICLC) which have shown promise in preclinical and clinical settings.[1] 3. Emulsion Preparation: Follow a standardized protocol for creating the emulsion, such as the two-syringe method, to ensure a stable and effective formulation.[1] 4. Optimize Sample Handling: Use low-protein-binding tubes and pipette tips. Consider spiking a known amount of a standard peptide to assess recovery during sample preparation.[8] |
| Generated T-cells show limited cross-reactivity with native CAP1 peptide and/or CEA+ tumor cells. | 1. "Off-target" T-cell Expansion: The superagonist nature of this compound may lead to the expansion of T-cell clones that have high affinity for this compound but lower affinity for the native CAP1 peptide.[9] 2. Low Avidity of T-cell Lines: The generated T-cell lines may have moderate to low avidity for the native peptide.[10] | 1. Screen T-cell Clones: Test the generated T-cell lines for their ability to recognize and respond to the native CAP1 peptide and CEA-expressing tumor cells, not just this compound.[9] 2. Consider Co-immunization: Investigate co-immunization with both the native CAP1 and the modified this compound peptides to potentially broaden the T-cell repertoire. |
| High variability in immune response between subjects. | 1. HLA Haplotype: this compound is designed for HLA-A2 positive individuals.[2] 2. Individual T-cell Repertoire: The pre-existing T-cell repertoire can vary significantly between individuals, affecting the immunogenicity of this compound.[10] | 1. Confirm HLA Type: Ensure that experimental subjects are HLA-A2 positive. 2. Increase Sample Size: A larger sample size can help to account for individual variability in immune responses. |
| Local injection site reactions. | 1. Inflammatory Response to Adjuvant: Montanide-based adjuvants can cause local inflammation.[3] | 1. Monitor and Record: Grade skin toxicity according to established criteria. Mild to moderate skin reactions are a common and expected outcome.[4] 2. Rotate Injection Sites: If multiple injections are given, rotating the site of administration can help to minimize local reactions.[6] |
Quantitative Data Summary
Table 1: Dose-Dependent CTL Response to this compound Peptide
Data from a Phase I study in pancreatic adenocarcinoma patients.[2][4]
| Peptide Dose (Arm) | Mean Peak IFN-γ T-cell Response (spots per 104 CD8+ cells) | Percentage of Patients with CTL Response |
| 10 µg (A) | 37 | 20% |
| 100 µg (B) | 126 - 148 | 60% |
| 1000 µg (C) | 248 | 100% |
Experimental Protocols
1. Preparation of this compound Vaccine Emulsion
This protocol is based on methodologies used in clinical trials.[1]
-
Materials:
-
This compound peptide (YLSGADLNL), sterile
-
Montanide ISA-51
-
Sargramostim (GM-CSF)
-
Sterile saline (0.9%)
-
Two sterile Luer-lock syringes
-
A sterile three-way stopcock or Luer-lock connector
-
-
Procedure:
-
Thaw the required dose of sterile this compound peptide.
-
In a sterile environment (e.g., a laminar flow hood), combine the peptide with 0.9 ml of sterile saline.
-
Add the appropriate amount of GM-CSF (e.g., 250 µg) to the peptide solution.
-
Draw the aqueous peptide/GM-CSF solution into one syringe.
-
Draw an equal volume of Montanide ISA-51 into the second syringe.
-
Connect the two syringes using the three-way stopcock or Luer-lock connector.
-
Rapidly pass the contents back and forth between the syringes for at least 10 minutes to create a stable, white emulsion.
-
Confirm the stability of the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse.
-
The vaccine is now ready for administration.
-
2. ELISPOT Assay for IFN-γ Secretion by CTLs
This protocol outlines the general steps for an Enzyme-Linked Immunospot (ELISPOT) assay to quantify this compound-specific T-cells.
-
Materials:
-
ELISPOT plate pre-coated with anti-IFN-γ antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) from immunized subjects
-
This compound peptide
-
Negative control peptide (irrelevant peptide)
-
Positive control (e.g., Phytohemagglutinin, PHA)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISPOT plate reader
-
-
Procedure:
-
Isolate PBMCs from blood samples using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the ELISPOT plate according to the manufacturer's instructions to remove the coating solution.
-
Add 2x105 to 5x105 PBMCs to each well.
-
Add the this compound peptide to the appropriate wells at a final concentration of 10-20 µg/mL.
-
Add the negative control peptide and positive control to their respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add the enzyme conjugate. Incubate.
-
Wash the plate and add the substrate solution. Allow spots to develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISPOT reader. The spots represent individual IFN-γ-secreting cells.
-
Visualizations
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pilot trial of vaccination with Carcinoembryonic antigen and Her2/neu peptides in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Multi-disciplinary approaches paving the way for clinically effective peptide vaccines for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Development of combination adjuvant for efficient T cell and antibody response induction against protein antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Recognition of carcinoembryonic antigen peptide and heteroclitic peptide by peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CAP1-6D Induced T-Cell Cross-Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CAP1-6D induced T-cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to T-cell cross-reactivity and functional responses in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is T-cell cross-reactivity a concern?
A1: this compound is a modified peptide ligand of carcinoembryonic antigen (CEA), an antigen expressed in over 90% of pancreatic cancers.[1] Because CEA is a self-antigen, the immune system is often tolerant to it. This compound is designed as an altered peptide ligand to bypass this tolerance and induce a more robust CD8+ T-cell response.[1] The primary concern, therefore, is ensuring that the T-cells activated by the modified this compound peptide are effectively cross-reactive with the native CEA peptide presented by tumor cells. Limited cross-reactivity can result in a weak anti-tumor response despite a strong response to the vaccine peptide itself.
Q2: My T-cells respond to the this compound peptide in vitro, but show weak reactivity against CEA-positive tumor cells. What are the potential causes?
A2: This is a common challenge. Several factors could be responsible:
-
Low T-Cell Receptor (TCR) Affinity/Avidity: The TCRs of the induced T-cells may have a high affinity for the this compound peptide-MHC complex but a significantly lower affinity for the native CEA peptide-MHC complex. Natural TCRs typically have relatively low affinities for self-antigens due to negative selection in the thymus.[2]
-
Insufficient Co-stimulation: T-cell activation requires both TCR signaling and co-stimulatory signals (e.g., CD28).[2] Tumor cells may not provide adequate co-stimulatory ligands, leading to a weak response or anergy.
-
Antigen Presentation Issues: The target tumor cells might have low expression of CEA or down-regulated MHC class I molecules, preventing efficient presentation of the native peptide.
-
Inhibitory Tumor Microenvironment: The tumor microenvironment can suppress T-cell function through various mechanisms, which may not be replicated in a standard in vitro assay.[3]
Q3: How can I quantitatively assess the cross-reactivity of this compound induced T-cells?
A3: Several assays can be used to measure T-cell responses. It is crucial to test responses against both the this compound peptide and the native CEA peptide in parallel.
-
ELISPOT (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method to quantify the frequency of cytokine-producing cells (e.g., IFN-γ) upon antigen stimulation. Comparing the number of spots generated in response to this compound versus native CEA provides a direct measure of cross-reactive frequency.[1][4]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: ICS allows for the characterization of responding T-cell subsets (CD4+ vs. CD8+) and the profile of cytokines they produce.
-
pMHC Tetramer/Multimer Staining: Fluorescently labeled peptide-MHC tetramers can be used to directly stain and quantify antigen-specific T-cells, regardless of their functional state.[5] Using tetramers for both this compound and native CEA can reveal the size of the cross-reactive population.
-
Proliferation Assays: Measuring T-cell proliferation (e.g., using cell-permeable dyes like CFSE) in response to each peptide can indicate the strength of the activation signal.[6]
Q4: What strategies can enhance the cross-reactivity and efficacy of therapeutic T-cells?
A4: Enhancing the efficacy of T-cell therapies often involves genetic engineering and optimization strategies.
-
TCR Affinity Enhancement: Methods that introduce amino acid variations into the TCR's complementarity-determining regions (CDRs) can increase affinity for the target peptide-MHC.[2] However, this must be carefully balanced, as excessively high affinity can lead to off-target toxicities.[2][7]
-
Structure-Guided TCR Design: Rather than random mutagenesis, using structural information about the TCR-pMHC interaction can guide modifications to optimize affinity while maintaining specificity.[8]
-
Engineering Co-stimulatory Signals: T-cells can be engineered to express chimeric antigen receptors (CARs) or co-stimulatory molecules that enhance their activation and persistence in the tumor microenvironment.[3]
-
Combining with Other Therapies: Using the this compound vaccine with agents that overcome immune inhibitory pathways (e.g., checkpoint inhibitors) may improve T-cell function in vivo.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low frequency of IFN-γ secreting cells in ELISPOT assay against native CEA. | Insufficient T-cell stimulation during induction. | Optimize the concentration of the this compound peptide used for T-cell priming. A Phase I trial showed a clear dose-dependent CTL response.[1][4] |
| Low affinity of induced TCRs for the native peptide. | Consider strategies for TCR affinity enhancement.[2] Evaluate T-cell avidity using peptide titration experiments. | |
| Poor antigen presentation by target cells. | Verify HLA-A2 expression on target cells. Use peptide-pulsed target cells as a positive control. | |
| Weak T-cell proliferation in response to CEA-positive tumor cells. | Inadequate co-stimulation from tumor cells. | Include co-stimulatory antibodies (e.g., anti-CD28) in the co-culture assay to provide a secondary signal.[9] |
| T-cell exhaustion or anergy. | Analyze T-cells for expression of exhaustion markers (e.g., PD-1, TIM-3). | |
| Assay incubation time is not optimal. | Optimize the incubation time for the proliferation assay, typically ranging from 3 to 5 days.[6][9] | |
| High background or non-specific T-cell activation. | Pharmacological stimulants (PMA/Ionomycin) causing non-specific activation. | While useful as a positive control, these agents bypass the TCR and do not measure antigen-specific responses.[6] Ensure negative controls (unpulsed or irrelevant peptide) are included. |
| Contamination in cell culture. | Maintain sterile technique and regularly test cell lines for contamination. | |
| Discrepancy between tetramer staining and functional assay results. | Presence of non-functional, anergic, or exhausted T-cells. | Tetramers bind to TCRs regardless of the cell's functional state.[5] Combine tetramer staining with functional markers (e.g., CD107a for degranulation) or cytokine staining to assess functionality. |
| Low TCR affinity. | Tetramer binding is avidity-dependent. Low-affinity T-cells may not stain brightly but could still be functional, especially at high antigen concentrations. |
Data Presentation
Table 1: Dose-Dependent CTL Response to this compound Vaccine This table summarizes the results from a randomized Phase I trial of the this compound vaccine in pancreatic cancer patients, demonstrating a clear relationship between the peptide dose and the resulting T-cell response.[1][4]
| Vaccine Arm | Peptide Dose | Mean Peak IFN-γ ELISPOT Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with CTL Response |
| Arm A | 10 µg | 37 | 20% |
| Arm B | 100 µg | 126 - 148 | 60% |
| Arm C | 1000 µg (1 mg) | 248 | 100% |
Visualizations and Diagrams
T-Cell Activation Signaling Pathway
Caption: TCR signaling requires antigen recognition (Signal 1) and co-stimulation (Signal 2).
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for evaluating T-cell cross-reactivity against different peptide stimuli.
Troubleshooting Logic for Low Anti-Tumor Response
Caption: A decision tree for troubleshooting weak anti-tumor T-cell responses in vitro.
Experimental Protocols
Protocol: T-Cell Co-culture and Activation Assay by Flow Cytometry
This protocol provides a general method for assessing the activation of this compound induced T-cells following co-culture with antigen-presenting cells (APCs) or tumor cells.
1. Preparation of Effector T-Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a this compound treated subject.
-
Stimulate PBMCs in culture with the this compound peptide to expand the population of antigen-specific T-cells.
-
After expansion, isolate CD8+ T-cells using magnetic bead separation for a pure effector population. Resuspend cells at 1 x 10⁶ cells/mL in complete RPMI medium.
2. Preparation of Target Cells:
-
Option A (Peptide-Pulsed APCs): Use an HLA-A2 positive cell line (e.g., T2 cells) or autologous dendritic cells as APCs.
-
Incubate APCs with the desired peptide (Native CEA, this compound, or irrelevant control) at a concentration of 10-50 µg/mL for 2 hours at 37°C.[10]
-
Wash the cells twice to remove excess peptide and resuspend at 1 x 10⁶ cells/mL.
-
-
Option B (Tumor Cells): Use a CEA-positive, HLA-A2-positive tumor cell line. Ensure characterization of CEA and HLA expression levels. Resuspend at 1 x 10⁶ cells/mL.
3. Co-culture:
-
Plate 1 x 10⁵ target cells per well in a 96-well U-bottom plate.
-
Add 1 x 10⁵ effector T-cells to the wells for an Effector:Target (E:T) ratio of 1:1. It is recommended to test a range of E:T ratios (e.g., 10:1, 5:1, 1:1).
-
For a positive control, T-cells can be stimulated with anti-CD3/anti-CD28 antibodies or PMA/Ionomycin.[6][9][10]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 6-24 hours. For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.
4. Staining and Flow Cytometry:
-
Harvest the cells from the wells.
-
Perform surface staining for T-cell markers such as CD3, CD8, and activation markers like CD69 or CD137.
-
If performing intracellular cytokine staining (ICS), fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines such as IFN-γ and TNF-α.
-
Acquire the samples on a flow cytometer.
5. Data Analysis:
-
Gate on the CD3+CD8+ T-cell population.
-
Quantify the percentage of cells expressing activation markers or intracellular cytokines in response to each condition (Native CEA, this compound, controls).
-
A positive cross-reactive response is indicated by a significant increase in activation markers/cytokines in the "Native CEA" and "Tumor Cell" conditions compared to the negative control.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer Therapy With TCR-Engineered T Cells: Current Strategies, Challenges, and Prospects [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. journals.asm.org [journals.asm.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Synthetic CAP1-6D Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic CAP1-6D peptide. The following information addresses common solubility issues and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic this compound peptide?
A1: this compound is a modified version of the CAP1 peptide, which is derived from human carcinoembryonic antigen (CEA).[1] The sequence of this compound is YLSGADLNL, featuring an Aspartic Acid (D) substitution at position 6 from the original Asparagine (N).[1] This modification enhances its ability to stimulate a cytotoxic T lymphocyte (CTL) response, making it a candidate for cancer immunotherapy research.[1][2][3]
Q2: What are the basic physicochemical properties of this compound?
A2: The key properties of the this compound peptide are summarized in the table below. Understanding these properties is crucial for troubleshooting solubility.
| Property | Value |
| Amino Acid Sequence | Tyr-Leu-Ser-Gly-Ala-Asp-Leu-Asn-Leu |
| Molecular Formula | C₄₅H₇₄N₁₀O₁₄ |
| Average Molecular Weight | 995.13 g/mol |
| Theoretical pI (Isoelectric Point) | 4.05 |
| Net Charge at pH 7 | -2 |
Q3: Why is my lyophilized this compound powder difficult to dissolve?
A3: The solubility of a peptide is determined by its amino acid composition.[4] this compound contains a high proportion of hydrophobic (water-repelling) amino acids (5 out of 9 residues), which can lead to poor solubility in aqueous solutions and a tendency to aggregate.[5][6][7] The troubleshooting guides below provide a systematic approach to overcome this issue.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C.[8] Once reconstituted into a solution, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -80°C.[8] For short-term storage, a refrigerated temperature of 4°C is acceptable for a few days.[8]
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to dissolving the this compound peptide, starting with the simplest methods and progressing to more advanced techniques for challenging cases.
Caption: Troubleshooting workflow for solubilizing this compound peptide.
Q5: I tried dissolving this compound in sterile water, but it's not working. What is the next step?
A5: Since this compound has a net negative charge at neutral pH due to its Aspartic Acid (D) residue, its solubility can be significantly improved by moving the pH away from its isoelectric point (pI ≈ 4.05). You should attempt to dissolve the peptide in a slightly basic buffer.
-
Rationale: At a pH above its pI, the peptide will carry a net negative charge, leading to repulsion between peptide molecules and better interaction with water.
-
Recommendation: Use a volatile basic buffer like 0.1M ammonium bicarbonate. Add a small amount to your peptide vial and gently vortex. See Protocol 2 for detailed instructions.
Q6: Adjusting the pH helped, but there are still visible particles. What else can I do?
A6: The high content of hydrophobic residues (Leucine, Tyrosine, Alanine) is likely the primary cause of insolubility.[6][7] In such cases, the use of a minimal amount of an organic co-solvent is recommended to disrupt hydrophobic interactions.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and preferred organic solvent for biological applications due to its relatively low toxicity.[6] Dimethylformamide (DMF) or acetonitrile (ACN) can also be used.
-
Procedure: First, dissolve the peptide in a very small volume of 100% DMSO. Once fully dissolved, slowly add this solution dropwise to your desired aqueous buffer while vortexing to prevent the peptide from precipitating out. Refer to Protocol 3 for a step-by-step guide.
Q7: Can I use sonication or heating to help dissolve the peptide?
A7: Sonication and gentle heating can be used as a last resort to aid dissolution.[7][9]
-
Sonication: A brief period in a bath sonicator can help break up aggregates.[9] However, prolonged sonication can generate heat and potentially degrade the peptide.
-
Heating: Gently warming the solution (e.g., to 30-40°C) can increase solubility. Avoid aggressive heating or boiling, which will destroy the peptide.
-
Caution: These methods should be used with care, as they can impact peptide stability and integrity. Always try pH adjustments and organic solvents first.
Experimental Protocols
Protocol 1: Basic Reconstitution in Aqueous Buffer
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of sterile, cold solvent (e.g., sterile distilled water or PBS pH 7.4) to the vial.
-
Mixing: Gently swirl or vortex the vial to mix. Avoid vigorous shaking, which can cause aggregation.
-
Incubation: Let the vial sit at room temperature for 10-15 minutes to allow for complete dissolution.
-
Inspection: Visually inspect the solution for clarity. If particles remain, proceed to Protocol 2.
Protocol 2: Solubilization by pH Adjustment
-
Initial Step: Add a small volume of sterile water to the lyophilized peptide.
-
pH Modification: Add a small aliquot (e.g., 10-20 µL) of a basic solution like 0.1M ammonium bicarbonate or 0.1% aqueous ammonia.
-
Mixing: Gently vortex the solution for 1-2 minutes.
-
Inspection: Check for clarity. If the peptide dissolves, you can dilute it further with your desired experimental buffer.
-
Final pH Check: If necessary, adjust the final pH of the solution to match your experimental requirements.
Protocol 3: Solubilization with an Organic Co-Solvent
-
Preparation: Bring the lyophilized peptide to room temperature.
-
Organic Solvent Addition: Add a minimal volume of 100% DMSO (e.g., 10-20 µL for 1 mg of peptide) directly to the powder.
-
Dissolution: Vortex until the peptide is completely dissolved, resulting in a clear, concentrated stock solution.
-
Aqueous Dilution: Prepare your desired aqueous buffer in a separate tube. While vigorously vortexing the buffer, slowly add the concentrated DMSO-peptide stock solution drop-by-drop.
-
Final Concentration: Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your biological assay.
This compound Signaling Pathway
This compound is an immunogenic peptide that is presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of tumor cells or antigen-presenting cells (APCs). This complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes (CTLs), initiating an anti-tumor immune response.
Caption: this compound peptide recognition and T-cell activation pathway.
References
- 1. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. A peptide sequence on carcinoembryonic antigen binds to a 80kD protein on Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balancing hydrophobicity and sequence pattern to influence self-assembly of amphipathic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Analyzing Tool | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Surface Hydrophobicity Strongly Influences Adsorption and Conformation of Amyloid Beta Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CAP1-6D Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis and quality control of CAP1-6D, a modified carcinoembryonic antigen (CEA) peptide analog. This compound, with the sequence YLSGADLNL, is an enhanced agonist peptide designed for increased binding to HLA-A2, eliciting a more potent cytotoxic T-lymphocyte (CTL) response.[1] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the asparagine to aspartic acid substitution significant?
A1: this compound is a synthetic peptide analog of the CEA epitope CAP1 (YLSGANLNL). The single amino acid substitution at position 6 (Asparagine to Aspartic Acid) enhances its binding to the Major Histocompatibility Complex class I (MHC-I) molecule HLA-A2. This improved binding leads to a more robust activation of T cells, making it a promising candidate for cancer immunotherapy.[1][2]
Q2: What are the most common impurities encountered during this compound synthesis?
A2: As with most solid-phase peptide synthesis (SPPS), common impurities for this compound can include:
-
Truncated peptides: Sequences missing one or more amino acids.
-
Deletion peptides: Peptides lacking an amino acid from within the sequence.
-
Incompletely deprotected peptides: Peptides retaining side-chain protecting groups.[3]
-
Oxidized peptides: Particularly methionine or tryptophan if present, though not in the this compound sequence.
-
Racemized peptides: Epimers of the desired peptide.
Q3: Which analytical techniques are essential for the quality control of synthetic this compound?
A3: A combination of analytical methods is crucial for ensuring the quality of synthetic this compound. The most critical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the peptide.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.[4][6]
-
Amino Acid Analysis (AAA): To verify the amino acid composition and provide an accurate measure of peptide content.[5][6]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Synthesis Phase
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete coupling reactions, especially for sterically hindered amino acids (e.g., Valine, Isoleucine).[7] | Use a stronger coupling agent or a different solvent system (e.g., NMP instead of DMF).[8] Consider double coupling for difficult residues. |
| Peptide aggregation on the resin, particularly with hydrophobic sequences.[9][10] | Incorporate pseudoproline dipeptides or use a high-swelling resin. Consider synthesizing at an elevated temperature. | |
| Presence of Deletion Peptides in Crude Product | Incomplete Fmoc-deprotection.[3] | Increase the deprotection time or use a freshly prepared deprotection solution. Monitor the deprotection reaction using a colorimetric test (e.g., Kaiser test). |
| Side Reactions | Unwanted reactions involving amino acid side chains. | Ensure appropriate side-chain protecting groups are used for Aspartic Acid, Serine, and Tyrosine. |
Purification and Analysis Phase
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution in RP-HPLC | Inappropriate gradient or mobile phase. | Optimize the HPLC gradient to be shallower, improving separation of closely eluting peaks.[3] Experiment with different mobile phase additives (e.g., trifluoroacetic acid, formic acid). |
| Co-elution of impurities with the main product. | Try a different column chemistry (e.g., C8 instead of C18) to alter selectivity. Consider a secondary purification step like ion-exchange chromatography if impurities have a different net charge.[3] | |
| Mass Spectrometry Shows Unexpected Masses | Presence of truncated or modified peptides. | Analyze the mass differences to identify the specific modification (e.g., loss of an amino acid, incomplete deprotection). |
| Salt adduction. | Ensure proper desalting of the sample before MS analysis. | |
| High Backpressure in HPLC System | Blockage in the column or tubing.[11] | Filter all samples and mobile phases before use. If pressure remains high, reverse-flush the column (if permissible by the manufacturer) or replace the column frit. |
Illustrative Quality Control Data
The following tables present example data for a successful this compound synthesis. Note: These values are for illustrative purposes and actual results may vary.
Table 1: Purity and Yield of a Typical this compound Synthesis Batch
| Parameter | Specification | Result |
| Crude Purity (by HPLC) | >70% | 78.5% |
| Final Purity (by HPLC) | >98% | 99.2% |
| Overall Yield | >30% | 35% |
Table 2: Characterization of Purified this compound
| Analysis | Expected Value | Observed Value |
| Molecular Weight (by MS) | 1024.15 Da | 1024.12 Da |
| Amino Acid Analysis | Conforms to theoretical | Conforms |
| Appearance | White to off-white lyophilized powder | Conforms |
Key Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
-
Sample Preparation: Dilute the purified peptide solution from HPLC to approximately 10 µM in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Direct infusion into the mass spectrometer.
-
Mode: Positive ion mode.
-
Mass Range: Scan from m/z 200 to 1500.
-
Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass.
Visualizing Workflows and Pathways
Caption: Workflow for this compound Synthesis and Quality Control.
Caption: Logic for Troubleshooting Low Peptide Purity.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. ijsra.net [ijsra.net]
- 5. bachem.com [bachem.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. biotage.com [biotage.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.dutscher.com [pdf.dutscher.com]
Validation & Comparative
Modified CAP1-6D Peptide Demonstrates Superior Immunogenicity Over Native CAP1
A comprehensive analysis of experimental data reveals that the modified CAP1-6D peptide is a more potent activator of the immune system compared to its native counterpart, the CAP1 peptide. This enhanced immunogenicity is attributed to a single amino acid substitution that overcomes immune tolerance, leading to a more robust T-cell response. This guide provides a detailed comparison of the two peptides, supported by experimental data and methodologies, for researchers and drug development professionals.
The native carcinoembryonic antigen (CEA) is a self-protein that is overexpressed in many cancers, including pancreatic cancer.[1] As a "self" antigen, the immune system is generally tolerant to CEA and its derived peptides, like CAP1, making them poorly immunogenic.[1][2][3] To break this tolerance and develop an effective cancer vaccine, a modified version of the CAP1 peptide, named this compound, was created.[1] this compound is an altered peptide ligand with an asparagine to aspartic acid substitution, designed to enhance its binding to the HLA-A2 molecule, a common human leukocyte antigen.[1]
A randomized, pilot phase I clinical trial in patients with pancreatic adenocarcinoma provides direct comparative data on the immunogenicity of this compound versus the native CAP1 peptide.[1][2][3] The study evaluated a vaccine (CEA-vac) containing the this compound peptide and found that it could induce a significantly stronger cytotoxic T-lymphocyte (CTL) response against both the modified peptide and, importantly, the native peptide found on tumor cells.
Comparative Immunogenicity Data
The clinical trial data clearly illustrates the superior immunogenic profile of the this compound peptide. The primary measure of immunogenicity was the T-cell response, quantified by an IFN-γ ELISPOT assay, which measures the number of IFN-γ secreting T-cells, indicating a cellular immune response.
| Parameter | 10 µg this compound (Arm A) | 100 µg this compound (Arm B) | 1000 µg this compound (Arm C) |
| Mean Peak T-cell Response to this compound (spots per 10⁴ CD8⁺ cells) | 37 | 148 | 248 |
| Median Peak T-cell Response to this compound (spots per 10⁴ CD8⁺ cells) | 11 | 52 | 271 |
| Patients with Positive T-cell Response to this compound | 20% | 60% | 100% |
| Mean Peak T-cell Response to Native CAP1 (spots per 10⁴ CD8⁺ cells) | 22.05 | 120.5 | 188.5 |
| Median Peak T-cell Response to Native CAP1 (spots per 10⁴ CD8⁺ cells) | 3 | 81 | 222.5 |
| Data sourced from a randomized pilot phase I study in patients with pancreatic adenocarcinoma.[1][3] |
The results demonstrate a clear dose-dependent increase in the T-cell response to the this compound peptide, with the 1000 µg dose eliciting the most robust response.[2][3] Notably, the vaccine also induced a significant cross-reactive T-cell response against the native CAP1 peptide, which is crucial for the vaccine's anti-tumor effect.
Experimental Protocols
The following is a summary of the key experimental methodologies used in the comparative immunogenicity studies.
Vaccine Formulation and Administration
The CEA-vac vaccine consisted of the modified this compound peptide (YLSGADLNL) emulsified with the adjuvant Montanide ISA-51 and mixed with 250 µg of sargramostim (GM-CSF).[1] Patients were randomized to receive one of three dose levels of the this compound peptide: 10 µg, 100 µg, or 1000 µg.[1][3] The vaccine was administered every two weeks until disease progression.[3]
Immunological Response Assessment: IFN-γ ELISPOT Assay
The primary method for evaluating the T-cell response was the IFN-γ ELISPOT (Enzyme-Linked ImmunoSpot) assay. This sensitive technique quantifies the number of individual T-cells that secrete IFN-γ upon stimulation with a specific peptide.
Workflow for IFN-γ ELISPOT Assay:
-
Plate Coating: 96-well plates are coated with an anti-IFN-γ capture antibody.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs), including CD8+ T-cells, isolated from vaccinated patients are added to the wells.
-
Peptide Stimulation: The cells are stimulated with either the this compound peptide or the native CAP1 peptide.
-
Incubation: The plates are incubated to allow T-cells to secrete IFN-γ.
-
Detection: A second, biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a "spot" at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted to determine the number of peptide-specific T-cells per 10⁴ CD8+ cells.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to T-Cell Cytotoxicity Induced by CAP1-6D and Alternative Therapies Against CEA+ Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the T-cell cytotoxicity induced by the CAP1-6D peptide vaccine against other immunotherapeutic strategies targeting carcinoembryonic antigen-positive (CEA+) tumors. The data presented is compiled from publicly available clinical trial results and preclinical studies, offering a valuable resource for researchers and drug developers in the field of oncology.
Executive Summary
The this compound peptide vaccine, an altered peptide ligand of CEA, has demonstrated the ability to induce dose-dependent CEA-specific T-cell responses in patients with pancreatic cancer. While direct cytotoxic T-lymphocyte (CTL) activity data from a head-to-head comparative trial is limited, the available immunogenicity data provides a basis for comparison against other CEA-targeting immunotherapies. This guide will objectively compare the performance of this compound with leading alternative approaches, including CAR-T cell therapy and T-cell engaging bispecific antibodies, as well as standard-of-care treatments.
This compound Peptide Vaccine
The this compound vaccine is designed to overcome immune tolerance to the self-antigen CEA. This compound is a modified version of the natural CEA-derived peptide CAP1, with an amino acid substitution that enhances its binding to HLA-A2 and subsequent recognition by T-cell receptors. This enhanced recognition is intended to stimulate a robust anti-tumor T-cell response.
Mechanism of Action
The this compound peptide is administered with adjuvants, such as Montanide and GM-CSF, to enhance the immune response.[1][2] The vaccine aims to activate and expand a population of CEA-specific cytotoxic T-lymphocytes (CTLs) that can recognize and kill CEA-expressing tumor cells.
References
A Comparative Guide to CAP1-6D and Other CEA-Derived Peptides in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of CAP1-6D, a modified carcinoembryonic antigen (CEA)-derived peptide, with other CEA-derived peptides in the context of cancer immunotherapy. The information is supported by experimental data from clinical trials to aid in research and development decisions.
Introduction to CEA-Derived Peptides in Immunotherapy
Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen (TAA) overexpressed in a variety of adenocarcinomas, including pancreatic and colorectal cancers, making it an attractive target for cancer vaccines.[1][2] However, as a self-protein, CEA is often poorly immunogenic due to immune tolerance.[1][2] To overcome this, researchers have developed modified CEA-derived peptides, known as altered peptide ligands (APLs), designed to enhance immunogenicity and elicit a more potent anti-tumor T-cell response.[1][2][3]
One such APL is This compound , a modified version of the native CEA peptide CAP-1 (YLSGANLNL).[1][2] In this compound, the asparagine (N) at position 6 is replaced with aspartic acid (D), resulting in the sequence YLSGADLNL.[1][2] This modification is intended to improve binding to the Major Histocompatibility Complex class I (MHC-I) molecule HLA-A2 and enhance the interaction with the T-cell receptor (TCR), thereby bypassing tolerance and inducing a stronger cytotoxic T-lymphocyte (CTL) response.[1][2]
This guide will focus on the available data for this compound, primarily from a pilot phase I clinical trial, and compare its performance with the native CAP-1 peptide. While other CEA-derived peptides have been investigated, direct comparative studies with this compound are limited in the publicly available literature.
Performance Data: this compound vs. Native CAP-1
A randomized pilot phase I clinical trial in patients with pancreatic adenocarcinoma provides the most comprehensive dataset for evaluating the immunogenicity of this compound.[1][2][4] The study assessed the CD8+ T-cell response to varying doses of this compound and also measured the cross-reactive response to the native CAP-1 peptide using an IFN-γ ELISpot assay.[1][2]
Key Findings:
-
Dose-Dependent Immunogenicity of this compound: The CTL response to this compound was found to be dose-dependent, with the 1000 μg dose eliciting the most robust T-cell response.[1][5]
-
Enhanced Immunogenicity over Native Peptide: At higher doses, this compound induced a significantly stronger T-cell response compared to the response against the native CAP-1 peptide, although T-cells generated by this compound did show cross-reactivity with CAP-1.[1]
-
Clinical Activity: Clinical activity, including a complete radiological response in one patient, was observed at the higher doses of the this compound vaccine.[5]
| Peptide | Dose (μg) | Mean CTL Response (spots per 10⁴ CD8⁺ cells) | Median CTL Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with Positive CTL Response |
| This compound | 10 | 37 | 11 | 20% |
| 100 | 126 | 52 | 60% | |
| 1000 | 248 | 271 | 100% | |
| Native CAP-1 | 10 | 22.05 | 3 | Not Reported |
| (in patients vaccinated with this compound) | 100 | 120.5 | 81 | Not Reported |
| 1000 | 188.5 | 222.5 | Not Reported |
Table 1: Comparison of Cytotoxic T-Lymphocyte (CTL) Response to this compound and Native CAP-1. Data is derived from a randomized pilot phase I study in patients with pancreatic adenocarcinoma. The CTL response was measured by IFN-γ ELISpot assay.[1][5]
Other CEA-Derived Peptides
While direct comparative data with this compound is scarce, other CEA-derived peptides have been explored in immunotherapy:
-
CEA694-702 (IMIGVLVGV): This peptide was found to be poorly immunogenic and bind weakly to HLA-A*0201. However, analog peptides with amino acid substitutions showed increased affinity and were able to induce CD8+ T-cell responses that could recognize tumor cells.[6]
-
CEA691 (YMIGMLVGV and YMIGVLLGV): Amino acid replacements in the native CEA691 peptide sequence led to enhanced in vivo and in vitro immunogenicity.[7]
-
Peptide Cocktails: Some studies have used a combination of peptides derived from CEA, MUC1, and Her2/neu to induce an immune response in patients with advanced colorectal cancer.[8]
It is important to note that the immunogenicity of a peptide is not solely dependent on its MHC binding affinity; the specific amino acid sequence also plays a crucial role in T-cell receptor interaction and subsequent T-cell activation.[6]
Experimental Protocols
IFN-γ ELISpot Assay for CTL Response
The following is a summarized protocol based on the methodology used in the this compound clinical trial for assessing CEA-specific CD8+ CTL responses.[1][2]
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from patient blood samples using Lymphoprep gradient centrifugation and cryopreserved.[1][2]
-
In Vitro Expansion of T-cells: Due to poor direct ex vivo detection, a short in vitro expansion is performed.[1][2]
-
Co-culture: Co-culture the isolated CD8+ T-cells with the irradiated, peptide-pulsed non-CD8+ cells.
-
ELISpot Assay:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ antibody.
-
Add the expanded T-cells to the wells.
-
Stimulate the cells with the target peptide (this compound or native CAP-1).
-
Incubate for 18-48 hours at 37°C.
-
Develop the plate using a detection antibody and substrate to visualize spots, where each spot represents an IFN-γ-secreting cell.
-
Count the spots to quantify the T-cell response.
-
Signaling Pathways and Experimental Workflows
T-Cell Activation by a Peptide Vaccine
The following diagram illustrates the general mechanism of T-cell activation by a peptide vaccine like this compound.
Caption: T-Cell Activation by this compound Peptide Vaccine.
Experimental Workflow for Comparing Peptide Immunogenicity
The diagram below outlines a typical experimental workflow for comparing the immunogenicity of different CEA-derived peptides.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Immunogenicity of the carcinoembryonic antigen derived peptide 694 in HLA-A2 healthy donors and colorectal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Peptide-Based Vaccines in Clinical Phases and New Potential Therapeutic Targets as a New Approach for Breast Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of CAP1-6D-Specific T Cells with Native CEA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of T cells specific for the altered peptide ligand (APL) CAP1-6D with the native carcinoembryonic antigen (CEA) peptide, CAP1. The data and methodologies presented are collated from key research findings to support investigators in the field of cancer immunotherapy.
Introduction
Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in various adenocarcinomas, making it an attractive target for cancer vaccines and T-cell-based immunotherapies. However, as a self-antigen, CEA is often subject to immune tolerance. To overcome this, altered peptide ligands (APLs) have been developed to enhance immunogenicity. This compound is an APL derived from the native HLA-A*02:01-restricted CEA peptide CAP1 (YLSGANLNL) by substituting asparagine at position 6 with aspartic acid (YLSGADLNL).[1][2] This modification has been shown to be a "superagonist" or "enhancer agonist" peptide, capable of inducing more potent T-cell responses.[1] However, a critical aspect for the therapeutic efficacy of APL-based strategies is the ability of the primed T cells to effectively recognize and eliminate tumor cells presenting the native peptide. This guide examines the experimental evidence for the cross-reactivity of this compound-specific T cells with native CEA.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the immunogenicity and cross-reactivity of this compound.
Table 1: T-Cell Responses to this compound Vaccination in Pancreatic Cancer Patients
| Dose of this compound Peptide | Mean Peak IFN-γ T-Cell Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with T-Cell Response |
| 10 μg (Arm A) | 37 | 20% |
| 100 μg (Arm B) | 126 - 148 | 60% |
| 1000 μg (Arm C) | 248 | 100% |
Data from a randomized phase I trial in pancreatic adenocarcinoma patients. T-cell responses were measured by ELISPOT assay.[3][4]
Table 2: Comparative Recognition of this compound and Native CAP1 by Primed T Cells
| T-Cell Priming Antigen | Target Peptide | Outcome | Key Finding |
| This compound | CAP1 (native) | Heterogeneous cross-reactivity with saturating concentrations | T cells primed with this compound did not consistently lyse or release IFN-γ in response to CEA-expressing colorectal carcinoma cells.[5] |
| This compound | CAP1 (native) | Generated CD8+ CTL lines recognized both this compound and native CAP1 | CTLs were capable of lysing human tumor cells endogenously expressing CEA.[1] |
| CAP1 vs. This compound | CAP1 and this compound | Donor-dependent immunogenicity | Many T cells recognized one peptide but did not cross-recognize the other.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to assess T-cell cross-reactivity.
T-Cell Priming and Expansion
Peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01 positive donors are stimulated with the this compound peptide. The protocol often involves the following steps:
-
PBMC Isolation : PBMCs are isolated from healthy donors or cancer patients by Ficoll-Paque density gradient centrifugation.
-
Peptide Stimulation : PBMCs are cultured in the presence of the this compound peptide.
-
Cytokine Support : Interleukin-2 (IL-2) and Interleukin-7 (IL-7) are added to the culture medium to promote T-cell proliferation and survival.[6]
-
Restimulation : T cells are periodically restimulated with peptide-pulsed, irradiated autologous PBMCs to expand the antigen-specific population.[6]
Cytokine Release Assays (e.g., ELISPOT)
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells at the single-cell level.
-
Plate Coating : ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Seeding : Effector T cells (primed with this compound) are co-cultured with target cells (e.g., T2 cells) pulsed with either the this compound peptide or the native CAP1 peptide.
-
Incubation : The plates are incubated to allow for cytokine secretion.
-
Detection : A biotinylated detection antibody and a streptavidin-enzyme conjugate are used to visualize the "spots," where each spot represents a cytokine-producing cell.
-
Analysis : The spots are counted to determine the number of antigen-specific T cells.[3][4]
Cytotoxicity Assays
These assays measure the ability of cytotoxic T lymphocytes (CTLs) to kill target cells.
-
Target Cell Labeling : Target cells (e.g., tumor cell lines or peptide-pulsed T2 cells) are labeled with a radioactive isotope like ⁵¹Cr or a fluorescent dye.[7]
-
Co-culture : Labeled target cells are incubated with effector CTLs at various effector-to-target (E:T) ratios.
-
Lysis Measurement : The release of the label from the target cells into the supernatant is measured, which is proportional to the extent of cell lysis.
-
Calculation : The percentage of specific lysis is calculated by comparing the release from target cells co-cultured with CTLs to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate important concepts and workflows related to the assessment of T-cell cross-reactivity.
Caption: Workflow for assessing this compound T-cell cross-reactivity.
Caption: TCR recognition of APL versus native peptide-MHC complexes.
Discussion and Conclusion
The use of the this compound altered peptide ligand has demonstrated a clear ability to induce robust T-cell responses in a dose-dependent manner, effectively bypassing immune tolerance to the native CEA antigen.[3][4] However, the ultimate therapeutic success of this approach hinges on the cross-reactivity of these APL-primed T cells with the native CAP1 peptide presented on tumor cells.
The available data presents a nuanced picture. While some studies have successfully generated CTLs that recognize and lyse CEA-expressing tumor cells after this compound stimulation[1], others have found that the induced T cells exhibit low avidity for the native peptide and fail to recognize tumor cells effectively.[5] This discrepancy may be attributed to the heterogeneity of the T-cell repertoire among individuals.[6] The interaction between the T-cell receptor (TCR), the peptide, and the MHC molecule is highly specific, and the structural changes introduced by the APL may lead to the selection of T-cell clones that are highly specific for the APL but have limited affinity for the native epitope.
For drug development professionals, these findings underscore the importance of comprehensive preclinical evaluation of APL-based immunotherapies. It is crucial to not only assess the magnitude of the T-cell response to the APL but also to thoroughly characterize the avidity and functional capacity of these T cells against target cells expressing the native antigen at physiological levels. Future strategies may involve the use of stronger adjuvants, combination with checkpoint inhibitors to overcome immune suppression, or the direct use of TCRs engineered for high-avidity recognition of the native CEA peptide.[3][8]
References
- 1. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low TCR avidity and lack of tumor cell recognition in CD8(+) T cells primed with the CEA-analogue this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recognition of carcinoembryonic antigen peptide and heteroclitic peptide by peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T Cell Cross-Reactivity and Conformational Changes during TCR Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cells Targeting Carcinoembryonic Antigen Can Mediate Regression of Metastatic Colorectal Cancer but Induce Severe Transient Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Cancer Antigen Peptide (CAP) and Dendritic Cell (DC) Cancer Vaccines in Phase I Trials
Guide Overview: The landscape of cancer immunotherapy is rapidly evolving, with cancer vaccines emerging as a promising strategy to harness the patient's own immune system to fight malignancies. This guide provides a comparative analysis of two prominent vaccine platforms currently in clinical development: peptide-based vaccines (represented here as a hypothetical CAP1-6D) and dendritic cell (DC)-based vaccines. The comparison is based on representative data from various Phase I clinical trials, focusing on clinical efficacy, safety, immunological responses, and the underlying methodologies.
Data Presentation: Comparative Analysis of Phase I Trial Data
The following tables summarize quantitative data from Phase I clinical trials of peptide-based and dendritic cell-based cancer vaccines. Data is aggregated from multiple studies to provide a representative overview.
Table 1: Phase I Clinical Trial Characteristics
| Parameter | Peptide Vaccine (e.g., "this compound") | Dendritic Cell (DC) Vaccine | Source Citation |
| Vaccine Type | Synthetic peptides (multiple, personalized, or common tumor antigens) with adjuvant. | Autologous dendritic cells loaded with tumor antigens ex vivo. | [1][2][3][4][5] |
| Antigen Source | Specific tumor-associated antigens (TAAs) or neoantigens. | Tumor lysate, specific peptides (e.g., HER2), or tumor RNA. | [4][6][7][8][9] |
| Patient Population | Advanced solid tumors (e.g., biliary tract, colorectal, pancreatic). | Advanced solid tumors (e.g., glioblastoma, sarcoma, HER2-expressing cancers). | [2][4][5][9][10] |
| Typical Dose | 0.5 - 3 mg per peptide. | 3 - 40 x 10⁶ dendritic cells per dose. | [4][6][11] |
| Administration | Subcutaneous or intradermal injection with an adjuvant (e.g., IFA). | Intradermal or subcutaneous injection. | [1][6][9][10] |
| Dosing Schedule | Weekly injections for an induction phase, followed by maintenance doses. | Weekly induction phase, followed by maintenance doses every 2-3 months. | [1][3][4] |
Table 2: Clinical Efficacy & Safety Summary
| Outcome | Peptide Vaccine (e.g., "this compound") | Dendritic Cell (DC) Vaccine | Source Citation |
| Objective Response | Primarily Stable Disease (SD). Complete/Partial Responses (CR/PR) are rare in Phase I. | CR, PR, and SD observed in a subset of patients. | [4][6][8] |
| Disease Control Rate | ~39% in one study of metastatic colorectal cancer. | ~59% in one study across various solid tumors. | [6][8] |
| Median Overall Survival (OS) | Reported as ~9.7 - 15.2 months in specific advanced cancer trials. | Reported as ~12 - 20 months in specific glioblastoma trials. | [4][6][10] |
| Common Adverse Events | Grade 1-2 injection site reactions. Generally well-tolerated. | Grade 1-2 fever, headache, injection site reactions. Excellent safety profile. | [1][4][8][9] |
| Grade 3/4 Adverse Events | None reported in several key trials. | None or very rare. | [4][8] |
Table 3: Immunological Response Summary
| Immunological Endpoint | Peptide Vaccine (e.g., "this compound") | Dendritic Cell (DC) Vaccine | Source Citation |
| Antigen-Specific T-Cell Response | CTL augmentation observed in a majority of tested patients. | Induction of anti-tumor T-cell responses (IFN-γ, Granzyme B) in >90% of patients in one study. | [1][4][7] |
| Antibody Response | IgG responses specific to vaccinated peptides observed. | Antibody responses detected in a smaller subset of patients (~23% in one HER2 study). | [1][7] |
| Key Correlate of Efficacy | Patients with responses to a higher number of peptides showed longer survival. | Not yet clearly established in Phase I; T-cell response is a key biomarker. | [6][10] |
Experimental Protocols
Peptide Vaccine ("this compound") Protocol
A representative protocol for a multi-peptide vaccine involves the following steps:
-
Peptide Selection: Candidate peptides (typically 8-12 amino acids for MHC-I, longer for MHC-II) are selected based on being derived from tumor-associated antigens relevant to the cancer type and restricted to the patient's Human Leukocyte Antigen (HLA) type.[1][4][12]
-
Vaccine Formulation: The selected synthetic peptides (e.g., at a dose of 1-3 mg per peptide) are emulsified with an adjuvant. A common adjuvant is Incomplete Freund's Adjuvant (IFA), which helps to create a vaccine depot and stimulate a local immune response.[1][6]
-
Administration: The vaccine is administered via subcutaneous injection, typically on a weekly basis for an induction period of 4-6 weeks, followed by periodic maintenance injections.[1][4][6]
-
Immunological Monitoring: Peripheral blood mononuclear cells (PBMCs) are collected from the patient before and after vaccination cycles. Peptide-specific cytotoxic T lymphocyte (CTL) responses are measured using assays such as ELISPOT or intracellular cytokine staining to detect the frequency of T-cells producing effector molecules like Interferon-gamma (IFN-γ) upon re-exposure to the vaccine peptides.[1][6]
Autologous Dendritic Cell (DC) Vaccine Protocol
The generation and administration of a DC vaccine is a more complex, personalized process:
-
Leukapheresis: The process begins by collecting a large number of the patient's peripheral blood mononuclear cells (PBMCs) through a procedure called leukapheresis.[3][13]
-
DC Generation: Monocytes are isolated from the collected PBMCs. These monocytes are then cultured ex vivo in the presence of specific cytokines, primarily Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4), which differentiate them into immature dendritic cells.[9][13]
-
Antigen Loading: The immature DCs are "loaded" with tumor antigens. This can be achieved by incubating them with the patient's own tumor lysate, specific synthetic peptides, or by transfecting them with RNA encoding tumor antigens.[3][9][10]
-
DC Maturation: Following antigen loading, the DCs are matured using a "cocktail" of pro-inflammatory cytokines or other agents (e.g., TLR ligands). This maturation step is critical for enhancing their ability to activate T-cells.[14][15]
-
Administration: The final vaccine product, consisting of mature, antigen-loaded autologous DCs (e.g., 10-20 million cells), is administered to the patient, typically via intradermal injections near lymph nodes.[3][10]
-
Immunological Monitoring: Similar to peptide vaccines, immune responses are monitored by analyzing T-cell activity in the patient's blood. Assays measure the induction of T-cells that are specifically reactive to the tumor antigens used to load the DCs.[7][10]
Visualizations: Workflows and Signaling Pathways
Peptide Vaccine ("this compound") Signaling Pathway
Caption: Signaling pathway for a peptide-based cancer vaccine.
Dendritic Cell Vaccine Experimental Workflow
Caption: Experimental workflow for creating an autologous dendritic cell vaccine.
Dendritic Cell Vaccine Signaling Pathway
Caption: T-cell activation mechanism by an ex vivo-loaded dendritic cell vaccine.
References
- 1. Phase I clinical study of a personalized peptide vaccination available for six different human leukocyte antigen (HLA-A2, -A3, -A11, -A24, -A31 and -A33)-positive patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilot Study of The Feasibility And Safety Of A Personalized Peptide Vaccine In Patients With Advanced Pancreatic Ductal Adenocarcinoma or Colorectal Adenocarcinoma [mdanderson.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase I clinical trial of multiple-peptide vaccination for patients with advanced biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Clinical Trial of an Autologous Dendritic Cell Vaccine Against HER2 Shows Safety and Preliminary Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Frontiers | Phase I Clinical Trial of an Autologous Dendritic Cell Vaccine Against HER2 Shows Safety and Preliminary Clinical Efficacy [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I Clinical Trial of an Autologous Dendritic Cell Vaccine Against HER2 Shows Safety and Preliminary Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Peptide-Based Vaccines for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I clinical trial combining dendritic cell vaccination with adoptive T cell transfer in patients with stage IV melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of dendritic cells as vaccines for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A One-Armed Phase I Dose Escalation Trial Design: Personalized Vaccination with IKKβ-Matured, RNA-Loaded Dendritic Cells for Metastatic Uveal Melanoma [frontiersin.org]
Enhancing CAP1-6D Vaccine Efficacy: A Comparative Guide to Adjuvant Selection
For Researchers, Scientists, and Drug Development Professionals
The CAP1-6D vaccine, a modified carcinoembryonic antigen (CEA) peptide, has shown promise in eliciting cytotoxic T lymphocyte (CTL) responses against pancreatic cancer. However, the efficacy of this peptide vaccine is critically dependent on the choice of adjuvant. This guide provides a comprehensive comparison of the performance of the this compound vaccine with the Montanide/GM-CSF adjuvant system and explores potential alternative adjuvants based on preclinical and clinical data from other CEA-based vaccine studies.
Performance of this compound with Montanide/GM-CSF Adjuvant
A phase I clinical trial evaluated the safety and immunogenicity of the this compound peptide emulsified in Montanide ISA-51 and combined with granulocyte-macrophage colony-stimulating factor (GM-CSF). The study demonstrated a clear dose-dependent CTL response, with the highest peptide dose eliciting the most robust immune reaction.[1][2][3]
Quantitative Data Summary
| Adjuvant System | Peptide Dose | Mean CTL Response (spots per 10⁴ CD8+ cells) | CTL Response Rate | Reference |
| Montanide ISA-51 + GM-CSF | 10 µg | 37 | 20% | [1][2] |
| Montanide ISA-51 + GM-CSF | 100 µg | 126 | 60% | [1][2] |
| Montanide ISA-51 + GM-CSF | 1000 µg | 248 | 100% | [1][2] |
Comparative Efficacy of Alternative Adjuvants for CEA Peptide Vaccines
While no direct comparative studies of different adjuvants for the this compound vaccine have been published, research on other CEA-based vaccines offers valuable insights into the potential of alternative adjuvant strategies. The following sections summarize the performance of various adjuvants in preclinical and clinical settings.
Cationic Liposomes (DOTAP)
Cationic liposomes, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), have been investigated as adjuvants for peptide vaccines. They are believed to enhance vaccine efficacy by improving antigen delivery to antigen-presenting cells (APCs) and stimulating innate immune pathways.
Preclinical Data with a CEA Peptide Vaccine: In a mouse model, immunization with a CEA protein formulated with DOTAP led to preventative anti-tumor immunity against CEA-expressing colorectal cancer cells.[4]
CpG Oligodeoxynucleotides (CpG-ODN)
CpG-ODNs are synthetic DNA molecules that act as agonists for Toll-like receptor 9 (TLR9), potently activating a Th1-biased immune response.
Preclinical Data with a CEA Surrogate DNA Vaccine: A study using an anti-idiotype single-chain variable fragment (scFv) as a surrogate for CEA in a DNA vaccine demonstrated that the addition of CpG-ODN as an adjuvant led to stronger anti-tumor responses in mice.[4]
Interferon-gamma (IFN-γ)
IFN-γ is a cytokine that plays a crucial role in anti-tumor immunity by enhancing the activity of CTLs and NK cells, and by upregulating MHC expression on tumor cells.
Preclinical Data with a CEA Surrogate DNA Vaccine: In a study utilizing a DNA vaccine with a CEA surrogate (scFv6.C4), the inclusion of IFN-γ as an adjuvant resulted in a rapid and sustained increase in anti-CEA antibody titers and higher CD4+ and CD8+ T-cell responses.[5] Notably, almost 80% of the mice vaccinated with the IFN-γ-adjuvanted vaccine remained tumor-free after a challenge with CEA-expressing tumor cells.[5]
Interleukin-12 (IL-12)
IL-12 is a potent cytokine that promotes the differentiation of Th1 cells and enhances the cytotoxic activity of CTLs and NK cells, making it an attractive vaccine adjuvant.
Preclinical Data with a CEA Vaccine: Preclinical studies have shown that the inclusion of IL-12 in a Venezuelan equine encephalitis virus replicon particle (VRP) vaccine expressing CEA enhanced the induction of CEA-specific immunity and improved anti-tumor efficacy.[4]
Tetanus Toxin Fragment C (FrC)
Fragment C of the tetanus toxin is a non-toxic, highly immunogenic protein that can be used as a carrier and adjuvant for other antigens.
Preclinical Data with a CEA Surrogate DNA Vaccine: When FrC was fused to a DNA vaccine expressing a CEA surrogate (scFv6.C4), it significantly enhanced the protective immunity against CEA-expressing tumors.[6] In this study, 63% of the mice vaccinated with the FrC-adjuvanted vaccine were tumor-free following a tumor challenge, compared to 40% in the group without the FrC adjuvant.[6] The addition of FrC also led to higher CD4+ and CD8+ proliferative responses and a strong CD8+ CTL response.[6]
Summary of Alternative Adjuvant Performance with CEA Vaccines
| Adjuvant | Vaccine Platform | Key Outcomes | Reference |
| DOTAP | Protein | Preventative anti-tumor immunity | [4] |
| CpG-ODN | DNA (Anti-Id scFv) | Stronger anti-tumor responses | [4] |
| IFN-γ | DNA (scFv6.C4) | ~80% tumor-free survival, increased antibody and CD4+/CD8+ T-cell responses | [5] |
| IL-12 | VRP-CEA | Enhanced CEA-specific immunity and anti-tumor efficacy | [4] |
| FrC | DNA (scFv6.C4) | 63% tumor-free survival, higher CD4+ and CD8+ T-cell responses | [6] |
Experimental Protocols
This compound Vaccine with Montanide/GM-CSF (Phase I Clinical Trial)
-
Vaccine Formulation: The vaccine consisted of the modified CEA peptide (this compound) emulsified in Montanide ISA-51 as an adjuvant, with the addition of 250 µg of sargramostim (GM-CSF).[1] Three different doses of the this compound peptide were tested: 10 µg, 100 µg, and 1000 µg.[1]
-
Patient Population: Patients with HLA-A2 positive, CEA-expressing, previously-treated pancreatic adenocarcinoma were eligible.[1]
-
Vaccination Schedule: The vaccine was administered every 2 weeks until disease progression.[1]
-
Immunological Assessment: The primary endpoint was the induction of an optimal CD8+ T-cell response, which was assessed by IFN-γ ELISPOT assay.[1]
scFv6.C4 DNA Vaccine with IFN-γ Adjuvant (Preclinical Study)
-
Animal Model: C57BL/6J-CEA2682 mice were used.[5]
-
Vaccine Formulation: Mice were immunized with a plasmid DNA vaccine encoding a CEA surrogate (uP-PS/scFv6.C4) with or without a plasmid encoding IFN-γ (uP-IFNγ).[5]
-
Vaccination Schedule: Mice received four immunizations.[5]
-
Tumor Challenge: One week after the final immunization, mice were challenged with MC38-CEA tumor cells, and tumor growth was monitored.[5]
-
Immunological Assessment: Anti-CEA antibody titers were measured, and CD4+ and CD8+ T-cell responses were assessed.[5]
scFv6.C4 DNA Vaccine with Tetanus Toxin Fragment C (FrC) Adjuvant (Preclinical Study)
-
Animal Model: C57BL/6J-CEA2682 mice were used.[6]
-
Vaccine Formulation: Mice were immunized via intramuscular electroporation with a plasmid DNA vaccine encoding a CEA surrogate fused to FrC (uP-PS/scFv6.C4-FrC) or the CEA surrogate alone (uP-PS/scFv6.C4).[6]
-
Vaccination Schedule: Mice received four immunizations.[6]
-
Tumor Challenge: Mice were challenged with MC38-CEA cells, and tumor growth was monitored for over 100 days.[6]
-
Immunological Assessment: Humoral and cellular immune responses were evaluated by ELISA, immunocytochemistry, in-vitro lymphocyte proliferation, and CTL cytotoxicity assays.[6]
Signaling Pathways and Experimental Workflows
Adjuvant Signaling Pathways
Caption: Signaling pathways of various adjuvants for cancer vaccines.
Experimental Workflow for Preclinical Adjuvant Comparison
Caption: Generalized workflow for preclinical evaluation of adjuvants.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant properties of IFN-γ and GM-CSF in the scFv6.C4 DNA vaccine against CEA-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scFv6.C4 DNA vaccine with fragment C of Tetanus toxin increases protective immunity against CEA-expressing tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Safety Profile of CAP1-6D Based Vaccines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of CAP1-6D based vaccines against other prominent vaccine platforms targeting the carcinoembryonic antigen (CEA). The information is supported by experimental data from clinical trials to aid in the objective evaluation of these immunotherapeutic agents.
Executive Summary
This compound based vaccines are a promising class of cancer immunotherapies designed to elicit a robust T-cell response against tumors expressing carcinoembryonic antigen (CEA). The this compound designation refers to a modified HLA-A2 restricted peptide epitope of CEA, where an asparagine at the sixth position is replaced by an aspartic acid, a change shown to significantly enhance its immunogenicity. Clinical trial data for both adenovirus-vectored and peptide-based this compound vaccines demonstrate a favorable safety profile, characterized primarily by mild, localized reactions. This guide presents a comparative analysis of the safety and immunological monitoring of this compound vaccines alongside viral vector, mRNA, and DNA-based platforms also targeting CEA.
Data Presentation: Comparative Safety Profiles
The following tables summarize the reported adverse events from clinical trials of various CEA-targeting vaccine platforms.
Table 1: Safety Profile of this compound Based Vaccines
| Vaccine Platform | Clinical Trial Phase | Patient Population | Dosage | Most Common Adverse Events | Serious Adverse Events (SAEs) & Dose-Limiting Toxicities (DLTs) |
| Ad5[E1-, E2b-]-CEA(6D) (Adenovirus Vector) | Phase 1/2 | Late-stage Colorectal Cancer | Up to 5x10^11 viral particles (VP), 3 subcutaneous injections | Self-limited injection site reactions.[1] | No DLTs or SAEs leading to treatment discontinuation were reported.[1] |
| Modified CEA peptide (this compound) with Montanide/GM-CSF | Randomized Pilot Phase I | Pancreatic Adenocarcinoma | 10 µg, 100 µg, or 1000 µg peptide with adjuvant, bi-weekly injections | Grade 1/2 skin toxicity (58% of patients).[2] | No grade 3/4 toxicities were observed.[2] |
Table 2: Safety Profile of Alternative CEA-Targeting Vaccine Platforms
| Vaccine Platform | Clinical Trial Example | Patient Population | Most Common Adverse Events | Serious Adverse Events (SAEs) & Dose-Limiting Toxicities (DLTs) |
| Viral Vector (Poxvirus) | Phase I | Advanced CEA-expressing Adenocarcinomas | Minimal toxicity reported. | No significant attributable toxicity.[3] In another trial, one patient experienced abdominal pain requiring hospitalization.[1] |
| mRNA Vaccine | Phase I/II (Personalized Neoantigen) | Metastatic Gastrointestinal Cancer | Generally well-tolerated. | The vaccine was reported to be safe with no unmanageable toxic effects.[4] |
| DNA Vaccine | Phase I/II | CEA-expressing Carcinomas | Primarily Grade 1 toxicities that resolved without intervention. Diarrhea was reported in 48% of patients.[5] | The vaccine was reported to be safe and well-tolerated.[5] |
| DNA Vaccine | Phase I | Metastatic Colorectal Carcinoma | Transient grade 1 injection site tenderness, fatigue, and creatine kinase elevations in a minority of patients (non-dose-related).[6] | No objective clinical responses were observed, but the vaccine was well-tolerated.[6] |
Experimental Protocols
Detailed methodologies for key immunological assays are crucial for the validation and comparison of vaccine performance.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ and Granzyme B Secretion
This assay is used to quantify the frequency of antigen-specific T-cells based on their cytokine or granzyme secretion.
Objective: To measure the number of CEA-specific T-cells producing Interferon-gamma (IFN-γ) or Granzyme B.
Methodology:
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for one minute, then wash three times with sterile PBS. Coat the wells with an anti-human IFN-γ or anti-human Granzyme B capture antibody and incubate overnight at 4°C.
-
Blocking: Decant the coating antibody and wash the plate. Block the membrane with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the patient. Add the PBMCs to the wells at a desired concentration (e.g., 2 x 10^5 cells/well) along with the this compound peptide or a control peptide.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5-10% CO2 for 18-24 hours for IFN-γ or as determined for Granzyme B.
-
Detection: Decant the cells and wash the plate with PBS containing 0.05% Tween-20. Add a biotinylated anti-human IFN-γ or Granzyme B detection antibody and incubate at room temperature.
-
Enzyme Conjugation: After washing, add streptavidin-alkaline phosphatase and incubate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Spots will form where the cytokine or granzyme was secreted.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader. The number of spots corresponds to the number of antigen-specific secreting cells.
Flow Cytometry for T-cell Subset Analysis (Treg and Teff)
This technique is used to identify and quantify different T-cell populations based on their expression of specific cell surface and intracellular markers.
Objective: To determine the ratio of regulatory T-cells (Tregs) to effector T-cells (Teffs).
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood using a density gradient centrifugation method.
-
Surface Staining: Resuspend the cells in a staining buffer. Add a cocktail of fluorescently-labeled antibodies against surface markers such as CD3, CD4, CD8, CD25, and CD127. Incubate in the dark at 4°C.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer, then permeabilize the cell membrane using a permeabilization buffer. This step is necessary for staining intracellular proteins.
-
Intracellular Staining: Add a fluorescently-labeled antibody against the intracellular transcription factor Foxp3 (a marker for Tregs) to the permeabilized cells. Incubate in the dark at room temperature.
-
Data Acquisition: Wash the cells and resuspend them in a suitable buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software. Gate on the lymphocyte population, then on CD3+ T-cells, followed by CD4+ T-helper cells. Within the CD4+ population, identify Tregs (typically CD25+ Foxp3+ or CD25+ CD127low/-) and Teffs (the remaining CD4+ cells). Calculate the ratio of Tregs to Teffs.
Mandatory Visualization
Signaling Pathway of this compound Vaccine-Induced T-Cell Activation
Caption: T-cell activation by a this compound peptide presented on an APC.
Experimental Workflow for Immunological Monitoring
Caption: Workflow for monitoring immune responses to vaccination.
References
- 1. CEA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A pilot safety trial investigating a vector-based vaccine targeting CEA in combination with radiotherapy in patients with gastrointestinal malignancies metastatic to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical advances and ongoing trials of mRNA vaccines for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fda.gov [fda.gov]
T-Cell Response as a Predictive Biomarker: A Comparative Analysis of the CAP1-6D Cancer Vaccine
A deep dive into the correlation of CAP1-6D induced T-cell response with clinical outcomes, benchmarked against alternative cancer vaccine platforms. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.
The this compound peptide vaccine, an altered peptide ligand of the carcinoembryonic antigen (CEA), has been investigated for its potential to elicit a T-cell mediated immune response against CEA-expressing tumors, particularly in challenging malignancies like pancreatic cancer. This guide provides a comprehensive comparison of the T-cell response induced by this compound and its correlation with clinical outcomes, juxtaposed with other emerging cancer vaccine technologies.
Performance Comparison: this compound vs. Alternative Cancer Vaccines
The efficacy of a cancer vaccine is fundamentally linked to its ability to induce a robust and durable T-cell response capable of recognizing and eliminating tumor cells. The following tables summarize the quantitative data on T-cell responses and clinical outcomes for this compound and selected alternative vaccine platforms.
| Vaccine Platform | Antigen Type | Cancer Type | T-Cell Response Metric | Magnitude of T-Cell Response | Correlation with Clinical Outcome | Reference |
| This compound | Modified Peptide (CEA) | Pancreatic Adenocarcinoma | IFN-γ ELISPOT (spots per 10⁴ CD8+ cells) | Dose-dependent: Mean of 37 (10µg), 126 (100µg), 248 (1000µg) | "Signal of clinical benefit" observed, including a complete response in one patient with a strong CTL response. However, no statistically significant correlation was noted in the small phase I trial. | [1][2] |
| Autogene cevumeran (mRNA) | Personalized Neoantigens | Pancreatic Cancer | Not specified in detail | Strong immune response in 8 of 16 patients | Responders had a significantly longer median recurrence-free survival compared to non-responders. | [3] |
| PGV001 (peptide) | Personalized Neoantigens | Various (NSCLC, Head & Neck, etc.) | Not specified in detail | Immune response helped keep the disease from returning in some patients. | At five-year follow-up, 3 of 13 treated patients were tumor-free. | [4] |
| TG4050 (viral vector) | Personalized Neoantigens | Ovarian, Head & Neck Cancer | Not specified in detail | Robust immune responses observed in patients. | Ongoing Phase I trials. | [5] |
| VB10.16 (DNA plasmid) | Neoantigens | Not specified | Not specified in detail | Capable of activating both T-cells and B-cells. | Preclinical and early clinical development. | [5] |
Experimental Protocols: Measuring the T-Cell Response
Accurate and standardized measurement of T-cell responses is critical for evaluating and comparing the immunogenicity of cancer vaccines. The primary method used in the this compound trials was the Enzyme-linked immunosorbent spot (ELISPOT) assay.
IFN-γ ELISPOT Assay Protocol (as referenced in this compound trials)
-
Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples collected at baseline and at specified intervals during the vaccination schedule.[6]
-
CD8+ T-Cell Enrichment : CD8+ T-cells are positively selected from the PBMC population.
-
Assay Plate Preparation : ELISPOT plates are coated with an anti-IFN-γ capture antibody.
-
Cell Plating and Stimulation : A defined number of enriched CD8+ T-cells (e.g., 10,000 cells/well) are plated in the prepared wells. The cells are then stimulated with the this compound peptide, a wild-type CEA peptide (as a control), and a negative control (no peptide). A positive control, such as a mitogen, is also included.
-
Incubation : The plates are incubated to allow for cytokine secretion by activated T-cells.
-
Detection : After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development : A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.
-
Analysis : The spots are counted using an automated ELISPOT reader. The T-cell frequency is reported as the number of spots per 10⁴ CD8+ cells. The maximum T-cell response is calculated as the peak value during treatment minus the baseline value.[6]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound induced T-cell response.
Caption: Experimental workflow for the IFN-γ ELISPOT assay.
Caption: Logical relationship between T-cell response and clinical outcome.
Concluding Remarks
The this compound vaccine demonstrates a dose-dependent induction of CEA-specific T-cell responses. While a definitive correlation with clinical outcome remains to be established in larger trials, the observation of clinical activity in patients with robust T-cell responses is encouraging.[2] The broader landscape of cancer vaccines, particularly personalized neoantigen vaccines, is rapidly evolving and showing significant promise.[3][4] These alternative platforms, leveraging mRNA, peptide, and viral vector technologies, are also demonstrating the critical link between a vaccine-induced immune response and positive clinical outcomes. Future research should focus on standardized, multi-parametric immune monitoring to better dissect the quantitative and qualitative aspects of the T-cell response that are most predictive of clinical benefit. Furthermore, combination strategies, such as pairing peptide vaccines with checkpoint inhibitors or other immunomodulatory agents, may be key to overcoming tumor-induced immunosuppression and unlocking the full potential of therapeutic cancer vaccination.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Neoantigen Vaccines Keep Kidney, Pancreatic Cancer at Bay - NCI [cancer.gov]
- 4. Personalized Cancer Vaccine Proves Promising in a Phase 1 Trial at Mount Sinai | Mount Sinai - New York [mountsinai.org]
- 5. 5 Cancer Vaccines to Watch in 2024 - BioSpace [biospace.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Immunogenicity of CAP1-6D-Based Vaccines and the Induction of Long-Term Immune Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immune responses induced by the CAP1-6D peptide, a modified carcinoembryonic antigen (CEA) epitope, within cancer vaccine formulations. While clinical data for this compound primarily focuses on immediate T-cell responses, this document aims to assess its potential for inducing long-term immune memory by comparing its associated adjuvants with other leading alternatives. The information presented herein is synthesized from published clinical trial data and preclinical immunology studies to support researchers in the field of cancer immunotherapy.
Overview of this compound
This compound is an altered peptide ligand derived from the carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in many adenocarcinomas, including more than 90% of pancreatic cancers.[1][2] Due to immune tolerance, CEA is typically poorly immunogenic. This compound was designed as a "superagonist" analogue to better stimulate and bypass this tolerance, thereby inducing a more potent cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1][2][3] Clinical trials have investigated this compound as a peptide vaccine, primarily for pancreatic cancer, in combination with adjuvants such as Montanide ISA-51 and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2][4]
Immunogenicity of this compound Peptide Vaccine
Phase I clinical trials have demonstrated that a vaccine consisting of the this compound peptide, Montanide ISA-51, and GM-CSF can elicit dose-dependent, CEA-specific T-cell responses in patients with pancreatic cancer.[1][2] The primary measure of immunogenicity in these studies was the IFN-γ T-cell response, as quantified by the ELISpot assay.
Table 1: Summary of Peak T-Cell Responses to this compound Vaccine in Pancreatic Cancer Patients Data from a Phase I randomized trial (NCT00203892). T-cell responses were measured by IFN-γ ELISpot.
| Vaccine Arm (this compound Dose) | Mean Peak T-Cell Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with Increased T-Cell Response |
| Arm A (10 µg) | 37 | 20% |
| Arm B (100 µg) | 148 | 60% |
| Arm C (1000 µg / 1 mg) | 248 | 100% |
| Source: Geynisman et al., Journal for ImmunoTherapy of Cancer, 2013.[2][5] |
These results indicate that the 1 mg peptide dose was most effective at inducing a robust initial T-cell response.[1][2] However, these studies did not extensively characterize the long-term persistence of these T cells or the formation of a stable memory T-cell pool.
Assessing Long-Term Immune Memory
The ultimate goal of a therapeutic cancer vaccine is the generation of a durable memory immune response capable of controlling tumor recurrence. While direct long-term memory data for the specific this compound peptide/Montanide/GM-CSF formulation is limited, studies of similar vaccines provide valuable insights.
A long-term follow-up of a clinical trial using an alphavirus replicon particle (VRP) vector to deliver the same modified CEA(6D) epitope, VRP-CEA(6D), in stage III colon cancer patients, demonstrated the potential for inducing durable immunity.[3] In this study, vaccination led to an increase in CD8+ effector memory T cells (TEM) and CEA-specific, IFNγ-producing CD8+ central memory T cells (TCM).[3] Notably, at a median follow-up of 5.8 years, all patients in the stage III cohort were still alive.[3] These findings suggest that a CEA(6D)-targeted vaccine can indeed foster a long-lasting memory T-cell response, which is associated with clinical benefit.
Comparative Analysis of Adjuvants for Inducing Immune Memory
The choice of adjuvant is critical for shaping the magnitude and quality of the long-term immune response. The this compound vaccine has been clinically tested with Montanide ISA-51 and GM-CSF. Below is a comparison of this combination with other potent adjuvants known for their ability to induce lasting immunity.
Table 2: Comparison of Adjuvant Systems for Long-Term Memory Induction
| Adjuvant System | Type / Class | Mechanism of Action | Known Effects on Long-Term Memory |
| Montanide ISA-51 + GM-CSF | Water-in-oil emulsion + Cytokine | Montanide: Forms an antigen depot for slow release, recruits APCs, and creates a lymphoid-like microenvironment.[5][6][7] GM-CSF: Promotes the differentiation and maturation of dendritic cells (DCs) and enhances T-cell activation.[8][9] | Promotes the proliferation of CD4+ and CD8+ T-cells, contributing to the development of memory T-cells.[5] The combination is designed to generate potent and long-lasting anti-tumor immunity.[9] |
| CpG Oligonucleotides (e.g., CpG 1018) | Toll-Like Receptor 9 (TLR9) Agonist | Mimics bacterial DNA, directly activating B cells and plasmacytoid DCs via TLR9, leading to a strong Th1-biased immune response.[10][11] | Expands the population of long-lived, high-affinity memory B cells.[10] Enhances the clonal expansion of antigen-specific memory CD8+ T cells.[12] |
| QS-21 (Saponin) | Saponin-based (often in liposomes, e.g., AS01) | Activates antigen-presenting cells (APCs), stimulates Th1 and Th2 responses, and activates the NLRP3 inflammasome.[2][13][14] | Potently enhances the formation of memory T cells and promotes a robust and sustained antibody response, providing long-term protection.[15] |
Experimental Protocols & Methodologies
IFN-γ ELISpot Assay for Quantifying T-Cell Response
This protocol is a generalized representation based on methodologies described in clinical trials of peptide vaccines.
Objective: To quantify the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.
Materials:
-
96-well PVDF membrane plates, pre-coated with anti-human IFN-γ capture antibody.
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from patient blood samples.
-
Complete RPMI-1640 medium (supplemented with 10% human AB serum, L-glutamine, and penicillin-streptomycin).
-
This compound peptide (and native CEA peptide as a control).
-
Phytohemagglutinin (PHA) as a positive control.
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) conjugate.
-
BCIP/NBT substrate for color development.
-
Automated ELISpot reader and analysis software.
Procedure:
-
Cell Plating: Isolate PBMCs from patient blood via density gradient centrifugation. Add 1-2 x 10⁵ CD8+ purified T cells (or total PBMCs) in 100 µL of complete medium to each well of the pre-coated ELISpot plate.
-
Antigen Stimulation: Add 100 µL of the this compound peptide solution (final concentration typically 10-20 µg/mL) to the appropriate wells.
-
Controls: For each patient sample, include negative control wells (cells with medium only) and positive control wells (cells with PHA). A non-relevant peptide can also be used as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plates and add the Streptavidin-AP conjugate. Incubate for 1 hour.
-
Wash the plates again and add the BCIP/NBT substrate. Allow spots to develop for 5-20 minutes.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Visualizations: Pathways and Workflows
Caption: Proposed immune activation pathway for a this compound peptide vaccine.
Caption: Experimental workflow for assessing T-cell response via ELISpot.
References
- 1. What Is the Main Function of Adjuvants in Vaccines? [aarp.org]
- 2. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term survival of patients with stage III colon cancer treated with VRP-CEA(6D), an alphavirus vector that increases the CD8+ effector memory T cell to Treg ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting GM-CSF as an adjuvant for therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel GM-CSF-based vaccines: One small step in GM-CSF gene optimization, one giant leap for human vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of CpG Oligonucleotides on Vaccine-induced B Cell Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amaranbiotech.com [amaranbiotech.com]
- 15. What is QS-21 used for? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for CAP1-6D: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the modified carcinoembryonic antigen (CEA) peptide CAP1-6D necessitates the adoption of general best-practice laboratory procedures for the disposal of non-hazardous synthetic peptides. Researchers, scientists, and drug development professionals handling this research-grade material should adhere to stringent safety and logistical protocols to ensure a safe laboratory environment and prevent environmental contamination.
This compound is a synthetic peptide utilized in cancer vaccine research and is intended for laboratory use only. While not classified as a hazardous substance, proper disposal remains a critical aspect of laboratory safety and compliance. The following guidelines provide a procedural, step-by-step approach for the safe handling and disposal of this compound.
Summary of this compound Characteristics
For easy reference, the table below summarizes the available quantitative data for this compound.
| Characteristic | Data |
| CAS Number | 168635-85-6 |
| Molecular Formula | C43H68N10O15 |
| Molecular Weight | 965.08 g/mol |
| Sequence | Tyr-Leu-Ser-Gly-Ala-Asp-Leu-Asn-Leu |
Experimental Protocols: Disposal of this compound
The following methodologies provide a detailed framework for the proper disposal of this compound in a laboratory setting. These protocols are based on standard practices for non-hazardous biological materials and should be performed in accordance with institutional and local regulations.
Deactivation of this compound Solutions
Before disposal, it is recommended to deactivate any remaining peptide solutions to denature the peptide structure.
-
Chemical Degradation: Treat the peptide solution with a 10% bleach solution or a 1 M sodium hydroxide (NaOH) solution. Allow the mixture to stand for at least one hour to ensure complete deactivation.
-
Autoclaving: Alternatively, liquid waste containing this compound can be deactivated by autoclaving at 121°C for at least 30 minutes.
Disposal of Liquid Waste
-
Neutralization: Following chemical deactivation, neutralize the solution to a pH between 6.0 and 8.0.
-
Sanitary Sewer Disposal: After neutralization, the deactivated liquid waste can typically be poured down the sanitary sewer with copious amounts of water.[1] However, always consult your institution's Environmental Health and Safety (EH&S) office for specific guidelines on sewer disposal.
Disposal of Solid Waste
-
Contaminated Materials: All materials that have come into contact with this compound, such as vials, pipette tips, and gloves, should be treated as laboratory chemical waste.[2]
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[3]
-
Disposal: The sealed container should be disposed of through your institution's hazardous waste management program. Never discard these materials in the regular trash.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final waste stream management.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling CAP1-6D
For researchers, scientists, and drug development professionals working with the synthetic peptide CAP1-6D, a comprehensive understanding of safety and handling protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling similar synthetic peptides in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure a safe working environment, the following personal protective equipment and engineering controls are mandatory when handling this compound, particularly in its lyophilized powder form.
A risk assessment of the specific laboratory procedures should be conducted to determine if additional PPE is necessary.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes.[1][3][4] Look for markings such as "Z87" to ensure they meet ANSI Z87.1 standards.[1][5] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[1][4][5] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1][3][4] Gloves should be changed immediately if they become contaminated.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential spills.[1][3][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation of dust particles.[1][6][7] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage protocols are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area, such as a chemical fume hood or a clean bench, is uncluttered and has been properly decontaminated.[3]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.[8]
-
Equilibration : Before opening, allow the sealed container of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.
-
Weighing : When weighing the lyophilized powder, do so in a controlled environment to minimize the creation and inhalation of dust.[1]
-
Reconstitution : If preparing a solution, slowly add the appropriate solvent to the peptide. Cap the vial securely and mix gently until the peptide is fully dissolved.
-
Clean-up : After handling, thoroughly clean all surfaces and equipment. Dispose of all contaminated materials according to the disposal plan. Wash hands thoroughly before leaving the laboratory.[6][9]
Storage Conditions:
| Form | Storage Temperature | Additional Recommendations |
| Lyophilized Powder | -20°C to -80°C (long-term) | Store in a tightly sealed container with a desiccant to protect from moisture.[10] Protect from direct light.[10] |
| In Solution | -20°C or below | Aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Use sterile buffers at a pH of 5-6 to prolong shelf life. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All peptide waste should be treated as laboratory chemical waste.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation : Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[3]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a designated, sealed container for chemical waste. Do not pour peptide solutions down the drain.[3]
-
Institutional Protocols : Adhere to your institution's specific protocols for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule waste pickup.[3]
Experimental Protocols
While a specific experimental protocol for handling this compound is not available, the following general procedure for the reconstitution of a lyophilized peptide can be adapted.
Objective : To prepare a stock solution of this compound for use in experiments.
Materials :
-
Lyophilized this compound peptide
-
Appropriate solvent (e.g., sterile distilled water, buffer)
-
Sterile pipette tips and pipettor
-
Vortex mixer (optional)
-
Sterile microcentrifuge tubes for aliquots
Procedure :
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Carefully add the calculated volume of the desired solvent to the vial to achieve the target concentration.
-
Recap the vial and gently swirl or vortex to ensure the peptide is completely dissolved.
-
If necessary, briefly centrifuge the vial to collect all the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label all aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at or below -20°C.
Workflow for Safe Handling and Disposal of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. peptide24.store [peptide24.store]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. peptide.com [peptide.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. jpt.com [jpt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
